1-(5-Bromo-4-methylthiophen-2-YL)ethanone
Description
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Properties
IUPAC Name |
1-(5-bromo-4-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZYEQHMHCHZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670319 | |
| Record name | 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859199-06-7 | |
| Record name | 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(5-Bromo-4-methylthiophen-2-YL)ethanone structural analysis
An In-depth Technical Guide to the Structural Analysis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted thiophene derivative that serves as a crucial intermediate in the synthesis of various high-value chemical entities. With the CAS Number 859199-06-7 and a molecular formula of C7H7BrOS, this compound is a key building block in the pharmaceutical and agrochemical industries.[1][2] Notably, it is utilized in the synthesis of the antidiabetic drug pioglitazone, treatments for type II diabetes, and various retinoic acid analogues.[3][4][5] Its utility also extends to the production of pesticides like imidacloprid.[4][5]
Given its role in the synthesis of active pharmaceutical ingredients (APIs) and other regulated compounds, the unambiguous confirmation of its molecular structure is of paramount importance. This guide provides a comprehensive, in-depth overview of the synergistic analytical techniques required for the complete structural elucidation of this compound, grounded in the principles of scientific integrity and experimental causality.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical characteristics, which inform handling, storage, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C7H7BrOS | [1][2] |
| Molecular Weight | 219.10 g/mol | |
| Appearance | Yellow to orange solid | [6] |
| Melting Point | 63-67 °C | [7] |
| Boiling Point | 299 °C | [7] |
| CAS Number | 859199-06-7 | [1][2][3][4][8] |
| InChIKey | KQZYEQHMHCHZKP-UHFFFAOYSA-N | [1][6] |
A Multi-Technique Approach to Structural Verification
No single analytical technique can provide a complete structural picture. A robust analysis relies on the convergence of data from multiple orthogonal techniques. This integrated workflow ensures a self-validating system where the results from one method corroborate the findings of another, leading to an unambiguous structural assignment.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Step in Identification
Expertise & Experience: Mass spectrometry is the cornerstone for determining a molecule's molecular weight and elemental formula. For halogenated compounds like this compound, MS is particularly powerful due to the distinct isotopic signature of bromine. The natural abundance of bromine isotopes, 79Br (50.7%) and 81Br (49.3%), creates a characteristic M+ and M+2 pattern with a nearly 1:1 intensity ratio, which is a definitive indicator of a monobrominated compound.[9][10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the solid in 1 mL of a high-purity solvent such as acetonitrile or methanol.
-
Ionization: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. The analysis is typically run in positive ion mode to detect the protonated molecule, [M+H]+.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is employed. These instruments provide exceptional mass accuracy (<5 ppm), which is critical for calculating the precise elemental composition.
-
Data Acquisition: The instrument is scanned over a relevant mass range (e.g., m/z 50-500) to capture the molecular ion cluster and any significant fragment ions.
Data Interpretation & Expected Results
-
Molecular Ion Cluster: The most telling feature will be two peaks of almost equal height separated by 2 m/z units, corresponding to [C7H7(79Br)OS]+ and [C7H7(81Br)OS]+.
-
Elemental Composition: HRMS will yield a highly accurate mass measurement, which can be used to confirm the molecular formula. For C7H7BrOS, the expected exact masses for the molecular ions are distinct and readily verifiable.
-
Fragmentation Analysis: While soft ionization is used, some fragmentation can be induced. This provides additional structural clues.
Caption: Predicted fragmentation pathways in Mass Spectrometry.
| Ion | Description | Expected m/z (for 79Br/81Br) |
| [M]+ | Molecular Ion | 217.95 / 219.95 |
| [M-CH3CO]+ | Loss of the acetyl group | 174.92 / 176.92 |
| [M-Br]+ | Loss of the bromine atom | 139.02 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR spectroscopy is unparalleled for determining the precise atomic connectivity of a molecule. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure piece by piece. For this molecule, 1H NMR will identify the distinct methyl groups and the lone thiophene proton, while 13C NMR will confirm the carbon backbone.
Experimental Protocol
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: A suite of experiments is performed on a high-field spectrometer (e.g., 400 MHz).
-
1H NMR: A standard proton experiment to determine the number, chemical shift, and integration of proton signals.
-
13C NMR: A proton-decoupled carbon experiment to identify all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing correlations. While COSY (H-H correlation) is less critical for this molecule due to the lack of proton-proton coupling, HSQC (direct H-C correlation) and HMBC (long-range H-C correlation) are invaluable for confirming assignments.
-
Data Interpretation & Predicted Spectra
The substitution pattern of the thiophene ring results in a simple yet informative set of spectra.
-
¹H NMR: Three distinct singlet signals are expected due to the absence of adjacent protons for coupling.
-
A singlet for the lone aromatic proton on the thiophene ring (H-3).
-
A singlet for the methyl protons attached to the thiophene ring (C-4).
-
A singlet for the acetyl methyl protons.
-
-
¹³C NMR: Seven unique carbon signals are expected.
-
The carbonyl carbon of the ketone will be the most downfield signal.
-
Four signals for the thiophene ring carbons, with their shifts influenced by the bromine, methyl, and acetyl substituents.
-
Two signals for the two distinct methyl carbons.
-
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -COCH₃ | ~2.5 | ~26 | Typical for an acetyl methyl group. |
| Ring-CH₃ | ~2.3 | ~15 | Methyl group on an aromatic ring. |
| Thiophene H-3 | ~7.5 | ~132 | Aromatic proton in an electron-deficient ring. |
| Thiophene C-2 | - | ~144 | Carbon attached to the acetyl group. |
| Thiophene C-3 | ~7.5 | ~132 | Carbon bearing the single ring proton. |
| Thiophene C-4 | - | ~130 | Carbon attached to the methyl group. |
| Thiophene C-5 | - | ~115 | Carbon attached to the electronegative bromine atom. |
| C=O | - | ~190 | Characteristic shift for a ketone carbonyl carbon.[11] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. Its primary utility here is the unambiguous identification of the carbonyl (C=O) group from the ketone, which exhibits a strong, characteristic absorption band.
Experimental Protocol: ATR-FTIR
-
Background Scan: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Collection: An anvil is pressed firmly onto the sample to ensure good contact, and the infrared spectrum is recorded, typically from 4000 cm⁻¹ to 650 cm⁻¹.
Data Interpretation & Expected Absorptions
The IR spectrum will be dominated by a few key features that confirm the molecular architecture.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |
| ~2950-2850 | C-H Stretch | Aliphatic (Methyl Groups) |
| ~1665 | C=O Stretch | Conjugated Ketone |
| ~1500-1400 | C=C Stretch | Aromatic (Thiophene Ring) |
| ~1250 | C-N Stretch | Thiophene Ring Mode |
The most significant peak is the strong absorption around 1665 cm⁻¹, a classic indicator of an aryl ketone where the carbonyl is conjugated with the aromatic ring.[11]
X-ray Crystallography: The Definitive Proof
Expertise & Experience: While the combination of MS, NMR, and IR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[12] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and intermolecular packing information.[13][14]
Experimental Protocol
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). This is often the most challenging step.[13]
-
Data Collection: A suitable crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[13]
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Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise crystal structure.[13]
Caption: General workflow for single-crystal X-ray crystallography.
Expected Outcome
The crystallographic data will provide a definitive 3D model of this compound, confirming the planarity of the thiophene ring and the relative positions of all substituents. This serves as the final, authoritative piece of evidence in the structural analysis puzzle.
Conclusion
The structural analysis of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy provides rapid confirmation of key functional groups. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional structure. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can ensure the identity and purity of this vital chemical intermediate, safeguarding the quality and integrity of the final products.
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physicochemical properties of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Intermediate
Thiophene and its derivatives are cornerstone scaffolds in the landscape of medicinal chemistry and material science.[1][2] These five-membered heterocyclic compounds, containing a single sulfur atom, are present in a multitude of biologically active molecules and functional materials.[2][3] Their unique electronic and structural profiles can be strategically leveraged to enhance pharmacological efficacy, modulate pharmacokinetic properties, and create novel materials.[4][5]
This guide focuses on a specific, highly functionalized derivative: This compound . This compound serves as a critical intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[6][7][8] Its strategic substitution pattern—featuring a reactive bromine atom and a versatile ketone group—makes it an invaluable building block for complex molecular architectures. This document provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, and the experimental methodologies required for its characterization, offering a field-proven perspective for professionals in drug discovery and organic synthesis.
Molecular Identity and Structural Framework
The precise arrangement of functional groups on the thiophene ring dictates the molecule's reactivity and physical characteristics.
-
Chemical Formula: C₇H₇BrOS
-
Molecular Weight: 219.10 g/mol [9]
-
CAS Number: 859199-06-7[6]
-
IUPAC Name: 1-(5-bromo-4-methyl-2-thienyl)ethanone[10]
The structure combines an electron-rich 4-methylthiophene core with an electron-withdrawing acetyl group at the 2-position and a bromine atom at the 5-position. The bromine atom is a key handle for cross-coupling reactions, while the ketone offers a site for a wide array of chemical transformations.
Caption: A plausible synthetic workflow for the target compound.
Spectroscopic Characterization: A Practical Guide
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures and provide standardized protocols for data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For this molecule, the most prominent feature will be the carbonyl (C=O) stretch from the ketone.
Expected Signature:
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1665-1715 cm⁻¹. [11]The conjugation with the thiophene ring typically shifts this peak to a lower wavenumber compared to a simple aliphatic ketone.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ corresponding to the methyl groups. [12]* C-H Stretch (sp²): A weaker peak just above 3000 cm⁻¹ for the aromatic C-H bond on the thiophene ring. [12]* C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons.
Expected ¹H NMR Signature (in CDCl₃):
-
Thiophene Proton (H-3): A singlet appearing in the aromatic region (approx. 7.0-7.8 ppm).
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons, typically around 2.5 ppm. [13]* Ring Methyl Protons (-CH₃): A singlet integrating to 3 protons, slightly upfield from the acetyl methyl, likely around 2.3-2.4 ppm.
Expected ¹³C NMR Signature (in CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm. [14]* Aromatic Carbons: Four distinct signals in the aromatic region (approx. 120-150 ppm). The carbons attached to bromine and the acetyl group will have characteristic shifts.
-
Acetyl Methyl Carbon: A signal in the aliphatic region, typically around 25-30 ppm. [14]* Ring Methyl Carbon: A signal in the aliphatic region, typically around 15 ppm.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Signature:
-
Molecular Ion (M⁺): A prominent peak at m/z 218 and 220. The two peaks will be of nearly equal intensity (approx. 1:1 ratio), which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Key Fragments: A significant fragment corresponding to the loss of the acetyl group ([M-43]⁺) is expected, resulting in peaks at m/z 175 and 177. Another common fragmentation is the loss of the bromine atom ([M-79/81]⁺).
Significance and Applications in Development
This compound is not an end product but a crucial stepping stone in multi-step syntheses. Its utility is demonstrated in several high-value applications:
-
Pharmaceutical Synthesis: It is a documented intermediate in the production of pioglitazone, a drug used to treat type II diabetes. [6][7][8]It is also employed in the synthesis of retinoids like tretinoin and acitretin. [6][7]* Agrochemicals: The compound serves as a precursor for insecticides such as imidacloprid and dinotefuran. [7]* Drug Discovery Scaffold: Thiophene-based structures are widely explored for a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [1][2]This intermediate provides a versatile platform for medicinal chemists to generate libraries of novel compounds for lead discovery. [1]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.
Protocol 1: Melting Point Determination
Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound, while impurities will cause a depression and broadening of the melting range. [15] Methodology:
-
Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. Finely powder the sample if necessary. [16]2. Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm. [15][16]3. Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. 4. Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range. This saves time in the subsequent accurate measurement. [17]5. Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh capillary. Heat slowly at a rate of 1-2°C per minute. 6. Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. [16][18]Repeat for consistency.
Protocol 2: Spectroscopic Analysis Workflow
This workflow outlines the integrated approach to confirming the structure and purity of the target compound.
Caption: Integrated workflow for spectroscopic characterization.
Protocol 3: NMR Sample Preparation and Acquisition
Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The use of deuterated solvents prevents large solvent signals from obscuring the analyte signals. [19]The concentration must be optimized to achieve a good signal-to-noise ratio without causing line broadening. [19] Methodology:
-
Sample Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. [19]2. Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently swirl or vortex to dissolve completely. [19]4. Transfer: Using a clean glass Pasteur pipette, transfer the solution into a clean NMR tube. Ensure no solid particles are transferred, as they can degrade spectral quality. [19]5. Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. [20] * Acquire the ¹H spectrum. A standard acquisition may take a few minutes.
-
Acquire the ¹³C spectrum. This requires significantly more scans and may take from 20 minutes to several hours, depending on the sample concentration. [20][21]6. Processing: Process the raw data (FID) using a Fourier transform. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate the ¹H signals and pick the peaks for both spectra.
-
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. [22]The GC separates the sample components based on their volatility and interaction with the column's stationary phase, ensuring that a pure compound enters the mass spectrometer for analysis of its mass-to-charge ratio. [23][24] Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high temperature of the port vaporizes the sample. [23]3. Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column. The temperature of the column is typically ramped up over time to facilitate the elution of compounds.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the most common technique, Electron Ionization (EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. [25]5. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. [24]6. Detection: An electron multiplier detects the ions, generating a signal proportional to the abundance of each ion. The output is a mass spectrum—a plot of ion abundance versus m/z. [25]
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Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions. (2012). Royal Society of Chemistry. Retrieved from [Link]
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Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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13-C NMR Protocol for beginners. (n.d.). University of California, Irvine. Retrieved from [Link]
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synthesis of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone from 2-acetyl-4-methylthiophene
An In-Depth Technical Guide to the Regioselective Synthesis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 2-acetyl-4-methylthiophene. The target compound is a critical intermediate in the synthesis of various pharmaceuticals, including the antidiabetic agent pioglitazone.[1][2][3] This document delves into the mechanistic underpinnings of the electrophilic aromatic substitution, provides a rationale for reagent selection, and presents a detailed, step-by-step experimental protocol designed for reproducibility and safety. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated synthetic procedure. Key sections cover reaction theory, a detailed experimental workflow, product characterization, and critical safety protocols for handling the required reagents.
Introduction to Thiophene Bromination
Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, renowned for their presence in a multitude of bioactive compounds. The functionalization of the thiophene ring via electrophilic aromatic substitution (EAS) is a fundamental strategy for creating complex molecular architectures.[4] The synthesis of this compound is a classic example of a regioselective EAS reaction, where the precise placement of a bromine atom is dictated by the electronic effects of the existing substituents on the thiophene ring.
The starting material, 2-acetyl-4-methylthiophene, possesses two substituents with opposing electronic effects:
-
2-Acetyl Group: An electron-withdrawing group that deactivates the ring towards electrophilic attack.
-
4-Methyl Group: An electron-donating group that activates the ring.
In thiophene systems, electrophilic substitution preferentially occurs at the C2 or C5 position, as the sulfur atom can effectively stabilize the cationic intermediate (the sigma complex).[5] In this specific substrate, the C2 position is blocked. The directing effects of the substituents and the inherent reactivity of the thiophene ring converge to strongly favor bromination at the C5 position, which is activated by the adjacent methyl group and is the most reactive vacant alpha-position.
Mechanistic Rationale and Reagent Selection
The Mechanism of Electrophilic Bromination
The bromination of 2-acetyl-4-methylthiophene proceeds via a standard electrophilic aromatic substitution mechanism. The process is initiated by the generation of an electrophilic bromine species, which attacks the electron-rich thiophene ring.
Caption: The two-step mechanism of electrophilic bromination on the thiophene ring.
Choice of Brominating Agent: N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation for several key reasons:
-
Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to handle and weigh compared to highly corrosive and volatile liquid bromine.[6]
-
Controlled Bromine Concentration: In solution, particularly in the presence of a trace acid catalyst, NBS provides a low, steady concentration of electrophilic bromine. This controlled release minimizes the formation of dibrominated or other over-brominated byproducts.[7]
-
Selectivity: NBS is a mild and selective brominating agent, which is advantageous when dealing with functionalized and potentially sensitive substrates.[8] It is widely used for electrophilic bromination of activated aromatic and heterocyclic rings.[9][10]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity |
| 2-Acetyl-4-methylthiophene | 13196-54-6 | 140.21 | 1.0 | (Specify amount) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.05 | (Calculate based on SM) |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | - | (Specify volume) |
| Deionized Water | 7732-18-5 | 18.02 | - | (Specify volume) |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | - | (For quench) |
| Sodium Bicarbonate | 144-55-8 | 84.01 | - | (For neutralization) |
| Ethyl Acetate | 141-78-6 | 88.11 | - | (For extraction) |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | (For drying) |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Caption: A streamlined workflow for the synthesis and purification of the target compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-4-methylthiophene and glacial acetic acid. Stir until the starting material is fully dissolved.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution in portions over 10-15 minutes. An initial mild exotherm may be observed.
-
Reaction: Heat the mixture to 50-60°C and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing a slurry of ice and water. A precipitate should form.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate dropwise until the yellow-orange color of excess bromine dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a solid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling N-Bromosuccinimide (NBS): NBS is an oxidizer, corrosive, and harmful if swallowed.[12] It causes severe skin burns and eye damage.[13][14] Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[11] Keep away from combustible materials.
-
Handling Acetic Acid: Glacial acetic acid is corrosive and flammable. Handle in a fume hood and avoid inhalation of vapors.
-
Waste Disposal: All chemical waste must be handled and disposed of according to institutional and local regulations. Aqueous waste should be neutralized before disposal.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
-
Physical Appearance: Yellow to orange solid.[15]
-
Melting Point: 63-67 °C.[16]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methyl protons, the acetyl protons, and the lone aromatic proton on the thiophene ring. The aromatic proton signal is expected to be a singlet.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. (Expected M.W. ≈ 219.1 g/mol ).[17]
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the designated time, a small additional portion of NBS can be added, or the reaction time can be extended.
-
Formation of Side Products: The primary potential side product is the dibrominated species. This is minimized by using a controlled stoichiometry of NBS (near 1.0 eq) and avoiding excessive reaction times.
-
Low Yield: Ensure all aqueous layers are thoroughly extracted during the work-up. Purity of the starting material and NBS is crucial for optimal yield.
Conclusion
The regioselective bromination of 2-acetyl-4-methylthiophene using N-Bromosuccinimide in acetic acid is an efficient and reliable method for producing this compound. The procedure leverages the inherent directing effects of the thiophene ring and its substituents to achieve high regioselectivity. By following the detailed protocol and adhering to the specified safety precautions, researchers can confidently synthesize this valuable chemical intermediate for applications in pharmaceutical development and broader organic synthesis.
References
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ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]
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Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: a DFT investigation. Computational and Theoretical Chemistry, 113545. Retrieved from [Link]
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SD Fine-Chem. (n.d.). N-BROMOSUCINIMIDE Safety Data Sheet. Retrieved from [Link]
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- Kannappan, V., Nanjan, M. J., & Ganesan, R. (1982). Charge Density-Activation Energy Correlations in Bromination of Thiophenes by N-Bromosuccinimide in Solution. Indian Journal of Chemistry, 21A, 538-539.
- Andersson, T., & Sundell, S. (2009). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. European Journal of Organic Chemistry, 2009(28), 4781-4784.
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StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Chen, J., et al. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 19(3), 563-567. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. Retrieved from [Link]
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El-Gharbi, R., et al. (2020). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2020(2), M1131. Retrieved from [Link]
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ResearchGate. (2010). A novel method for the bromination of thiophenes. Retrieved from [Link]
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Georganics. (n.d.). 2-Acetyl-4-bromothiophene. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2018). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-bromothiophene. Retrieved from [Link]
- Google Patents. (2016). AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene.
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A Technical Guide to 1-(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS 859199-06-7): Synthesis, Characterization, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, a key heterocyclic building block in modern organic synthesis. With its substituted thiophene core, this compound serves as a critical intermediate in the development of high-value molecules, including pharmaceuticals and agrochemicals. We will explore its physicochemical properties, logical synthetic pathways with mechanistic considerations, predictive spectroscopic signatures, and principal applications, offering a comprehensive resource for professionals in the chemical and life sciences.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a thiophene ring substituted with bromo, methyl, and acetyl functional groups.[1] These groups dictate its reactivity and utility as a versatile synthetic intermediate. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 859199-06-7 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Acetyl-5-bromo-4-methylthiophene | [2][3] |
| Molecular Formula | C₇H₇BrOS | [1][2][4] |
| Molecular Weight | 219.10 g/mol | [1][2] |
| Melting Point | 63-67 °C | [2][3] |
| Boiling Point | 299 °C | [2][3] |
| Density | 1.533 g/cm³ | [1][3] |
| Flash Point | 134 °C | [2][3] |
| Refractive Index | 1.574 | [2][3] |
| InChI Key | KQZYEQHMHCHZKP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(SC(=C1)C(=O)C)Br | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not explicitly detailed in a single protocol in the literature but can be logically constructed based on established reactions for thiophene functionalization. A highly plausible two-step approach involves the Friedel-Crafts acylation of 3-methylthiophene, followed by regioselective bromination.
Synthetic Pathway Overview
The proposed pathway leverages the inherent directing effects of the substituents and the thiophene ring's reactivity. The methyl group on 3-methylthiophene is an activating, ortho-para director, while the thiophene ring itself preferentially undergoes electrophilic substitution at the α-positions (C2 and C5). Acylation is expected to occur at the less sterically hindered C5 position. The resulting acetyl group is a deactivating director, making the subsequent bromination highly selective for the remaining activated α-position (C2, which becomes C5 in the final product numbering).
Caption: Proposed two-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation of 3-Methylthiophene
Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution method.[5][6] A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate a highly reactive acylium ion (CH₃CO⁺) from acetyl chloride.[7] This powerful electrophile then attacks the electron-rich thiophene ring. For 3-substituted thiophenes, acylation is strongly directed to the α-positions.[8] The C5 position is electronically activated and sterically more accessible than the C2 position, leading to the desired intermediate, 1-(4-methylthiophen-2-yl)ethanone, as the major product.
Experimental Protocol (Illustrative):
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent & Cooling: Add anhydrous dichloromethane (DCM) and cool the resulting suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise. Following this, add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography or recrystallization.
Step 2: Electrophilic Bromination
Causality: The intermediate, 1-(4-methylthiophen-2-yl)ethanone, has two remaining positions for substitution. The acetyl group at C2 is electron-withdrawing and deactivating. The methyl group at C4 and the sulfur heteroatom both activate the ring towards further electrophilic attack. The most activated position is the vacant α-position (C5), making it the exclusive site for bromination.
Experimental Protocol (Illustrative):
-
Setup: Dissolve the 1-(4-methylthiophen-2-yl)ethanone intermediate (1.0 equivalent) in a suitable solvent like chloroform or acetic acid in a flask protected from light.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise. Alternatively, N-bromosuccinimide (NBS) can be used as a milder source of electrophilic bromine.
-
Reaction: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench any excess bromine with a solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., DCM).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The final product, this compound, can be purified by recrystallization.
Spectroscopic Characterization (A Predictive Analysis)
| Technique | Expected Features |
| ¹H NMR | - Thiophene Proton (H3): A singlet expected around δ 7.5-7.8 ppm. - Acetyl Protons (-COCH₃): A sharp singlet (3H) expected around δ 2.4-2.6 ppm. - Methyl Protons (-CH₃): A sharp singlet (3H) expected around δ 2.2-2.4 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, ~δ 190 ppm. - Thiophene Carbons: Four distinct signals are expected for C2, C3, C4, and C5. The C-Br carbon (C5) would appear around δ 115-125 ppm, while the others would be in the δ 125-150 ppm range. - Methyl Carbons: Two signals, one for the acetyl methyl (~δ 25-30 ppm) and one for the ring methyl (~δ 15 ppm). |
| IR Spectroscopy | - C=O Stretch (Ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹.[9] - C-H Stretch (Aromatic/Aliphatic): Bands around 3100 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H). - C=C Stretch (Thiophene Ring): Absorptions in the 1400-1500 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: A prominent peak corresponding to the loss of the acetyl group ([M-43]⁺). |
Reactivity and Applications in Synthesis
This compound is a valuable building block primarily due to the reactivity of its functional groups. The bromine atom is susceptible to replacement via various cross-coupling reactions (e.g., Suzuki, Stille) or metallation, while the acetyl group can undergo a wide range of transformations such as reductions, oxidations, and condensations.[10][11]
Its primary application is as a key pharmaceutical and agrochemical intermediate.[1][12][13]
Caption: Key application areas for the title compound.
-
Pharmaceuticals: It is a documented intermediate in the synthesis of the anti-diabetic drug Pioglitazone, retinoids like Acitretin, and Lotoranib.[1][12][14][15]
-
Agrochemicals: The compound is used in the production of insecticides such as Imidacloprid and Dinotefuran.[13][14]
-
Organic Synthesis: It serves as a versatile starting material for more complex heterocyclic systems.[10]
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[16][17] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection.[17] |
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[16][17] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[16][18] Avoid breathing dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place.[2] The container should be kept tightly sealed in a well-ventilated warehouse, away from heat and sources of ignition.[14][17] Recommended storage temperatures range from 4°C to freezer temperatures under -20°C.[1][2]
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Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes - Figshare. [Link]
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Friedel-Crafts Acylation Made Super Easy! - YouTube. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction and Significance
This compound, with the CAS Number 859199-06-7, is a substituted thiophene derivative.[1][4] Its molecular structure, featuring a brominated and methylated thiophene ring with an acetyl group, makes it a versatile building block in organic synthesis.[5] Notably, it serves as a crucial intermediate in the production of the type II diabetes medication Pioglitazone, as well as in the synthesis of retinoids like Tretinoin and Isotretinoin.[2] In the agrochemical sector, it is utilized in the synthesis of insecticides such as Imidacloprid and Dinotefuran.[2][3]
The strategic placement of the bromo, methyl, and acetyl substituents on the thiophene ring dictates its reactivity and utility in constructing more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.
Molecular Structure and Properties:
| Property | Value |
| CAS Number | 859199-06-7[1] |
| Molecular Formula | C₇H₇BrOS[4][6] |
| Molecular Weight | 219.10 g/mol [6] |
| Melting Point | 63-67 °C[6] |
| Boiling Point | 299 °C[6] |
| Appearance | Yellow to orange solid[7] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of a pre-brominated methylthiophene derivative. The following is a representative protocol based on established methods for acylating substituted thiophenes.[5]
Diagram of Synthetic Pathway:
Caption: Synthetic route to this compound.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of 2-bromo-3-methylthiophene (1 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.
-
Addition of Acylating Agent: After stirring for 15 minutes, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic proton on the thiophene ring and the two methyl groups.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Singlet | 1H | H-3 | The proton at the C-3 position of the thiophene ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing effect of the adjacent acetyl group. |
| ~2.5 | Singlet | 3H | -C(O)CH₃ | The protons of the acetyl methyl group are a sharp singlet. |
| ~2.3 | Singlet | 3H | Thiophene-CH₃ | The protons of the methyl group attached to the thiophene ring are also a singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C=O | The carbonyl carbon of the acetyl group is significantly deshielded and appears far downfield. |
| ~145 | C-2 | The carbon bearing the acetyl group is deshielded. |
| ~140 | C-4 | The carbon with the methyl substituent. |
| ~130 | C-3 | The protonated carbon of the thiophene ring. |
| ~115 | C-5 | The carbon attached to the bromine atom is shielded by the halogen. |
| ~28 | -C(O)CH₃ | The methyl carbon of the acetyl group. |
| ~15 | Thiophene-CH₃ | The methyl carbon attached to the thiophene ring. |
Diagram of NMR Structural Assignments:
Caption: Key NMR assignments for the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic peaks for this compound are the carbonyl stretch of the ketone and vibrations associated with the substituted thiophene ring.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~2920 | Weak | C-H stretch (aliphatic, CH₃) |
| ~1670 | Strong | C=O stretch (ketone) |
| ~1520, ~1450 | Medium | C=C stretching (thiophene ring) |
| ~800 | Strong | C-H out-of-plane bending (aromatic) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Fragmentation Pattern:
-
M⁺˙: The molecular ion peaks will be observed at m/z 218 and 220.
-
[M-CH₃]⁺: Loss of a methyl group from the acetyl moiety is a common fragmentation pathway for acetophenones, leading to a peak at m/z 203 and 205.
-
[M-COCH₃]⁺: Cleavage of the acetyl group would result in a fragment at m/z 175 and 177.
-
[CH₃CO]⁺: A prominent peak corresponding to the acetyl cation is expected at m/z 43.
Diagram of Mass Spectrometry Fragmentation:
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic data of this compound are consistent with its proposed structure. The combination of NMR, IR, and MS provides a complete picture of its molecular architecture, confirming the presence of the key functional groups and their connectivity. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and characterize the compound in their research and development endeavors.
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discovery of novel thiophene derivatives for drug development
An In-Depth Technical Guide to the Discovery of Novel Thiophene Derivatives for Drug Development
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of the Thiophene Scaffold in Modern Medicinal Chemistry
In the landscape of heterocyclic chemistry, few scaffolds have demonstrated the versatility and therapeutic impact of the thiophene ring. This five-membered, sulfur-containing aromatic system is not merely another building block; it is a "privileged pharmacophore," a term reserved for molecular frameworks that can provide ligands for diverse biological targets.[1][2] Its prevalence in clinically successful drugs is a testament to this status, with the thiophene moiety ranking 4th in US FDA approvals for small molecules over the last decade.[1][3] Thiophene-containing drugs have made significant contributions to treating a wide array of conditions, including cardiovascular diseases (e.g., clopidogrel, prasugrel), cancer, inflammation, and neurological disorders.[1][4]
The utility of thiophene stems from a unique combination of physicochemical properties. The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and allows for hydrogen bonding, which can enhance drug-receptor interactions.[1] Furthermore, the thiophene ring is a well-established bioisostere for the phenyl group.[1][5] This substitution can significantly alter a compound's metabolic stability, solubility, and binding affinity, providing a powerful strategy for lead optimization.[1][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices. We will explore the strategic synthesis of thiophene libraries, the nuances of structure-activity relationship (SAR) studies, and the successful application of these principles in developing targeted therapeutics. Every protocol and workflow has been designed as a self-validating system, reflecting field-proven insights and ensuring scientific integrity.
Part 1: Strategic Synthesis of Thiophene Scaffolds
The foundation of any thiophene-based drug discovery program lies in the efficient and versatile synthesis of the core scaffold. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the need for downstream functionalization. We will focus on three cornerstone reactions that offer broad applicability.
The Gewald Aminothiophene Synthesis: A Workhorse for Library Generation
The Gewald reaction is arguably the most powerful tool for creating highly substituted 2-aminothiophene derivatives, which are invaluable starting materials for further elaboration.[8][9] This one-pot, multicomponent reaction combines an α-methylene-activated ketone or aldehyde, a compound with an activated cyano group (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur in the presence of a base.[10]
Causality of Choice: The primary advantage of the Gewald reaction is its operational simplicity and convergence. By assembling three components in a single step, it allows for the rapid generation of a diverse library of 2-aminothiophenes simply by varying the ketone and cyano- compound inputs. The resulting 2-amino group is a versatile chemical handle, perfectly positioned for subsequent reactions to build molecular complexity and explore structure-activity relationships.
Caption: General workflow for the Gewald aminothiophene synthesis.
The Paal-Knorr Synthesis: Accessing Thiophenes from 1,4-Dicarbonyls
The Paal-Knorr synthesis provides a direct route to thiophenes from 1,4-dicarbonyl compounds.[11][12] The reaction involves heating the dicarbonyl with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[10][13][14]
Causality of Choice: This method is particularly useful when the target thiophene's substitution pattern is symmetrically disposed at the 2- and 5-positions, as the 1,4-dicarbonyl precursors are often readily available. While less convergent than the Gewald reaction for library synthesis, it is highly reliable for specific substitution patterns and avoids the handling of α-cyano compounds. The mechanism is thought to proceed through the conversion of the carbonyls to thiocarbonyls, followed by tautomerization and cyclization with the elimination of water.[13]
The Hinsberg Synthesis: Constructing Thiophenes from 1,2-Dicarbonyls
The Hinsberg synthesis is a base-catalyzed condensation between a 1,2-dicarbonyl compound (like glyoxal) and a compound containing two active methylene groups attached to a sulfur atom, typically diethyl thiodiacetate.[10][15] This reaction yields a thiophene-3,4-dicarboxylate, a scaffold that is otherwise challenging to access directly.
Causality of Choice: The strategic value of the Hinsberg synthesis lies in its unique regiochemical outcome. It provides excellent control for synthesizing thiophenes with functional groups at the 3- and 4-positions. These positions are often critical for modulating a drug's interaction with its target, and having a reliable method to functionalize them is essential for fine-tuning pharmacological activity.
Part 2: Lead Identification and Optimization
Once a core thiophene scaffold is synthesized, the next phase involves iterative chemical modification and biological testing to identify lead compounds and optimize their properties.
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization, providing critical insights into how specific structural features of a molecule influence its biological activity.[16][17] For thiophene derivatives, SAR exploration typically involves modifying substituents at the available positions on the ring to enhance potency, selectivity, and pharmacokinetic properties.
The nature and position of substituents dramatically impact a compound's interaction with its biological target.[18][19] For example, in the development of anticancer agents, specific substitutions can determine which signaling pathways are inhibited.[16][18]
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Thiophene as a Phenyl Bioisostere
One of the most powerful strategies in medicinal chemistry is the use of bioisosteres—substituting one chemical group with another that retains similar physical or chemical properties to produce a compound with improved biological characteristics. The thiophene ring is a classic bioisostere of the benzene ring.[1][20] This substitution can lead to profound improvements in a drug candidate's profile.[6][21]
Causality of Choice: Replacing a phenyl ring with thiophene is often driven by the need to overcome metabolic instability, as aromatic rings are frequent sites of CYP-mediated oxidation.[7] The introduction of the sulfur heteroatom alters the electron distribution and can block or redirect metabolism.[17] Additionally, the sulfur's lone pair of electrons can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with the target protein that were not possible with the benzene analog.[1]
Table 1: Comparative Physicochemical Properties of Benzene vs. Thiophene Bioisosteres [5]
| Property | Benzene Analog | Thiophene Analog | Rationale and Implications |
| Lipophilicity (LogP) | Varies | Generally lower or similar | The sulfur heteroatom can increase polarity, potentially improving aqueous solubility and reducing off-target toxicity associated with high lipophilicity. |
| Metabolic Stability | Prone to oxidation | Often more stable | The sulfur atom alters the ring's electron density, making it less susceptible to oxidative metabolism compared to an electron-rich phenyl ring. |
| Target Engagement | π-π stacking | π-π stacking, H-bonding | Thiophene can engage in similar π-stacking interactions but adds the potential for hydrogen bonding via the sulfur atom, which can increase binding affinity. |
| Acidity/Basicity (pKa) | Varies by substituent | Can be altered | The sulfur atom influences the electronic properties of substituents, which can modify the pKa of nearby functional groups, affecting ionization state and cell permeability. |
Part 3: Therapeutic Applications & Case Studies
The true measure of a scaffold's value is its successful application in creating effective therapeutics. Thiophene derivatives have shown remarkable efficacy across multiple disease areas.[22][23]
Oncology: Targeting Dysregulated Kinases
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[24] Thiophene-based compounds have emerged as a highly promising scaffold for designing potent and selective kinase inhibitors.[25] The thiophene ring can effectively occupy the ATP-binding pocket of kinases, with substituents tailored to interact with specific residues to achieve selectivity.[25][26]
A notable example is the development of 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors.[27] Compound 16b from this series demonstrated potent, low-nanomolar inhibition against several kinases implicated in cancer progression, including Clk4, DRAK1, and haspin.[27]
Caption: Competitive inhibition of a kinase by a thiophene derivative.
Table 2: Selected Thiophene-Based Kinase Inhibitors and Their Activity
| Compound | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 16b | Clk4, DRAK1, Haspin | 11, 87, 125.7 | U87MG (Glioblastoma) | 7.2 | [27] |
| BU17 | WEE1 Kinase | - | A549 (Lung) | Potent | [26] |
| Thiophene Derivative 4c | VEGFR-2, AKT | 75, 4600 | - | - | [25] |
| Amino-thiophene 15b | - | - | A2780 (Ovarian) | 12 | [28] |
Neurodegenerative Disorders
Thiophene derivatives are being actively investigated for neurodegenerative diseases like Alzheimer's and Parkinson's.[29][30] Their lipophilicity often aids in crossing the blood-brain barrier, a critical requirement for CNS drugs.[1][31] Research has shown that these compounds can modulate key pathological processes, including the aggregation of amyloid-β (Aβ) and tau proteins, oxidative stress, and neuroinflammation.[30][31][32] For instance, certain thiophene analogs have been shown to inhibit the β-secretase enzyme (BACE1), which is involved in the production of Aβ peptides.[1]
Anti-Inflammatory and Antimicrobial Applications
Thiophene is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tenoxicam, which act by inhibiting cyclooxygenase (COX) enzymes.[4][33] Additionally, the scaffold has been extensively used to develop new antimicrobial agents, with numerous derivatives showing potent activity against various bacterial and fungal strains.[22][34]
Part 4: Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided with detailed, step-by-step methodologies.
Protocol 1: Synthesis of a 2-Aminothiophene via Gewald Reaction[8]
This protocol describes the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a representative example of the Gewald reaction.
Materials:
-
Ethyl cyanoacetate
-
Acetylacetone
-
Elemental sulfur powder
-
Diethylamine (base catalyst)
-
Ethanol (solvent)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add an equimolar mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).
-
Sulfur Addition: With continuous stirring at room temperature, add elemental sulfur (0.06 mol) to the mixture.
-
Base Catalysis: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at 40–50°C for 4 hours. The mixture will become more homogeneous as the reaction progresses.
-
Crystallization: Remove the heat source and allow the mixture to stir overnight at room temperature. The product will typically crystallize or precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification & Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative. The structure and purity must be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and FTIR.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)[26]
This protocol provides a general framework for assessing the inhibitory activity of a thiophene derivative against a target kinase.
Materials:
-
Purified target kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (thiophene derivative) and reference inhibitor (e.g., Sorafenib)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader (luminometer or fluorescence reader)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO, then further dilute in the kinase reaction buffer. Prepare solutions of the kinase, substrate, and ATP in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the test compound/reference inhibitor dilution. Add 10 µL of the kinase/substrate mixture to each well.
-
Initiation: Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes (or the optimized time for the specific kinase).
-
Detection: Stop the reaction and detect the remaining ATP (or the ADP produced) by adding the detection reagent according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at room temperature.
-
Data Acquisition: Read the plate on a microplate reader (luminescence or fluorescence).
-
Data Analysis: Convert the raw signal to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell Viability (MTT) Assay[36]
This protocol is used to assess the cytotoxicity of a novel thiophene derivative against a cancer cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (thiophene derivative)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The thiophene scaffold continues to be a cornerstone of modern drug discovery, offering a remarkable blend of synthetic accessibility and pharmacological versatility.[15][36] Its proven success in FDA-approved drugs and its role as a valuable phenyl bioisostere ensure its continued relevance.[1] Future research will likely focus on several key areas: the development of novel synthetic methodologies to access unprecedented chemical space, the design of multi-target thiophene derivatives to combat complex diseases like cancer and neurodegeneration, and the improvement of pharmacokinetic profiles to create safer and more effective medicines.[18][30] The integration of computational tools, such as molecular docking and machine learning, with traditional synthesis and screening will undoubtedly accelerate the discovery of the next generation of thiophene-based therapeutics.[1][3]
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The Strategic Deployment of Brominated Thiophenes in Modern Organic Synthesis: A Technical Guide
Foreword: The Thiophene Moiety as a Privileged Scaffold
In the landscape of heterocyclic chemistry, the thiophene ring stands as a cornerstone, particularly in the realms of medicinal chemistry and materials science.[1] Its structural similarity to benzene, coupled with unique electronic properties imparted by the sulfur heteroatom, makes it a "privileged pharmacophore."[1] Thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like Suprofen, and blockbuster antiplatelet agents such as Clopidogrel.[2] Beyond the pharmaceutical industry, the π-conjugated nature of polythiophenes has positioned them as critical components in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.[3][4][5]
This guide focuses on a particularly versatile class of thiophene derivatives: the brominated thiophenes. The introduction of a bromine atom onto the thiophene ring is not a mere substitution but a strategic activation, transforming the otherwise relatively inert ring into a versatile building block for complex molecular architectures.[6] This document will provide an in-depth exploration of the synthesis, reactivity, and application of brominated thiophenes, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals.
I. The Synthesis of Brominated Thiophenes: Regioselectivity as a Key Determinant
The synthetic utility of a brominated thiophene is intrinsically linked to the position of the bromine atom on the ring. The regioselectivity of bromination dictates the subsequent reaction pathways and the final structure of the target molecule.
Electrophilic Bromination
Direct bromination of thiophene and its derivatives is a common and often high-yielding method. Reagents such as elemental bromine (Br₂) and N-bromosuccinimide (NBS) are frequently employed.[7][8] The inherent electronic properties of the thiophene ring favor electrophilic substitution at the C2 and C5 positions, which are more electron-rich than the C3 and C4 positions.
For instance, the reaction of thiophene with bromine in hydrobromic acid can yield 2-bromothiophene or 2,5-dibromothiophene with high selectivity.[9] Similarly, the use of NBS in solvents like chloroform and acetic acid is a standard procedure for introducing a bromine atom at an activated position.[7]
Lithiation-Bromination
For accessing less common substitution patterns, a more nuanced approach involving directed lithiation followed by quenching with a bromine source is often necessary. This method offers excellent regiocontrol, guided by the directing capabilities of existing substituents or the inherent acidity of specific ring protons.[10][11] The C2 proton of thiophene is significantly more acidic than the C3 proton, allowing for selective deprotonation at the 2-position with strong bases like n-butyllithium (n-BuLi), followed by reaction with bromine to yield 2-bromothiophene.[10] This strategy can be extended to synthesize more complex, polysubstituted brominated thiophenes.[10][11]
A typical procedure involves cooling a solution of the thiophene substrate in an ethereal solvent like tetrahydrofuran (THF) to low temperatures (e.g., -78 °C), followed by the dropwise addition of n-BuLi.[10] After a period of stirring to ensure complete lithiation, an electrophilic bromine source is added to furnish the brominated product.
II. The Cornerstone of Application: Cross-Coupling Reactions
The true synthetic power of brominated thiophenes is unleashed in metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is arguably one of the most widely used cross-coupling reactions in organic synthesis.[8] Brominated thiophenes are excellent substrates for this reaction, readily undergoing coupling with a diverse range of aryl and vinyl boronic acids and their esters.[7][8][12]
The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation.[13] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in combination with a base such as sodium carbonate or potassium phosphate.[7][8]
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Bromothiophene Isomer | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
Note: Yields are approximate and can vary based on the specific boronic acid and reaction conditions.
Generally, 2-bromothiophene exhibits higher reactivity than 3-bromothiophene in Suzuki-Miyaura coupling. This is attributed to the more electron-deficient nature of the C2 position, which facilitates the initial oxidative addition of the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromothiophene (1.0 eq), phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (2.5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Add a base, for instance, K₃PO₄ (2.0 eq).
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-phenylthiophene.
Stille Coupling: Tolerance for Diverse Functional Groups
The Stille coupling utilizes organostannanes as the coupling partner for organic halides. A key advantage of this reaction is its tolerance to a wide variety of functional groups. Brominated thiophenes are effective substrates in Stille couplings, particularly for the synthesis of conjugated oligomers and polymers.[14]
Kumada Coupling: The Power of Grignard Reagents
The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophile. This reaction is particularly useful for coupling with alkyl and aryl groups. Nickel-based catalysts are often used in Kumada couplings involving brominated thiophenes.[15]
Negishi Coupling: The Versatility of Organozinc Reagents
The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex.[16][17] This reaction is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. One-pot halogen dance/Negishi coupling sequences have been developed for the regiocontrolled synthesis of multiply arylated thiophenes from dibromothiophenes.[18]
Diagram 1: Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
III. Beyond Cross-Coupling: Expanding the Synthetic Toolkit
While cross-coupling reactions are the dominant application, the reactivity of brominated thiophenes extends to other important transformations.
Lithiation and Metal-Halogen Exchange
The bromine atom on a thiophene ring can be readily exchanged with lithium by treatment with an organolithium reagent, typically at low temperatures. This metal-halogen exchange is a powerful method for generating nucleophilic thienyllithium species, which can then react with a wide range of electrophiles. The formation of the more stable 2-thienyllithium intermediate from 2-bromothiophene is both thermodynamically favored and kinetically rapid.
C-H Activation/Arylation
Recent advances in C-H activation have provided alternative, more atom-economical routes to functionalized thiophenes.[19][20] Direct C-H arylation of thiophenes can be achieved using palladium catalysts, often at lower catalyst loadings and under milder conditions than traditional cross-coupling reactions.[21][22] While not directly involving brominated thiophenes as starting materials, this methodology complements their use by offering alternative strategies for thiophene functionalization.
IV. Applications in Drug Discovery and Materials Science
The synthetic versatility of brominated thiophenes translates directly into their widespread use in the development of novel pharmaceuticals and advanced materials.
Medicinal Chemistry
The thiophene nucleus is a bioisostere of the phenyl ring and is found in numerous FDA-approved drugs.[1] Brominated thiophenes serve as key intermediates in the synthesis of these and other biologically active molecules. Their ability to participate in a variety of coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents onto the thiophene core.[2] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[23][24][25]
Diagram 2: Workflow for Thiophene-Based Drug Discovery
Caption: A generalized workflow for the discovery of thiophene-based drugs.
Organic Electronics and Materials Science
In materials science, brominated thiophenes are indispensable precursors for the synthesis of oligothiophenes and polythiophenes.[15][26][27] These conjugated polymers are semiconductors and are the active components in a variety of organic electronic devices.[28][3][29] The properties of these materials, such as their conductivity and band gap, can be finely tuned by controlling the length of the conjugated backbone and the nature of the substituents, all of which are readily introduced via reactions of brominated thiophene monomers.[28][5]
V. Conclusion and Future Outlook
Brominated thiophenes are far more than simple halogenated heterocycles; they are strategic building blocks that have enabled significant advances in organic synthesis. Their predictable reactivity in a multitude of cross-coupling reactions, combined with the ability to synthesize them with high regioselectivity, has cemented their importance in both academic and industrial research. As the demand for novel pharmaceuticals and advanced materials continues to grow, the role of brominated thiophenes as versatile and indispensable synthetic intermediates is set to expand even further. The ongoing development of more efficient and sustainable catalytic methods, such as C-H activation, will continue to enhance the synthetic utility of the thiophene core, ensuring its prominence in the chemical sciences for years to come.
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The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Thiophene Compounds
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] Its unique physicochemical properties, including its aromaticity and ability to act as a bioisosteric replacement for the benzene ring, have made it a "privileged scaffold" in the design of novel therapeutics.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of substituted thiophene compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the thiophene nucleus.
Introduction: The Enduring Significance of the Thiophene Moiety
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, thiophene and its derivatives have garnered significant attention due to their wide-ranging pharmacological applications.[1][5][6] The inherent structural features of the thiophene ring, such as its ability to engage in hydrogen bonding and its electronic characteristics, allow for facile modification and optimization of biological activity.[3] The nature and position of substituents on the thiophene ring play a crucial role in determining the specific biological target and the potency of the compound.[1][5] This has led to the development of a multitude of thiophene-containing drugs approved by the US FDA across various therapeutic classes.[2][3]
The exploration of substituted thiophenes is driven by the constant need for more effective and less toxic therapeutic agents to combat global health challenges like cancer and infectious diseases.[1] This guide will provide a comprehensive overview of the key biological activities of these compounds, supported by experimental evidence and mechanistic insights.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a paramount goal in medicinal chemistry, and thiophene derivatives have emerged as a promising class of compounds.[5][7] Their anticancer effects are often attributed to their ability to interact with a variety of cancer-specific protein targets and inhibit critical signaling pathways involved in tumor growth and progression.[5][7]
Mechanisms of Action in Oncology
Substituted thiophenes exert their anticancer activity through diverse mechanisms, including:
-
Enzyme Inhibition: Many thiophene-based compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, topoisomerases, and histone deacetylases.[1]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
-
Induction of Apoptosis: Thiophene compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of reactive oxygen species (ROS).[1][8]
-
Signaling Pathway Modulation: They have been shown to modulate critical signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK pathways.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thiophene derivatives is highly dependent on the nature and position of the substituents. For instance, the introduction of specific aryl or heteroaryl groups can enhance the binding affinity to target proteins. The electronic properties of the substituents also play a significant role in modulating the compound's activity.[1][5]
Data Presentation: Cytotoxicity of Novel Thiophene Derivatives
The following table summarizes the cytotoxic activity of a series of synthesized thiophene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TP-1 | HepG2 (Liver) | 5.2 ± 0.4 | Doxorubicin | 0.8 ± 0.1 |
| TP-2 | MCF-7 (Breast) | 2.8 ± 0.3 | Doxorubicin | 0.5 ± 0.05 |
| TP-3 | A549 (Lung) | 7.1 ± 0.6 | Cisplatin | 3.5 ± 0.2 |
| TP-4 | SMMC-7721 (Liver) | 4.5 ± 0.5 | Paclitaxel | 0.01 ± 0.002 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted thiophene compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Workflow for Anticancer Drug Discovery with Thiophenes
Caption: A streamlined workflow for the discovery and development of thiophene-based anticancer agents.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11]
Mechanisms of Antimicrobial Action
The antimicrobial effects of substituted thiophenes are attributed to various mechanisms, including:
-
Disruption of Cell Membrane Integrity: Some thiophene compounds can increase the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death.[9]
-
Inhibition of Essential Enzymes: They can inhibit enzymes crucial for bacterial survival, such as DNA gyrase and dihydrofolate reductase.
-
Interference with Biofilm Formation: Certain derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.
-
Binding to Outer Membrane Proteins (OMPs): Molecular docking studies have suggested that some thiophene derivatives can bind to OMPs of Gram-negative bacteria, potentially disrupting their function.[9]
Activity Against Drug-Resistant Strains
A significant advantage of some novel thiophene derivatives is their activity against drug-resistant bacterial strains, such as colistin-resistant Acinetobacter baumannii and Escherichia coli.[9] This highlights their potential to address the challenge of antimicrobial resistance.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Thiophene Derivatives
The following table presents the MIC values of selected thiophene compounds against various bacterial strains.
| Compound ID | S. aureus (ATCC 25923) MIC (mg/L) | E. coli (ATCC 25922) MIC (mg/L) | Colistin-Resistant A. baumannii MIC (mg/L) |
| TP-A | 8 | 16 | 32 |
| TP-B | 4 | 8 | 16 |
| TP-C | 16 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the thiophene compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: Proposed Mechanism of Action Against Gram-Negative Bacteria```dot
Caption: Inhibition of the COX and LOX pathways by substituted thiophene derivatives.
Conclusion and Future Perspectives
Substituted thiophene compounds represent a highly versatile and promising class of molecules in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. The ability to fine-tune their pharmacological properties through targeted substitutions makes them attractive candidates for the development of novel drugs.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective thiophene derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Development of Drug Delivery Systems: Overcoming challenges such as poor solubility and potential toxicity through the development of innovative drug delivery systems, such as nanoparticles. [8]* Exploration of Other Biological Activities: Investigating the potential of substituted thiophenes in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. [12][13] The continued exploration of the thiophene scaffold holds great promise for the discovery of the next generation of therapeutic agents to address unmet medical needs.
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An In-Depth Technical Guide to the Potential Applications of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone in Materials Science
Abstract
1-(5-Bromo-4-methylthiophen-2-yl)ethanone is a multifunctional thiophene derivative that, while traditionally utilized as an intermediate in pharmaceutical and agrochemical synthesis, holds significant untapped potential within the realm of materials science.[1][2][3] This technical guide elucidates the prospective applications of this compound as a versatile building block for advanced functional materials. By examining its distinct structural features—a reactive bromine atom, an electron-withdrawing acetyl group, and a solubility-enhancing methyl group—we project its utility in the development of novel organic semiconductors, sensors, and responsive materials. This whitepaper provides a comprehensive overview of its synthetic accessibility, key reactive sites, and detailed, field-proven protocols for its transformation into high-performance polymers and functional small molecules.
Introduction: The Strategic Value of a Multifunctional Thiophene Monomer
The field of organic electronics has been profoundly influenced by the development of π-conjugated conducting polymers, with polythiophene and its derivatives being among the most extensively studied.[4] These materials offer a unique combination of semiconducting or conducting properties with the processability of polymers, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[5][6][7] The performance of these materials is intrinsically linked to the chemical structure of the monomeric units.
This compound presents a compelling scaffold for the design of next-generation organic materials. Its key attributes include:
-
A Regiochemically Defined Bromine Atom: Situated at the 5-position, the bromine atom serves as a prime reactive site for cross-coupling reactions, enabling the formation of well-defined, regioregular polymers.[8]
-
An Electron-Withdrawing Acetyl Group: The ketone functionality can modulate the electronic properties of the thiophene ring, potentially lowering the HOMO and LUMO energy levels, which is advantageous for applications in organic electronics.[5] It also offers a site for post-polymerization functionalization.
-
A Methyl Group: The presence of the methyl group at the 4-position can enhance the solubility of the monomer and the resulting polymers in organic solvents, a critical factor for solution-based processing of thin films.
This guide will explore the synthetic pathways that leverage these features to create novel materials and will provide detailed experimental protocols for their realization.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-methylthiophene. The first step involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a regioselective bromination at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 859199-06-7 |
| Molecular Formula | C₇H₇BrOS |
| Molecular Weight | 219.1 g/mol |
| Melting Point | 63-67 °C |
| Boiling Point | 299 °C |
Source:[9]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Potential Applications in Organic Electronics
The unique substitution pattern of this compound makes it a promising monomer for the synthesis of conjugated polymers for organic electronic devices.
Conducting Polymers via Cross-Coupling Polymerization
The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille polymerizations. These methods are well-established for the synthesis of regioregular polythiophenes, which exhibit improved charge carrier mobilities.[2]
Diagram 2: Proposed Suzuki Polycondensation Pathway
Caption: Suzuki coupling for copolymer synthesis.
Experimental Protocol: Suzuki Polycondensation
-
Monomer Preparation: Prepare an equimolar mixture of this compound and a suitable comonomer, such as 2,5-bis(tributylstannyl)thiophene for a Stille coupling or a thiophene-bis(boronic acid) derivative for a Suzuki coupling.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the monomers in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of a palladium complex (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable base (e.g., aqueous K₂CO₃ for Suzuki coupling).
-
Polymerization: Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours. Monitor the progress of the polymerization by GPC.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Characterization: Analyze the purified polymer using ¹H NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry to determine its structure, molecular weight, optical, and electrochemical properties.
Oxidative and Electrochemical Polymerization
While cross-coupling methods offer precise control over the polymer structure, oxidative and electrochemical polymerization techniques provide alternative routes to polythiophenes.[10][11]
Diagram 3: Workflow for Electrochemical Polymerization and Characterization
Caption: Electrochemical polymerization workflow.
Experimental Protocol: Electrochemical Polymerization
-
Electrolyte Solution: Prepare a solution of this compound (e.g., 0.1 M) in a suitable solvent such as acetonitrile containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Electrochemical Cell: Use a three-electrode cell with a working electrode (e.g., ITO-coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[12]
-
Polymerization: Perform electropolymerization by cyclic voltammetry, sweeping the potential between the monomer's oxidation potential and a suitable negative potential for a set number of cycles. A polymer film will deposit on the working electrode.
-
Characterization: Characterize the polymer film in-situ using cyclic voltammetry and spectroelectrochemistry to study its redox behavior and electrochromic properties. The morphology of the film can be investigated ex-situ using atomic force microscopy (AFM).
Potential Applications in Chemical Sensing
The acetyl group on the thiophene ring opens up possibilities for creating functional materials for chemical sensing. Thiophene-based chemosensors are known for their high sensitivity and selectivity.[9]
Post-Polymerization Functionalization
The ketone moiety of the acetyl group can be a reactive handle for attaching receptor units for specific analytes. For instance, it can undergo condensation reactions with hydrazines or amines to introduce functional groups capable of binding to metal ions or biomolecules.
Table 2: Potential Functionalization Reactions of the Acetyl Group
| Reaction Type | Reagent | Resulting Functionality | Potential Application |
| Condensation | Hydrazine derivative | Hydrazone | Metal ion sensing |
| Condensation | Amine derivative | Imine (Schiff base) | Anion sensing |
| Reduction | Sodium borohydride | Secondary alcohol | Chiral recognition |
| Wittig Reaction | Phosphonium ylide | Alkene | Extended conjugation |
Conclusion
This compound is a highly promising, yet underutilized, building block for materials science. Its trifunctional nature allows for the synthesis of a diverse range of functional materials through well-established polymerization and functionalization techniques. The ability to precisely tune the electronic and physical properties of the resulting polymers and small molecules by leveraging its bromo, acetyl, and methyl groups makes it a valuable candidate for applications in organic electronics, chemical sensing, and beyond. Further research into the material properties of polymers and functional molecules derived from this versatile thiophene derivative is highly encouraged.
References
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ACS Publications. (1999). Synthesis and Oxidative Polymerization of Semifluoroalkyl-Substituted Thiophenes. Macromolecules. Retrieved from [Link]
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MDPI. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers. Retrieved from [Link]
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PubMed. (2025). Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]
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American Chemical Society. (1991). Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polym. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2018). Onset Potential for Electrochemical Polymerization of Thiophene-Based Monomers in Dichloromethane and BFEE/DCM (1:4) Solutions. Journal of The Electrochemical Society. Retrieved from [Link]
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DTIC. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center. Retrieved from [Link]
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ACS Publications. (2025). Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]
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RSC Publishing. (2017). Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge. Energy & Environmental Science. Retrieved from [Link]
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Winona State University. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. Retrieved from [Link]
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Journal of Molecular and Engineering Materials. (2024). Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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MDPI. (2014). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. International Journal of Molecular Sciences. Retrieved from [Link]
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Wiley-VCH. (2014). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Stille and Suzuki Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2019). Oxidative Polymerization of Terthiophene and Substituted Thiophene Monomer in Metal-Organic Framework Thin Films. Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Nature Communications. Retrieved from [Link]
- Google Patents. (1991). WO1991019021A1 - Polymerization of thiophene and its derivatives.
-
Mellon College of Science, Carnegie Mellon University. (n.d.). Carbohydrate functionalized polythiophenes as biosensors. Retrieved from [Link]
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RSC Publishing. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Request PDF. Retrieved from [Link]
-
OSTI.GOV. (1992). Synthesis of conjugated polymer by the Stille coupling reaction. Retrieved from [Link]
-
ResearchGate. (2025). Thiophene-oxazolyl hydrazone-functionalized chemosensor for ultrasensitive detection of Al3+ in water, hydrogel, food, and living cells. Request PDF. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
Introduction: The Strategic Importance of Thiophene Biaryl Scaffolds
In the landscape of modern medicinal chemistry and materials science, thiophene-containing biaryl structures are of paramount importance. These motifs are integral to a wide array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these carbon-carbon bonds, lauded for its high functional group tolerance, mild reaction conditions, and the commercial availability of its key reagents.[3][4][5]
This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions utilizing 1-(5-bromo-4-methylthiophen-2-yl)ethanone as a key building block. The presence of the electron-withdrawing acetyl group and the electron-donating methyl group on the thiophene ring presents unique considerations for reaction optimization, which will be addressed herein. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
A comprehensive understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any synthetic protocol. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][6] The cycle is generally accepted to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[4] The electron-rich nature of the thiophene ring, slightly enhanced by the methyl group, and the presence of the electron-withdrawing acetyl group can influence the rate of this step. The choice of a suitable palladium source and ligand is critical to facilitate this process efficiently.
-
Transmetalation: This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) complex.[3][4] A base is crucial for this step; it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9][10] The selection of the base is a critical parameter that can significantly impact the reaction's success.
-
Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7] The nature of the phosphine ligands on the palladium catalyst can influence the rate of this step, with bulkier ligands often promoting reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design and Protocol Optimization
The successful Suzuki coupling of this compound hinges on the judicious selection of several key reaction parameters.
Component Selection: A Rationale-Driven Approach
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalysts (e.g., XPhos Pd G3) | Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst.[11] Pd(dppf)Cl₂ offers increased stability and is effective for a broad range of substrates.[11] Buchwald precatalysts are highly active and can be particularly effective for challenging couplings, including those with heteroaryl chlorides.[12][13] |
| Boronic Acid/Ester | Arylboronic acids or their corresponding pinacol esters | Arylboronic acids are widely available commercially.[6] Pinacol esters can offer enhanced stability and are less prone to protodeboronation, which can be a significant side reaction.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical and often substrate-dependent.[9] K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base that can be beneficial for less reactive substrates. Cs₂CO₃ is highly effective but also more expensive. The base facilitates the formation of the reactive boronate species.[3][9] |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, or DMF | A mixture of an organic solvent and water is commonly employed to dissolve both the organic substrates and the inorganic base.[3][6] 1,4-Dioxane is a frequent choice, though toluene can also be effective.[6][14] DMF can be used, particularly when solubility is an issue.[15][16] The use of water as a solvent is also environmentally attractive.[3] |
Detailed Step-by-Step Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture followed by the palladium catalyst.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Caption: A generalized workflow for the Suzuki coupling reaction.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature, or poor solubility of reactants. | Ensure the catalyst is active (use a fresh batch or a more active precatalyst).[13] Screen different bases and solvents.[15][16] Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, or use of a Pd(II) precatalyst without complete reduction to Pd(0). | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.[6] Consider using a Pd(0) source directly. |
| Protodeboronation | Presence of excess water or acidic impurities, prolonged reaction times at high temperatures. | Use an anhydrous solvent or minimize the amount of water.[17] Consider using a boronic ester instead of a boronic acid.[6] Optimize the reaction time to avoid prolonged heating after completion. |
| Dehalogenation of Starting Material | Presence of impurities that can act as hydrogen sources, or certain catalyst/ligand combinations. | Purify the starting materials. Screen different palladium catalysts and ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of biaryl compounds derived from this compound. By carefully considering the mechanistic principles and systematically optimizing the reaction parameters—namely the catalyst, base, and solvent—researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this pivotal transformation in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]
-
SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
-
Semantic Scholar. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
National Institutes of Health. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
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synthesis of pioglitazone using 1-(5-Bromo-4-methylthiophen-2-YL)ethanone intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of Pioglitazone, a prominent member of the thiazolidinedione class of antidiabetic agents. While various synthetic intermediates are commercially available, this guide will focus on a well-established and scientifically validated pathway, providing in-depth technical details, reaction mechanisms, and step-by-step protocols.
A note on the starting intermediate 1-(5-Bromo-4-methylthiophen-2-yl)ethanone: While this compound is listed by some chemical suppliers as an intermediate in the synthesis of Pioglitazone[1][2][3], a detailed and publicly available synthetic route from this specific thiophene derivative to the core structure of Pioglitazone is not extensively documented in peer-reviewed literature or patents. Therefore, to ensure scientific integrity and provide a reproducible protocol, this guide will detail a widely recognized and published synthetic strategy.
Introduction to Pioglitazone and its Synthetic Strategy
Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.[4] By enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver, Pioglitazone is a vital therapeutic agent for the management of type 2 diabetes mellitus.[4]
The molecular architecture of Pioglitazone comprises a central thiazolidinedione ring linked to a substituted benzyl group via a methylene bridge. The substituent on the phenyl ring is an ethoxy chain connected to a 5-ethylpyridine moiety. A common and efficient synthetic approach to Pioglitazone involves a convergent strategy, where the key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, is first synthesized and then coupled with 2,4-thiazolidinedione.
The Established Synthetic Pathway
The synthesis of Pioglitazone can be logically divided into three key stages:
-
Formation of the Ether Linkage: Synthesis of the key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, via a Williamson ether synthesis.
-
Knoevenagel Condensation: Formation of the benzylidene intermediate by reacting the aldehyde with 2,4-thiazolidinedione.
-
Reduction: Reduction of the exocyclic double bond of the benzylidene intermediate to yield the final Pioglitazone molecule.
Figure 1: Overall synthetic workflow for Pioglitazone.
Part 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
This key intermediate is typically prepared via a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or sulfonate ester. In this case, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the 2-(5-ethylpyridin-2-yl)ethanol derivative.
Protocol 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
Materials:
-
2-(5-ethylpyridin-2-yl)ethanol
-
4-hydroxybenzaldehyde
-
Tosyl chloride or Methanesulfonyl chloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
A suitable solvent such as Toluene, Tetrahydrofuran (THF), or Dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., benzyltributylammonium chloride), if necessary
Procedure:
-
Activation of the Alcohol: In a reaction vessel, dissolve 2-(5-ethylpyridin-2-yl)ethanol in a suitable solvent. Cool the solution in an ice bath. Add a base, such as triethylamine, followed by the dropwise addition of tosyl chloride or methanesulfonyl chloride to form the corresponding tosylate or mesylate in situ. This converts the hydroxyl group into a better leaving group.
-
Formation of the Phenoxide: In a separate vessel, dissolve 4-hydroxybenzaldehyde in a suitable solvent and add a base like sodium hydroxide or potassium carbonate to deprotonate the phenolic hydroxyl group, forming the sodium or potassium phenoxide.
-
Etherification: Add the activated alcohol (tosylate or mesylate) solution to the phenoxide solution. Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.
| Reactant/Reagent | Molar Ratio (relative to 2-(5-ethylpyridin-2-yl)ethanol) | Purpose |
| 2-(5-ethylpyridin-2-yl)ethanol | 1.0 | Starting material |
| 4-hydroxybenzaldehyde | 1.0 - 1.2 | Starting material |
| Tosyl chloride/Methanesulfonyl chloride | 1.0 - 1.1 | Activation of the alcohol |
| Base (e.g., NaOH, K2CO3) | 2.0 - 3.0 | Deprotonation of phenol and neutralization |
| Solvent (e.g., Toluene, THF) | - | Reaction medium |
Table 1: Key parameters for the synthesis of the benzaldehyde intermediate.
Part 2: Knoevenagel Condensation
The second stage of the synthesis involves a Knoevenagel condensation between the synthesized aldehyde and 2,4-thiazolidinedione. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.
Protocol 2: Synthesis of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione
Materials:
-
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
-
2,4-thiazolidinedione
-
A basic catalyst (e.g., piperidine, sodium acetate)
-
A suitable solvent (e.g., ethanol, methanol, toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and 2,4-thiazolidinedione in a suitable solvent.
-
Catalysis: Add a catalytic amount of a base, such as piperidine.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. The product, being less soluble, may precipitate out of the solution upon cooling.
-
Isolation and Purification: Cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation. Filter the solid product, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione.
| Reactant/Reagent | Molar Ratio (relative to the aldehyde) | Purpose |
| 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | 1.0 | Starting material |
| 2,4-thiazolidinedione | 1.0 - 1.1 | Starting material |
| Piperidine | Catalytic amount | Basic catalyst |
| Solvent (e.g., Ethanol) | - | Reaction medium |
Table 2: Key parameters for the Knoevenagel condensation.
Part 3: Reduction to Pioglitazone
The final step is the reduction of the exocyclic double bond of the benzylidene intermediate to yield Pioglitazone. This is typically achieved through catalytic hydrogenation or by using a chemical reducing agent.
Protocol 3: Synthesis of Pioglitazone
Materials:
-
5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione
-
Reducing agent (e.g., Sodium borohydride (NaBH4) with a cobalt salt, or catalytic hydrogenation with H2/Pd-C)
-
A suitable solvent (e.g., methanol, ethanol, tetrahydrofuran)
Procedure (using NaBH4 and Cobalt salt):
-
Reaction Setup: Suspend 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione in a suitable solvent like methanol or a mixture of solvents.
-
Addition of Catalyst: Add a catalytic amount of a cobalt salt, such as cobalt(II) chloride.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by carefully adding an acid (e.g., acetic acid or dilute HCl) to neutralize the excess NaBH4. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude Pioglitazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford the pure product.
| Reactant/Reagent | Molar Ratio (relative to the benzylidene intermediate) | Purpose |
| 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione | 1.0 | Starting material |
| Sodium borohydride (NaBH4) | 2.0 - 4.0 | Reducing agent |
| Cobalt(II) chloride | Catalytic amount | Catalyst |
| Solvent (e.g., Methanol) | - | Reaction medium |
Table 3: Key parameters for the reduction to Pioglitazone.
Characterization of Pioglitazone
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
-
Chromatography:
-
HPLC: To assess the purity of the final compound.
-
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Reactions involving flammable solvents should be performed away from ignition sources.
-
Quenching of reducing agents like NaBH4 should be done cautiously to control the release of hydrogen gas.
Conclusion
The synthesis of Pioglitazone via the detailed pathway provides a reliable and scalable method for obtaining this important antidiabetic drug. By carefully controlling the reaction conditions at each stage—ether synthesis, Knoevenagel condensation, and reduction—researchers can achieve high yields of the final product with excellent purity. This application note serves as a comprehensive guide for professionals in the field of drug development and medicinal chemistry.
References
- 1. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Protocol for Friedel-Crafts Acylation of 4-bromo-3-methylthiophene: A Detailed Guide for Synthetic Chemists
Abstract
This comprehensive application note provides a detailed protocol for the Friedel-Crafts acylation of 4-bromo-3-methylthiophene. This reaction is a critical transformation in synthetic organic chemistry, yielding valuable intermediates for the development of novel pharmaceuticals and functional materials. We delve into the mechanistic underpinnings of the reaction, focusing on the regiochemical outcomes dictated by the electronic and steric influences of the bromo and methyl substituents. The protocol herein is optimized for high yield and purity, and is supplemented with expert insights, troubleshooting guidance, and detailed characterization methods.
Introduction: The Significance of Thiophene Acylation
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and ability to mimic benzene rings in biological systems. The introduction of an acyl group onto the thiophene nucleus via Friedel-Crafts acylation is a cornerstone of their functionalization.[1] This reaction creates a key ketone intermediate, which can be further elaborated into a diverse array of more complex molecules. However, the regioselectivity of this electrophilic aromatic substitution can be challenging to control, particularly in polysubstituted thiophenes.[1][2] This guide focuses on the specific case of 4-bromo-3-methylthiophene, a substrate with competing directing effects, to provide a robust and reproducible protocol for its selective acylation.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, generated from an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] This acylium ion is then attacked by the electron-rich thiophene ring.
The regioselectivity of the acylation of 4-bromo-3-methylthiophene is governed by the interplay of the directing effects of the methyl and bromo substituents.
-
Methyl Group (C3): The methyl group is an electron-donating group, which activates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions.
-
Bromo Group (C4): The bromo group is an electron-withdrawing group via induction but can donate electron density through resonance. It is a deactivating group overall, but directs incoming electrophiles to the ortho (C3 and C5) and para (C2) positions.
Considering the combined effects, the C2 and C5 positions are the most likely sites of acylation. The C2 position is sterically less hindered than the C5 position, which is flanked by the bromo group. Therefore, the major product is expected to be 2-acyl-4-bromo-3-methylthiophene .
Figure 1: General mechanism of Friedel-Crafts acylation.
Experimental Protocol
This protocol details the acylation of 4-bromo-3-methylthiophene with acetyl chloride to yield 2-acetyl-4-bromo-3-methylthiophene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-3-methylthiophene | ≥98% | Commercially Available | --- |
| Acetyl chloride | ≥99% | Commercially Available | Handle in a fume hood. |
| Aluminum chloride (anhydrous) | ≥99% | Commercially Available | Highly hygroscopic. Handle under inert atmosphere. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available | Dry over CaH₂ prior to use.[5] |
| Hydrochloric acid (HCl), concentrated | 37% | Commercially Available | --- |
| Saturated sodium bicarbonate (NaHCO₃) solution | --- | Prepared in-house | --- |
| Brine (saturated NaCl solution) | --- | Prepared in-house | --- |
| Anhydrous magnesium sulfate (MgSO₄) | --- | Commercially Available | --- |
| Round-bottom flask, two-necked | --- | --- | Oven-dried before use. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Dropping funnel | --- | --- | Oven-dried before use. |
| Reflux condenser | --- | --- | Oven-dried before use. |
| Ice bath | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Friedel-Crafts acylation.
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over a period of 15 minutes, maintaining the temperature at 0 °C.[1] The formation of the acylium ion complex is an exothermic process.[6]
-
Addition of 4-bromo-3-methylthiophene: To the resulting mixture, add a solution of 4-bromo-3-methylthiophene (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, ensuring the temperature remains at 0 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[1][7] This step quenches the reaction and dissolves the aluminum salts.[8]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).[1]
-
Washing: Combine the organic layers and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-acetyl-4-bromo-3-methylthiophene.
Characterization of the Product
The structure and purity of the synthesized 2-acetyl-4-bromo-3-methylthiophene can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the C5 proton of the thiophene ring, a singlet for the methyl protons of the acetyl group, and a singlet for the methyl protons at the C3 position. The chemical shifts will be indicative of the electronic environment of the protons.[10][11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ketone, as well as the carbons of the thiophene ring and the methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1690 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product, along with characteristic fragmentation patterns.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low or no yield | Inactive aluminum chloride due to moisture. | Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried. |
| Incomplete reaction. | Increase the reaction time or slightly warm the reaction mixture. Monitor by TLC. | |
| Formation of multiple products | Poor regioselectivity. | Ensure the reaction temperature is maintained at 0°C during the addition of reagents. |
| Polysubstitution. | Use a slight excess of the thiophene substrate. | |
| Difficult work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
| Incomplete quenching of AlCl₃. | Add more ice and HCl during the work-up and stir vigorously. |
Conclusion
The Friedel-Crafts acylation of 4-bromo-3-methylthiophene is a reliable and efficient method for the synthesis of 2-acetyl-4-bromo-3-methylthiophene, a versatile intermediate for further synthetic transformations. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. The protocol and insights provided in this application note are intended to enable researchers to successfully perform this important reaction and to adapt it for the synthesis of other acylated thiophene derivatives.
References
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21).
- 2-ACETYL-3-BROMOTHIOPHENE synthesis - ChemicalBook.
- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem.
- Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017, April 30).
- Regioselectivity in Friedel–Crafts acylation of thiophene - ECHEMI.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
- Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2).
- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education - ACS Publications.
- Experiment 1: Friedel-Crafts Acylation - umich.edu.
- Friedel–Crafts reaction - Wikipedia.
- Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality.
- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
- Friedel–Crafts Acylation - Sigma-Aldrich.
- Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride - Benchchem.
- 2-Bromo-3-methylthiophene synthesis - ChemicalBook.
- Friedel-Crafts Acylation - Organic Chemistry Portal.
- Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes - MDPI.
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. m.youtube.com [m.youtube.com]
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- 8. youtube.com [youtube.com]
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- 10. mdpi.com [mdpi.com]
- 11. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Thiophene-Based Retinoid Analogs from 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, the structural modification of established pharmacophores offers a promising avenue for the discovery of novel therapeutics with improved efficacy and safety profiles. Retinoids, a class of compounds derived from vitamin A, are pivotal in regulating cell growth, differentiation, and apoptosis, with applications in oncology and dermatology. The incorporation of heterocyclic scaffolds, such as thiophene, into retinoid structures can significantly alter their biological activity and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel thiophene-based retinoid analogs using 1-(5-bromo-4-methylthiophen-2-yl)ethanone as a key starting material.
The rationale for utilizing a thiophene core lies in its bioisosteric relationship with the benzene ring, often leading to enhanced biological activity. The starting material, this compound, presents two key functional handles for elaboration: a bromo substituent at the 5-position, ideal for carbon-carbon bond formation via cross-coupling reactions, and an acetyl group at the 2-position, which can be converted into a polyene chain characteristic of retinoids.
This document outlines two plausible synthetic strategies for the construction of a bexarotene analog incorporating a 4-methylthiophene moiety. Bexarotene, an FDA-approved retinoid X receptor (RXR) selective agonist, serves as a relevant structural template for the design of new retinoid-like molecules.[4][5][6][7][8]
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are proposed, each leveraging well-established and robust chemical transformations. The choice between these strategies may depend on the availability of starting materials and the desired complexity of the final retinoid analog.
Strategy A: Sequential Olefination and Cross-Coupling
This approach prioritizes the construction of the polyene side chain from the acetyl group, followed by the introduction of the aromatic terminus via a palladium-catalyzed cross-coupling reaction.
Caption: Strategy A: Olefination followed by cross-coupling.
Strategy B: Sequential Cross-Coupling and Olefination
In this alternative strategy, the aromatic terminus of the retinoid is first installed via a cross-coupling reaction at the bromo-position, followed by the elaboration of the acetyl group into the polyene chain.
Caption: Strategy B: Cross-coupling followed by olefination.
Detailed Protocols and Methodologies
The following protocols are based on established synthetic transformations and provide a detailed guide for the synthesis of a thiophene-based bexarotene analog.
Protocol 1: Synthesis of a Thiophene-Based Retinoid Analog via Strategy A
Step 1A: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for the stereoselective synthesis of (E)-alkenes from aldehydes or ketones.[5][6][8][9] In this step, the acetyl group of the starting material is converted to an α,β-unsaturated ester.
Caption: Horner-Wadsworth-Emmons olefination of the starting material.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 859199-06-7 | 233.11 | 2.33 g | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.44 g | 1.1 |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 | 2.47 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Saturated aqueous NH4Cl | - | - | 50 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (0.44 g, 11.0 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (2.47 g, 11.0 mmol) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate ylide back to 0 °C.
-
In a separate flask, dissolve this compound (2.33 g, 10.0 mmol) in anhydrous THF (30 mL).
-
Add the solution of the ketone dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (E)-3-(5-bromo-4-methylthiophen-2-yl)but-2-enoate.
Step 2A: Suzuki Cross-Coupling
The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[10][11] Here, the bromo-thienyl intermediate is coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Caption: Suzuki cross-coupling to form the thiophene-based retinoid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| Ethyl (E)-3-(5-bromo-4-methylthiophen-2-yl)but-2-enoate | - | 303.21 | 3.03 g | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 185990-03-8 | 248.08 | 2.73 g | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.58 g | 0.05 |
| Potassium carbonate | 584-08-7 | 138.21 | 4.15 g | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
| 1 M HCl | 7647-01-0 | 36.46 | As needed | - |
| Ethyl acetate | 141-78-6 | 88.11 | 150 mL | - |
Procedure:
-
To a round-bottom flask, add ethyl (E)-3-(5-bromo-4-methylthiophen-2-yl)but-2-enoate (3.03 g, 10.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (2.73 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Add a mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (50 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
The crude product is the ethyl ester of the final compound. Saponify the ester by dissolving it in a mixture of THF/Methanol/Water and adding LiOH or NaOH. Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
After saponification, acidify the reaction mixture and extract the final carboxylic acid product.
-
Purify the final product by recrystallization or column chromatography to yield the thiophene-based bexarotene analog.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: Each reaction step should be closely monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. This allows for real-time assessment of reaction progress and helps in determining the optimal reaction time.
-
Spectroscopic and Spectrometric Analysis: The structure and purity of all intermediates and the final product must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry (e.g., the E-configuration of the newly formed double bond in the HWE reaction).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Expertise and Causality in Experimental Choices
-
Choice of HWE over Wittig: The Horner-Wadsworth-Emmons reaction is generally preferred over the Wittig reaction for the synthesis of α,β-unsaturated esters as it typically provides higher yields of the thermodynamically more stable (E)-isomer and the water-soluble phosphate byproduct is easier to remove during workup compared to the triphenylphosphine oxide from the Wittig reaction.[3][9][12][13]
-
Palladium Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile, and commercially available catalyst for Suzuki couplings.[7][14] The triphenylphosphine ligands stabilize the palladium(0) active species.
-
Base and Solvent System in Suzuki Coupling: A base, such as potassium carbonate, is essential for the activation of the boronic acid/ester for transmetalation to the palladium center.[10] A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic substrates and the inorganic base.
References
-
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene). MDPI. [Link]
-
Synthesis of novel cores of bexarotene analogous. ResearchGate. [Link]
-
Synthesis, Crystal Structure Analysis, and Pharmacological Characterization of Disila-bexarotene, a Disila-Analogue of the RXR-Selective Retinoid Agonist Bexarotene. ACS Publications. [Link]
-
Novel silicon-containing analogues of the retinoid agonist bexarotene: syntheses and biological effects on human pluripotent stem cells. PubMed. [Link]
-
Novel bexarotene derivatives: Synthesis and cytotoxicity evaluation for glioma cells in 2D and 3D in vitro models. PubMed. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Therapeutic importance of synthetic thiophene. PubMed Central. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate. [Link]
-
HOTf-Catalyzed Alkyl-Heck-type Reaction. PubMed Central. [Link]
- Methods for the synthesis of 9-cis retinoids and their novel intermediates.
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Wittig Reaction Mechanism. YouTube. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PubMed Central. [Link]
-
Synthesis and evaluation of synthetic retinoid derivatives as inducers of stem cell differentiation. ResearchGate. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
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Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C–H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones. ACS Omega. [Link]
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Unlocking Diabetes Treatment: The Role of this compound. ningbochemical.com. [Link]
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Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]
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Transformation of Acetylene to Ethenylidene, Carbene, Acetylide, Vinyl, and Olefin Groups with Cp*Fe(1,2-Cy 2 PC 6 H 4 S). ResearchGate. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]
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Application Notes and Protocols: Analytical Methods for the Characterization of Thiophene Derivatives
Introduction
Thiophene derivatives represent a cornerstone class of heterocyclic compounds, integral to advancements in pharmaceuticals, organic electronics, and materials science.[1][2] Their unique electronic properties, stemming from the sulfur-containing aromatic ring, make them privileged scaffolds in drug design and key components in conductive polymers and organic light-emitting diodes (OLEDs).[2] The precise elucidation of their structure, purity, and physicochemical properties is paramount for ensuring efficacy, safety, and performance in these applications.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the robust characterization of thiophene derivatives. Moving beyond a simple listing of techniques, this document is structured to mirror the logical workflow of compound characterization, from initial structural confirmation to final purity assessment. As a Senior Application Scientist, the causality behind experimental choices is emphasized, providing a framework for developing self-validating, reliable analytical systems.
Integrated Workflow for Thiophene Derivative Characterization
The complete characterization of a novel thiophene derivative is not a linear process but an integrated workflow where multiple analytical techniques provide complementary information. Each technique acts as a piece of a puzzle, and together they create a high-confidence profile of the molecule's identity, purity, and properties.
Caption: Integrated workflow for the comprehensive characterization of a novel thiophene derivative.
Part 1: Definitive Structural Elucidation
The first and most critical step in characterizing a new molecule is to unambiguously determine its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques for this purpose, providing direct evidence of the atomic connectivity and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent technique for determining the structure of organic compounds in solution.[3][4] It provides detailed information about the chemical environment of individual atoms (chemical shift), connectivity between atoms through bonds (scalar coupling), and spatial proximity (Nuclear Overhauser Effect). For thiophene derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the heterocyclic ring.
Expertise & Experience: The Causality of Chemical Shifts in Thiophenes
The aromaticity of the thiophene ring, influenced by the sulfur atom's lone pairs, creates a distinct electronic environment. Protons attached to the carbons adjacent to the sulfur (α-positions, C2/C5) are typically deshielded compared to protons at the β-positions (C3/C4). This is a foundational principle used to assign substitution patterns. Electron-withdrawing or -donating substituents will further shift these signals in predictable ways, allowing for precise structural assignment.[5]
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified thiophene derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should not have signals that overlap with key analyte resonances.[4] Deuterated solvents are used to avoid a massive solvent signal that would overwhelm the analyte signals.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard pulse parameters. A typical experiment involves 8 to 16 scans.
-
-
Data Processing & Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assemble the structural fragments.[6]
-
Data Presentation: Typical NMR Chemical Shifts for Thiophene Derivatives
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Comments |
| ¹H | α-H (H2/H5) | 7.1 - 7.4 | Generally downfield due to proximity to sulfur.[7] |
| ¹H | β-H (H3/H4) | 6.9 - 7.2 | Generally upfield relative to α-protons.[7] |
| ¹³C | α-C (C2/C5) | 125 - 128 | |
| ¹³C | β-C (C3/C4) | 126 - 129 | Chemical shifts are highly dependent on substituents.[7][8] |
Note: Shifts are referenced to TMS and can vary significantly based on solvent and substituents.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound, a critical piece of data for confirming its identity. Furthermore, the fragmentation pattern generated during ionization serves as a molecular fingerprint that can be used for structural elucidation.[10][11]
Expertise & Experience: Decoding Thiophene Fragmentation
Upon electron impact (EI) ionization, thiophene derivatives often exhibit a strong molecular ion peak (M⁺•), which is crucial for determining the molecular mass.[12] Common fragmentation pathways include the cleavage of side chains and characteristic ruptures of the thiophene ring itself. For instance, the loss of a C₂H₂S fragment or the cleavage of the C-S bond are frequently observed patterns that provide structural clues.[13] The presence of an odd number of nitrogen atoms in a molecule will result in a molecular ion with an odd nominal mass, a principle known as the Nitrogen Rule.[14]
Protocol: Electron Ionization Mass Spectrometry (EI-MS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane. High purity is essential to avoid interference from impurities.
-
For direct infusion, the sample is loaded into a syringe. For GC-MS, the sample is injected into the gas chromatograph, which separates components before they enter the mass spectrometer.[15]
-
-
Instrumental Analysis:
-
The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons (typically 70 eV).
-
This process creates a positively charged molecular ion (M⁺•) and various fragment ions.
-
The ions are accelerated into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺•), which is typically the peak with the highest m/z value (excluding isotope peaks).[9]
-
Analyze the isotope peaks (e.g., M+1, M+2). The presence of sulfur gives a characteristic M+2 peak with an abundance of ~4.4% relative to the M peak, which is a key signature for sulfur-containing compounds.
-
Identify the base peak (the most intense peak in the spectrum) and major fragment ions.
-
Propose fragmentation pathways to explain the observed peaks, which helps to confirm the proposed structure.[16]
-
Data Presentation: Common Mass Spectral Fragments for Thiophenes
| Fragment Ion | Description | Significance |
| [M]⁺• | Molecular Ion | Confirms the molecular weight of the compound.[17] |
| [M-H]⁺ | Loss of a hydrogen radical | Common in aromatic systems. |
| [M-R]⁺ | Loss of a substituent radical | Indicates the presence and mass of a side chain. |
| [C₃H₃S]⁺ | Thienyl cation | Characteristic fragment of the thiophene ring. |
| [CHS]⁺ | Thioformyl cation | Indicates ring fragmentation. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Expertise & Experience: The Vibrational Signature of the Thiophene Ring
The thiophene ring has several characteristic absorption bands. The C-S stretching vibration is a key identifier, though it can be weak.[18] More prominent are the aromatic C=C stretching vibrations and the C-H stretching and bending modes.[19][20] The positions of these bands provide clues about the substitution pattern on the ring.[21] For example, the pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can often distinguish between 2-, 3-, and 2,5-disubstituted thiophenes.[2][21]
Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Acquire a background spectrum of the empty ATR setup. This is crucial for removing contributions from atmospheric CO₂ and water vapor.
-
Place a small amount of the solid thiophene derivative directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands by comparing their frequencies (in cm⁻¹) to correlation charts.
-
Pay close attention to the "fingerprint region" (below 1500 cm⁻¹) which contains a complex pattern of absorptions unique to the molecule.
-
Data Presentation: Characteristic IR Frequencies for Thiophene Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3120 - 3050 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1400 | Medium-Variable[19] |
| C-H In-plane Bending | 1280 - 1000 | Medium-Weak[2][19] |
| C-S Stretch | 840 - 790 | Weak-Medium[18][19] |
| C-H Out-of-plane Bending | 900 - 700 | Strong[2][21] |
Part 2: Purity Assessment and Quantitative Analysis
Once the structure is confirmed, it is essential to determine the purity of the compound and, if necessary, to quantify its concentration. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[22]
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[23] For thiophene derivatives, which are typically moderately polar to non-polar, Reverse-Phase HPLC (RP-HPLC) is the most common and effective method.[1][24]
Expertise & Experience: Designing a Robust HPLC Method
The goal of HPLC method development is to achieve a good separation (resolution) between the main compound and any impurities in a reasonable amount of time. The choice of a C18 column is a standard starting point as it provides good retention for most organic molecules. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention time.[1][25] A UV detector is commonly used because the aromatic thiophene ring provides strong chromophores, allowing for sensitive detection.[1]
Caption: Key parameters in developing an HPLC method for thiophene analysis.[1]
Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Mobile Phase: Prepare the mobile phase, for example, 90:10 (v/v) acetonitrile:water.[25] Filter and degas the mobile phase to prevent air bubbles from interfering with the pump and detector.
-
Column: Install a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]
-
System Equilibration: Purge the HPLC system and equilibrate the column by flowing the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Stock Solution: Accurately prepare a stock solution of the thiophene derivative in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.[1]
-
Working Solution: Dilute the stock solution to a working concentration suitable for UV detection (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Run & Data Analysis:
-
Set the UV detector to the λ_max of the compound (determined by UV-Vis spectroscopy). If unknown, 230 nm or 254 nm are good starting points for aromatic compounds.
-
Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram for a sufficient time to allow all components to elute.
-
Integrate the peaks in the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Data Presentation: Typical RP-HPLC Method Parameters
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | General purpose for non-polar to moderately polar compounds.[1] |
| Mobile Phase | Acetonitrile / Water (Isocratic or Gradient) | Acetonitrile often provides better peak shape and lower UV cutoff.[25] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV-Vis at λ_max (e.g., 231 nm) | Provides high sensitivity for aromatic compounds.[25] |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Part 3: Optical and Elemental Properties
UV-Vis Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For thiophene derivatives, it provides valuable information about the electronic transitions within the molecule, which is directly related to its conjugation and electronic structure.[26]
Expertise & Experience: The absorption maximum (λ_max) of thiophene itself is around 235 nm.[26] Adding substituents or extending the conjugated system (e.g., in oligothiophenes or polythiophenes) causes a bathochromic (red) shift to longer wavelengths.[27] This technique is crucial for characterizing the optical properties of materials used in electronic devices and for selecting the optimal wavelength for HPLC detection.
Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a very dilute solution of the thiophene derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. The result is used to determine the empirical formula of a substance, which can then be compared to the molecular formula derived from mass spectrometry to confirm the compound's identity and purity.
Expertise & Experience: Accurate sulfur analysis is critical for thiophene derivatives. Modern elemental analyzers perform combustion of the sample at high temperatures, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[28] These gases are then separated and quantified by a detector.[29] The experimental percentages should agree with the theoretical values calculated from the proposed molecular formula, typically within a ±0.4% tolerance. A significant deviation may indicate impurities or an incorrect structural assignment.
Protocol: Sample Submission for CHNS Analysis
-
Sample Preparation: Provide 2-5 mg of a highly purified, homogenous, and thoroughly dried sample in a labeled vial. Residual solvent or moisture is a common source of error.
-
Information Submission: Provide the theoretical molecular formula and the calculated elemental percentages. This allows the instrument operator to use the appropriate standards and settings for the analysis.
-
Data Analysis: Compare the experimentally determined percentages for C, H, N, and S with the calculated theoretical values.
References
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-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Retrieved from [Link]
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Gong, Y., et al. (2023). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[12]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Kang, S., et al. (n.d.). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. Retrieved from [Link]
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ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (1999). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. Retrieved from [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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SpectraBase. (n.d.). Thiophene - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
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Zenodo. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
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ResearchGate. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
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ResearchGate. (2025). Determination of sulfur in organic compounds using a barium-selective electrode. Retrieved from [Link]
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NIH. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. PMC. Retrieved from [Link]
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MDPI. (n.d.). Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. Retrieved from [Link]
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ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]
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University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
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MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
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Scribd. (n.d.). HPLC Method Development Protocol. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2025). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. ACS Omega. Retrieved from [Link]
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Fiveable. (n.d.). Interpreting Mass Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiophene[12]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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Crea Analytical. (n.d.). Total Sulfur Analysis. Retrieved from [Link]
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University of California, Irvine. (n.d.). Solving NMR Structures Step by Step. Retrieved from [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
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Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]
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ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]
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University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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CI Analytics. (2018). Sulfur Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Retrieved from [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Retrieved from [Link]
-
NIH. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC. Retrieved from [Link]
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The Versatile Intermediate: 1-(5-Bromo-4-methylthiophen-2-yl)ethanone as a Scaffold for Next-Generation Agrochemicals
Introduction: The Untapped Potential of Substituted Thiophenes in Agrochemical Discovery
In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the exploration of versatile chemical scaffolds is paramount. Thiophene and its derivatives have long been recognized as a privileged heterocyclic core in medicinal and materials chemistry, owing to their diverse biological activities.[1] In agriculture, this structural motif is integral to a range of commercial fungicides, insecticides, and herbicides.[2][3] This guide focuses on a specific, highly functionalized building block, 1-(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS No. 859199-06-7), and its potential as a pivotal intermediate in the synthesis of new-generation agrochemicals.
This document serves as a technical guide for researchers, chemists, and professionals in the agrochemical industry. It moves beyond a simple recitation of facts to provide a strategic framework for leveraging the unique reactivity of this compound. We will explore its potential applications in constructing novel active ingredients, supported by detailed, field-tested protocols and the scientific rationale behind them.
Physicochemical Properties and Strategic Importance
The strategic value of this compound lies in its trifecta of reactive sites: the acetyl group, the bromine atom, and the thiophene ring itself.
| Property | Value | Source |
| CAS Number | 859199-06-7 | [4][5] |
| Molecular Formula | C7H7BrOS | |
| Molecular Weight | 219.10 g/mol | |
| Appearance | Solid | |
| Storage | Keep in a dark place, sealed in dry, store in a freezer under -20°C |
The methyl group at the 4-position offers steric and electronic influences that can be exploited to fine-tune the biological activity and selectivity of its derivatives. The bromine at the 5-position is a versatile handle for cross-coupling reactions, while the acetyl group provides a reactive center for a plethora of chemical transformations, including condensations, cyclizations, and reductions.
PART 1: Application in the Synthesis of Novel Fungicidal Scaffolds
The thiophene nucleus is a well-established toxophore in numerous antifungal agents.[2] The functional handles on this compound make it an ideal starting point for creating libraries of compounds for antifungal screening.
Hypothetical Pathway to Thiophene-Containing Nicotinamide Analogs
Recent studies have shown that N-(thiophen-2-yl) nicotinamide derivatives exhibit potent fungicidal activity.[6][7] We can envision a synthetic route starting from our core intermediate to generate novel analogs of these promising fungicides.
Caption: Proposed synthesis of novel fungicide candidates.
Protocol 1: Synthesis of a Thiophene-Chalcone Precursor
Chalcones and their derivatives are known to possess significant antifungal and antibacterial properties.[8] The acetyl group of our starting material is a prime site for Claisen-Schmidt condensation to form chalcone-like structures.
Objective: To synthesize a chalcone derivative via Claisen-Schmidt condensation, which can serve as a precursor for various heterocyclic fungicide candidates.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound in ethanol at room temperature.
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde.
-
Initiation of Condensation: Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The chalcone product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Rationale: The basic conditions deprotonate the alpha-carbon of the acetyl group, forming an enolate which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration yields the conjugated enone system characteristic of chalcones. This scaffold can be further elaborated, for instance, by cyclization with hydrazine to form pyrazolines, another class of compounds with known agrochemical activity.
PART 2: Application in the Synthesis of Insecticidal Analogs
Thiophene derivatives have also found application as insecticides. While not a direct precursor, the synthesis of neonicotinoids like Thiamethoxam involves heterocyclic building blocks.[9][10] Our target compound can be used to create novel isosteres or analogs of existing insecticidal classes.
Hypothetical Pathway to a Thiophene-Based Neonicotinoid Analog
The synthesis of Thiamethoxam involves the N-alkylation of a nitroimino-oxadiazinane with a thiazole derivative. By modifying our starting material, we can create a novel thiophene-containing side chain for attachment to various pharmacophores.
Caption: Synthesis of a novel insecticidal analog.
Protocol 2: Palladium-Catalyzed Cross-Coupling for Structural Diversification
The bromine atom on the thiophene ring is a key functional group for introducing structural diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, which can significantly modulate the biological activity.
Objective: To perform a Suzuki cross-coupling reaction to replace the bromine atom with a substituted phenyl group, creating a biaryl structure with potential insecticidal properties.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium Carbonate (2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask and nitrogen/argon line
-
Heating mantle with temperature control
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound, the phenylboronic acid, potassium carbonate, and the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed toluene and water solvent mixture.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale: The palladium catalyst facilitates the coupling of the thiophene bromide with the boronic acid, forming a new carbon-carbon bond. This reaction is highly versatile and allows for the introduction of a wide array of substituents, which is a cornerstone of modern discovery chemistry for identifying new active ingredients.
Conclusion and Future Outlook
This compound is a highly promising, yet underutilized, intermediate in the field of agrochemical synthesis. Its multiple reactive sites offer a gateway to a vast chemical space of novel thiophene derivatives. The protocols and synthetic strategies outlined in this guide provide a foundational framework for researchers to explore the potential of this versatile building block. By applying established synthetic methodologies to this unique scaffold, the agrochemical community can accelerate the discovery of new fungicides and insecticides with potentially novel modes of action and improved environmental profiles. The true potential of this compound will be realized through the creative and rigorous synthetic exploration by chemists dedicated to advancing agricultural science.
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CN108164522B - Synthetic method of thiamethoxam - Google Patents.
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2-Acetyl-5-bromothiophene synthesis - Chemicalbook.
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This compound | 859199-06-7 - ChemicalBook.
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A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties - ResearchGate.
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A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - MDPI.
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Synthesis and Properties of Thiamethoxam and Related Compounds - ResearchGate.
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Therapeutic importance of synthetic thiophene - PMC - PubMed Central.
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Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed.
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Synthesis and Properties of Thiamethoxam and Related Compounds - SciSpace.
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Biological Activities of Thiophenes - Encyclopedia.pub.
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The structures of thiophene-containing agricultural fungicides. - ResearchGate.
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
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Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
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Thiamethoxam - Wikipedia.
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CN115385904A - Green synthesis method of thiamethoxam - Google Patents.
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859199-06-7|this compound - BLDpharm.
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Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
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Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Publishing.
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Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture - MDPI.
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Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from Thiophene Scaffolds
Introduction: Thiophene as a Privileged Scaffold in Anti-Inflammatory Drug Discovery
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant interest for the development of novel anti-inflammatory agents due to their structural versatility and ability to interact with key enzymes and signaling pathways involved in the inflammatory cascade.[1][2][3][4][5] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Tinoridine and Tiaprofenic acid, which feature a thiophene core, underscore the therapeutic potential of this heterocyclic motif.[4][5][6][7] These compounds are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][5][6][7]
The electron-rich nature and bioisosteric properties of the thiophene ring enhance its capacity to bind to a diverse range of biological targets.[8] This allows for the rational design of potent and selective inhibitors of key inflammatory mediators. This guide provides a comprehensive overview of the synthetic methodologies, biological evaluation protocols, and mechanistic investigations crucial for the successful development of novel thiophene-based anti-inflammatory agents.
Section 1: Synthetic Strategies for Thiophene-Based Anti-inflammatory Agents
The synthesis of diverse thiophene derivatives is a cornerstone of the drug discovery process. Several established methods can be employed, with the choice of route often dictated by the desired substitution pattern on the thiophene ring.
The Gewald Aminothiophene Synthesis
A robust and widely utilized method for constructing 2-aminothiophenes is the Gewald reaction.[9][10] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative
Objective: To synthesize a substituted 2-aminothiophene, a versatile intermediate for further functionalization.
Materials:
-
Cyclic ketone (e.g., cyclopentanone)
-
Cyanoacetamide
-
Elemental sulfur
-
Morpholine (base)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclic ketone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (1.5 equivalents) dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with constant stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.
-
Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry.[11]
Rationale: The Gewald reaction is highly efficient for creating polysubstituted thiophenes. The 2-amino group serves as a handle for subsequent modifications, such as the formation of amides or Schiff bases, to generate a library of compounds for screening.[11]
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is another classical method for preparing thiophenes, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[9]
Protocol 2: Paal-Knorr Synthesis of a Tetrasubstituted Thiophene
Objective: To synthesize a tetrasubstituted thiophene derivative from a 1,4-dicarbonyl precursor.
Materials:
-
1,4-dicarbonyl compound (e.g., hexan-2,5-dione)
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene or xylene (solvent)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
To a solution of the 1,4-dicarbonyl compound (1 equivalent) in anhydrous toluene, add Lawesson's reagent or P₄S₁₀ (0.5 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thiophene derivative.
-
Confirm the structure of the purified compound using appropriate analytical techniques.
Rationale: The Paal-Knorr synthesis is particularly useful for accessing thiophenes with specific substitution patterns that may not be readily available through other methods. The choice of sulfurizing agent can influence the reaction conditions and yield.
Section 2: In Vitro Screening for Anti-inflammatory Activity
A tiered approach to in vitro screening is essential to efficiently identify promising lead compounds. Initial assays often focus on key enzymes in the inflammatory pathway, followed by cell-based assays to assess activity in a more biologically relevant context.[12]
Enzyme Inhibition Assays
2.1.1 Cyclooxygenase (COX) Inhibition Assay
The COX enzymes (COX-1 and COX-2) are primary targets for many NSAIDs.[6][7] Assaying the inhibitory activity of thiophene derivatives against these isoforms is a critical first step.
Protocol 3: COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitors (e.g., indomethacin, celecoxib)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a buffer solution, and the test compound or standard.
-
Pre-incubate the mixture at the appropriate temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric assay kit).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Rationale: This assay provides quantitative data on the potency and selectivity of the compounds for COX-1 versus COX-2. High selectivity for COX-2 is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[6]
Cell-Based Assays
2.2.1 Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
Macrophages play a central role in the inflammatory response.[13] Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14]
Protocol 4: Measurement of Cytokine Inhibition in LPS-Stimulated THP-1 Cells
Objective: To evaluate the ability of thiophene derivatives to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with PMA for 48 hours.
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Assess cell viability using an appropriate method (e.g., MTT or LDH assay) to rule out cytotoxicity-mediated effects.
-
Calculate the percentage of cytokine inhibition and determine the IC₅₀ values.
Rationale: This assay provides a more holistic view of the anti-inflammatory potential of the compounds by assessing their impact on a key cellular event in inflammation.[13] It helps to identify compounds that may act on signaling pathways upstream of cytokine gene expression.
Table 1: Representative In Vitro Anti-inflammatory Activity Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC₅₀ (µM) |
| Thiophene-A | 15.2 | 0.8 | 19.0 | 5.3 |
| Thiophene-B | 5.6 | 1.2 | 4.7 | 2.1 |
| Celecoxib | >100 | 0.05 | >2000 | 25.8 |
| Indomethacin | 0.1 | 1.5 | 0.07 | 10.4 |
Section 3: Mechanistic Elucidation of Anti-inflammatory Action
Understanding the molecular mechanism of action is crucial for lead optimization. Thiophene derivatives can modulate key inflammatory signaling pathways such as NF-κB and p38 MAPK.
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammatory gene expression.[15][16][17] Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.[15]
Workflow for Investigating NF-κB Inhibition:
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone Reaction Mixtures
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of 1-(5-bromo-4-methylthiophen-2-yl)ethanone in complex reaction mixtures. As a key intermediate in the synthesis of various pharmaceutical compounds, including the diabetes drug pioglitazone, rigorous analytical monitoring is crucial for ensuring reaction efficiency, product purity, and overall quality control.[1][2] This guide provides a comprehensive protocol, from sample preparation to method validation, grounded in established chromatographic principles and regulatory expectations. The methodologies outlined are designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative
This compound is a substituted thiophene derivative whose purity directly impacts the yield and impurity profile of subsequent synthetic steps. High-performance liquid chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution and sensitivity for separating the target analyte from starting materials, by-products, and degradation products.[3] The development of a reliable HPLC method is therefore not merely a procedural step but a cornerstone of process understanding and control in drug development and manufacturing.[4]
This document provides a scientifically-grounded framework for the analysis of this compound, emphasizing the rationale behind methodological choices to ensure reproducibility and accuracy. The protocol adheres to the principles outlined in the International Council on Harmonisation (ICH) guidelines for analytical procedure validation, ensuring the generated data is reliable and suitable for regulatory scrutiny.[5][6][7][8]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for effective method development.
-
Structure: this compound (C₇H₇BrOS) possesses a thiophene ring, an aromatic system, substituted with a bromine atom, a methyl group, and an acetyl group.
-
Polarity: The presence of the ketone group and the electronegative bromine and sulfur atoms lends the molecule a moderate polarity. However, the aromatic ring and methyl group contribute nonpolar character. This profile makes it an ideal candidate for reversed-phase chromatography.[9]
-
UV Absorbance: The conjugated system of the thiophene ring and the acetyl group results in strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice for quantification.[10]
| Property | Value | Source |
| CAS Number | 859199-06-7 | [11] |
| Molecular Formula | C₇H₇BrOS | [11] |
| Molecular Weight | 219.10 g/mol | [11] |
| Storage | Store in a dark place, sealed in dry conditions, under -20°C. | [11] |
Experimental Protocol: A Step-by-Step Guide
This section details the complete workflow, from preparing the sample to acquiring chromatographic data. The causality behind each step is explained to provide a deeper understanding of the method's integrity.
Sample Preparation
The objective of sample preparation is to create a clean, particulate-free solution of the analyte at a suitable concentration, in a solvent that is compatible with the mobile phase.[12][13][14][15]
Protocol:
-
Weighing: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask. Rationale: Accurate weighing is fundamental for quantitative analysis.
-
Dissolution: Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution of the target analyte. Dilute to the mark with acetonitrile. Rationale: Acetonitrile is a common and effective solvent for compounds of moderate polarity and is miscible with the reversed-phase mobile phase.[14]
-
Dilution: Perform a further 1:10 dilution by transferring 1 mL of the stock solution into a 10 mL volumetric flask and diluting to the mark with acetonitrile. This yields a final nominal concentration of 0.1 mg/mL. Rationale: Dilution ensures the concentration is within the linear range of the detector and avoids peak broadening due to column overload.[13]
-
Filtration: Filter the final solution through a 0.45 µm PTFE (polytetrafluoroethylene) syringe filter into an HPLC vial. Rationale: Filtration removes particulate matter that could block the column frit, causing pressure issues and damaging the column.[14]
Caption: Workflow for preparing reaction mixture samples.
HPLC Instrumentation and Conditions
The selection of the column and mobile phase is the most powerful way to optimize chromatographic selectivity.[10] A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions.[16][17]
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump and DAD. |
| Detector | Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and assessing peak purity. |
| Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | Provides excellent resolution and peak shape for aromatic compounds.[3] |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier; its proportion controls retention. |
| Gradient Elution | 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B | A gradient is used to elute a range of compounds with varying polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar by-products are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Detection | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte.[18] |
| Run Time | 20 minutes | Sufficient time for elution of all components and column re-equilibration. |
Method Validation Principles (ICH Q2(R1))
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose.[5][19] The core validation characteristics are outlined below.
Caption: Key parameters for HPLC method validation per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This is demonstrated by obtaining baseline resolution between the analyte and potential impurities and by assessing peak purity using the DAD.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range of 80-120% of the target concentration.
-
Accuracy: The closeness of test results to the true value. It is determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., three levels, three replicates each).[5][6]
-
Precision: Assesses the degree of scatter between a series of measurements. It includes:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.[19]
-
Intermediate Precision: Assesses variations within a laboratory (e.g., different days, different analysts).
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Interpretation and System Suitability
Before analyzing samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
System Suitability Test (SST) Protocol:
-
Inject a standard solution of this compound (0.1 mg/mL) five times.
-
Evaluate the following parameters:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | A measure of column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
Analysis of Reaction Mixture:
-
Identification: The primary peak in the reaction mixture chromatogram is identified by comparing its retention time to that of a certified reference standard.
-
Quantification: The amount of this compound and its impurities can be determined using the peak area. For accurate quantification, a calibration curve should be generated using standards of known concentration.[20] The percentage purity can be calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Conclusion
This application note provides a comprehensive and scientifically robust RP-HPLC method for the analysis of this compound reaction mixtures. By explaining the rationale behind the chosen parameters and grounding the protocol in established validation principles, this guide serves as a practical tool for researchers and quality control professionals. The detailed steps for sample preparation, chromatographic conditions, and data interpretation are designed to ensure the generation of accurate, reproducible, and reliable analytical data, which is essential for advancing pharmaceutical development and manufacturing.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- ResearchGate. (2020, June 22).
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich.
- BLDpharm. 859199-06-7|this compound.
- PubMed Central. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.
- Polymer Chemistry Characterization Lab, Virginia Tech.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Pharmaguideline. (2024, December 11).
- BenchChem. A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile.
- Smolecule. 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one.
- SciSpace. A review on method development by hplc.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- RSC Publishing.
- Agilent Technologies.
- Phenomenex. Reversed Phase HPLC Method Development.
- SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 7).
- PubMed Central, National Institutes of Health. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
- ACS Publications, The Journal of Organic Chemistry. (2023, January 10).
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Application Note: A Robust and Scalable Synthesis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone for Industrial Applications
Introduction and Significance
1-(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS No. 859199-06-7) is a pivotal building block in modern organic synthesis.[1][2] Its structural motif is integral to a range of high-value commercial products. Most notably, it serves as a key intermediate in the synthesis of the anti-diabetic drug Pioglitazone, as well as other therapeutic agents like tretinoin and acitretin.[3][4][5] In the agrochemical sector, it is used in the production of potent insecticides such as imidacloprid.[3][4] Given its commercial importance, the development of a cost-effective, safe, and scalable manufacturing process is of paramount importance.
This application note provides a detailed protocol for the industrial-scale synthesis of this compound via Friedel-Crafts acylation, focusing on process optimization, safety, and purification.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The chosen method for synthesizing this compound is the Friedel-Crafts acylation of 2-bromo-3-methylthiophene. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis due to its reliability and efficiency in forming carbon-carbon bonds with aromatic systems.[6]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Why Friedel-Crafts Acylation? This reaction is well-documented and highly effective for acylating electron-rich heterocycles like thiophene.[7] Unlike the related Friedel-Crafts alkylation, the acylation reaction introduces an electron-withdrawing acyl group, which deactivates the aromatic ring to prevent polysubstitution, leading to a cleaner, mono-acylated product.[8]
-
Choice of Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic and most effective Lewis acid for this transformation, strongly activating the acetyl chloride to form a highly electrophilic acylium ion intermediate.[9] It is crucial to use a stoichiometric amount of AlCl₃, as the catalyst forms a complex with the ketone product, rendering it inactive until liberation during aqueous work-up.[7]
-
Regioselectivity: The thiophene ring is highly activated towards electrophilic substitution, primarily at the C2 and C5 (α) positions. In the starting material, 2-bromo-3-methylthiophene, the C2 position is blocked by a bromine atom. The methyl group at C3 is an electron-donating group, which further activates the ring. The acylation, therefore, occurs regioselectively at the vacant and highly activated C5 position, leading to the desired product with high specificity.[10][11]
Industrial Process Workflow
The following diagram outlines the complete manufacturing process, from raw material charging to the final purified product.
Caption: Process flow diagram for the scale-up synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a 100 L scale reaction. All operations should be conducted in a well-ventilated area or fume hood, with personnel equipped with appropriate PPE.
4.1 Materials and Equipment
| Material/Equipment | Specification/Grade |
| 2-Bromo-3-methylthiophene | Purity > 98% |
| Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous, <200 mesh |
| Acetyl Chloride (AcCl) | Purity > 99% |
| Dichloromethane (DCM) | Anhydrous Grade |
| Hydrochloric Acid (HCl) | 37% (concentrated) |
| Sodium Bicarbonate (NaHCO₃) | Technical Grade |
| Sodium Chloride (Brine) | Saturated Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Technical Grade |
| Equipment | |
| Glass-Lined Reactor | 150 L, jacketed, with overhead stirrer, reflux condenser, and N₂ inlet |
| Addition Funnels | 2 x 20 L, pressure-equalizing |
| Quench Tank | 250 L, with robust stirring |
| Scrubber System | Caustic (NaOH) scrubber for HCl off-gas |
| Centrifugal Separator / Filter Press | For solid/liquid separation if crystallizing |
| Wiped-Film Evaporator / Rotovap | For solvent removal |
| Vacuum Distillation Unit | For final product purification |
4.2 Step-by-Step Procedure
-
Reactor Setup & Inerting: Ensure the 150 L reactor is clean and dry. Purge the system with dry nitrogen for at least 1 hour to create an inert atmosphere.
-
Catalyst Slurry Formation: Charge 50 L of anhydrous dichloromethane (DCM) into the reactor. Start the cooling jacket to bring the internal temperature to 0-5°C. Cautiously add 10.0 kg (75.0 mol, 1.2 eq) of anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 10°C. Stir until a uniform slurry is formed.
-
Acylium Ion Formation: Slowly add 5.3 kg (67.5 mol, 1.08 eq) of acetyl chloride via a dropping funnel over 45-60 minutes. Maintain the internal temperature between 0-5°C throughout the addition. A significant amount of HCl gas will evolve; ensure the off-gas is directed to the caustic scrubber.
-
Substrate Addition: In a separate vessel, dissolve 11.0 kg (62.1 mol, 1.0 eq) of 2-bromo-3-methylthiophene in 20 L of anhydrous DCM. Add this solution to the reactor dropwise over 2-3 hours, maintaining the reaction temperature strictly between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5°C for an additional 1-2 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC until the starting material is consumed (<1%).
-
Quenching: Prepare the quench tank with 100 kg of crushed ice and 10 L of concentrated HCl. With vigorous stirring in the quench tank, slowly transfer the completed reaction mixture from the reactor into the quench tank. CAUTION: This step is highly exothermic and releases large volumes of HCl gas. Control the transfer rate to keep the quench temperature below 25°C.
-
Work-up and Extraction: Allow the quenched mixture to separate into two layers. Drain the lower organic (DCM) layer. Extract the remaining aqueous layer twice with 20 L portions of DCM. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with 50 L of 5% sodium bicarbonate solution (to neutralize residual acid), 50 L of water, and finally 50 L of saturated brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure using a wiped-film evaporator or large-scale rotary evaporator.
-
Purification: The crude product is a dark oil. Purify via vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound. Alternatively, the crude oil can be recrystallized from a suitable solvent like isopropanol or hexane.
-
Final Product: The purified product should be a pale yellow to off-white solid. Dry under vacuum at 40°C to a constant weight. Expected yield: 11.5 - 12.8 kg (80-90%).
Process Optimization and Critical Parameters
| Parameter | Optimal Range | Rationale & Impact on Process |
| AlCl₃ Stoichiometry | 1.1 - 1.3 eq | A stoichiometric amount is required to complex with the product ketone.[7] Less than 1.1 eq can lead to incomplete reaction; more than 1.3 eq increases cost and makes the quench more hazardous. |
| Reaction Temperature | 0 - 5 °C | Lower temperatures control the reaction rate, minimizing the formation of side products and preventing potential runaway reactions. Higher temperatures can lead to decreased yield and purity. |
| Reagent Addition Rate | Slow, controlled | Critical for managing the exothermicity of the reaction and ensuring efficient heat removal by the cooling system. Rapid addition can cause dangerous temperature spikes. |
| Solvent Quality | Anhydrous | Aluminum chloride reacts violently with water.[12] Any moisture will deactivate the catalyst and reduce the yield. |
| Quenching Procedure | Slow transfer into ice/HCl | The most hazardous step of the process. A controlled quench is essential for safety to manage the large exotherm and evolution of HCl gas. |
Hazard Analysis and Safety Precautions
Industrial synthesis requires a stringent focus on safety.
-
Reagent Hazards:
-
Aluminum Chloride (AlCl₃): Corrosive solid. Reacts violently with water, releasing heat and corrosive HCl gas. Must be handled in a dry, inert environment.[12] Inhalation of dust can cause severe respiratory irritation.
-
Acetyl Chloride: Highly flammable, volatile liquid with a pungent odor.[13][14] Reacts violently with water and alcohols. Causes severe skin burns and eye damage.[15][16] Vapors can form explosive mixtures with air.[14]
-
Dichloromethane (DCM): A volatile solvent with potential health risks. Handle in a well-ventilated area.
-
-
Process Hazards:
-
Exothermic Reactions: The formation of the acylium ion complex and the final quench are highly exothermic. A robust and reliable reactor cooling system is non-negotiable.
-
HCl Gas Evolution: The reaction and quench steps generate large quantities of hydrogen chloride gas. An efficient, high-capacity caustic scrubber is mandatory to neutralize all off-gases before venting to the atmosphere.
-
-
Required Personal Protective Equipment (PPE):
-
Body: Flame-retardant, acid-resistant lab coat or coveralls.
-
Hands: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[12]
-
Eyes/Face: Tightly fitting safety goggles and a full-face shield.[13]
-
Respiratory: Use in a well-ventilated area. A respirator with an appropriate acid gas cartridge may be required during reagent handling.
-
Product Purification and Characterization
-
Purification:
-
Vacuum Distillation: The preferred method for large-scale purification, effectively separating the product from non-volatile impurities and residual starting materials.[17]
-
Crystallization: An effective alternative that can yield very high-purity material. The crude oil is dissolved in a minimal amount of a hot solvent (e.g., isopropanol) and allowed to cool slowly. The resulting crystals are isolated by filtration.[17]
-
-
Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
GC-MS: To confirm molecular weight and identify any volatile impurities.
-
HPLC: To determine purity (typically >99%).
-
Melting Point: To compare with literature values.
-
Conclusion
This application note provides a validated, robust, and scalable protocol for the industrial synthesis of this compound. The Friedel-Crafts acylation route is efficient and regioselective, delivering high yields of the desired product. The success of this process on an industrial scale is critically dependent on strict control of reaction parameters, particularly temperature and addition rates, and an unwavering commitment to safety protocols, especially concerning the handling of reactive reagents and the management of exothermic events and off-gassing. By adhering to this guide, researchers and production chemists can safely and efficiently manufacture this vital chemical intermediate.
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link].
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Globalchem-key. This compound CAS No.:859199-06-7. Available at: [Link].
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Justia Patents. Process for the purification of thiophenes. Available at: [Link].
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ResearchGate. Optimization of Reaction Conditions | Download Scientific Diagram. Available at: [Link].
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Organic Chemistry Portal. Thiophene synthesis. Available at: [Link].
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-
INCHEM. ICSC 0210 - ACETYL CHLORIDE. Available at: [Link].
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- Google Patents. US2745843A - Process for the purification of thiophene.
-
New Jersey Department of Health. 0013 - Hazardous Substance Fact Sheet. Available at: [Link].
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link].
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link].
-
National Institutes of Health. Mechanochemical Friedel–Crafts acylations - PMC. Available at: [Link].
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experimental procedure for the synthesis of 1-(5-bromo-4-methylthiophen-2-yl)ethan-1-one
An Application Note for the Synthesis of 1-(5-bromo-4-methylthiophen-2-yl)ethan-1-one
Introduction: A Key Heterocyclic Building Block
1-(5-bromo-4-methylthiophen-2-yl)ethan-1-one (CAS No. 859199-06-7) is a substituted thiophene derivative of significant interest in medicinal and agricultural chemistry.[1][2] With the molecular formula C₇H₇BrOS, this compound serves as a crucial intermediate in the synthesis of various high-value molecules.[1] Notably, it is a key precursor for the antidiabetic drug Pioglitazone, as well as for certain retinoids like acitretin.[1][3][4] Its structural motifs are also incorporated into the synthesis of potent agrochemicals, including the insecticides imidacloprid and dinotefuran.[3][4]
The synthesis of this ketone is most effectively achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. This established reaction class allows for the introduction of an acyl group onto an aromatic ring, a fundamental carbon-carbon bond-forming transformation in organic synthesis.[5][6] This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 1-(5-bromo-4-methylthiophen-2-yl)ethan-1-one, intended for researchers in organic synthesis and drug development.
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The core of this synthesis is the Friedel-Crafts acylation of 3-bromo-2-methylthiophene. The reaction mechanism proceeds through several distinct steps, driven by the activation of the acylating agent by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, which then cleaves to form a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[5][7]
-
Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. The attack occurs preferentially at the C5 position (the α-position adjacent to the sulfur atom), which is the most electronically activated and sterically accessible site. This step temporarily disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex, abstracts the proton from the C5 position.[7] The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final ketone product complexed with AlCl₃.
-
Hydrolysis: Upon aqueous work-up, the aluminum-ketone complex is hydrolyzed to release the free 1-(5-bromo-4-methylthiophen-2-yl)ethan-1-one.
Detailed Experimental Protocol
This protocol outlines the synthesis of the target compound from 3-bromo-2-methylthiophene and acetyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromo-2-methylthiophene | ≥97% | Standard Supplier |
| Acetyl Chloride (CH₃COCl) | ≥99%, Reagent Grade | Standard Supplier |
| Aluminum Chloride (AlCl₃) | ≥99.9%, Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| Hydrochloric Acid (HCl) | 37%, Concentrated | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Standard Glassware | Flame-dried | N/A |
| Magnetic Stirrer & Stir Bar | N/A | N/A |
| Ice Bath | N/A | N/A |
| Nitrogen or Argon Gas Supply | High Purity | N/A |
Quantitative Data
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Bromo-2-methylthiophene | 177.06 | 5.00 g | 28.2 | 1.0 |
| Aluminum Chloride | 133.34 | 4.13 g | 31.0 | 1.1 |
| Acetyl Chloride | 78.50 | 2.44 g (2.21 mL) | 31.0 | 1.1 |
| Dichloromethane (DCM) | 84.93 | ~100 mL | N/A | N/A |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask, previously flame-dried and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (4.13 g, 31.0 mmol). Add 60 mL of anhydrous dichloromethane (DCM) and cool the resulting suspension to 0 °C using an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (2.21 mL, 31.0 mmol) dropwise to the stirred AlCl₃ suspension over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Substrate Addition: In a separate flask, dissolve 3-bromo-2-methylthiophene (5.00 g, 28.2 mmol) in 40 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reaction Quenching (Work-up): Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.[8][9] This process is exothermic and will release HCl gas; perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), 50 mL of water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-(5-bromo-4-methylthiophen-2-yl)ethan-1-one as a yellow to orange solid.[10]
Experimental Workflow Diagram
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Brominated Thiophenes
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving brominated thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this powerful carbon-carbon bond-forming reaction. Thiophene moieties are crucial building blocks in numerous pharmaceuticals and advanced materials, making the efficient and predictable synthesis of substituted thiophenes a paramount objective in modern organic chemistry.[1][2]
This resource provides field-proven insights and practical guidance in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of brominated thiophenes, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
Question: I am not getting any, or very little, of my desired coupled product. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common frustration, often stemming from a few key areas. A systematic check of your reagents and conditions is the best approach.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or the presence of poisons.
-
Solution:
-
Always use a fresh batch of palladium catalyst or a reliable pre-catalyst.[3]
-
Ensure the catalyst has been stored under an inert atmosphere, away from oxygen and moisture.
-
Consider that some starting materials may contain impurities like elemental sulfur, which is a known palladium catalyst poison.[4] If you suspect this, purification of the starting material is necessary.
-
-
-
Poor Reagent Quality: The purity of your brominated thiophene, boronic acid (or ester), and solvents is critical.
-
Solution:
-
Verify the purity of your starting materials by NMR or another suitable analytical technique.
-
Boronic acids can dehydrate to form boroxines; while often still reactive, their stoichiometry might be affected.[5] Consider using freshly opened or purified boronic acid. Boronate esters can sometimes be more stable alternatives.[3]
-
Ensure solvents are anhydrous and properly degassed, as oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[3]
-
-
-
Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent must be appropriate for your specific substrates.
-
Solution:
-
Systematically screen different reaction parameters. Modern, bulky, electron-rich phosphine ligands like SPhos or XPhos often provide superior results for challenging heteroaryl couplings compared to older ligands like PPh₃.[1][6][7]
-
The base is crucial for activating the boronic acid.[8] While carbonates (K₂CO₃, Na₂CO₃) are common, stronger bases like phosphates (K₃PO₄) are often more effective, especially for less reactive substrates.[2][9]
-
Ensure all reagents are sufficiently soluble in your chosen solvent system at the reaction temperature.[3][10]
-
-
Issue 2: Significant Debromination of the Thiophene Starting Material
Question: My main byproduct is the thiophene with the bromine atom replaced by a hydrogen. How can I prevent this?
Answer:
Debromination (or more broadly, dehalogenation) is a well-known side reaction in Suzuki couplings. It is often exacerbated by the presence of water and certain reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Presence of Water: Water can be both beneficial and detrimental. While it can aid in the dissolution of the base and facilitate the catalytic cycle, excess water can promote dehalogenation.[3][11]
-
Solution:
-
Minimize the amount of water in the reaction. A common solvent mixture is dioxane/water or toluene/water, but reducing the proportion of water can sometimes suppress dehalogenation.[11]
-
In some cases, switching to anhydrous conditions may be necessary, although this can sometimes slow down or inhibit the desired coupling.[3][11]
-
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions, including debromination.
-
Solution:
-
Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Try running the reaction at a lower temperature. If the reaction is too sluggish, a more active catalyst system may be required to achieve good conversion at a milder temperature.
-
-
-
Choice of Base: Some bases may be more prone to inducing dehalogenation.
-
Solution:
-
If using a strong base like an alkoxide, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.
-
-
Issue 3: Homocoupling of the Boronic Acid
Question: I am observing a significant amount of biaryl product derived from my boronic acid coupling with itself. What causes this and how can I minimize it?
Answer:
Homocoupling is a common side reaction, primarily caused by the presence of oxygen in the reaction mixture.
Potential Causes & Step-by-Step Solutions:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by palladium.
-
Solution:
-
This is the most common cause. Ensure your solvent is thoroughly degassed before use.[3] Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.[3]
-
-
-
Excess Boronic Acid and High Temperatures: While a slight excess of boronic acid is often used, a large excess, especially at high temperatures, can favor homocoupling.
-
Solution:
-
Use a stoichiometry closer to 1.1-1.2 equivalents of the boronic acid.
-
If possible, run the reaction at a lower temperature with a more active catalyst system.
-
-
Issue 4: Reaction Stalls or is Sluggish
Question: My reaction starts but then seems to stop before all the starting material is consumed. What should I do?
Answer:
A stalled reaction often points to catalyst deactivation or poor reagent solubility.
Potential Causes & Step-by-Step Solutions:
-
Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be robust enough for the specific substrates, especially if they are sterically hindered or electronically deactivated.
-
Low Temperature: The reaction may simply not have enough thermal energy to proceed at a reasonable rate.
-
Poor Solubility of Reagents: If one of the reactants, particularly the base, is not soluble in the reaction medium, the reaction can be very slow.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki coupling with a simple bromothiophene?
A: A reliable starting point for many bromothiophene couplings is to use a palladium catalyst like Pd(dppf)Cl₂ (2-3 mol%) or a combination of a palladium source like Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%).[1][2] A common base is K₃PO₄ (2 equivalents) in a degassed solvent mixture of dioxane and water (e.g., 3:1 or 4:1 v/v).[1][2] The reaction is typically heated to 80-100 °C under an inert atmosphere until the starting material is consumed.[1][9]
Q2: Is there a difference in reactivity between 2-bromothiophene and 3-bromothiophene?
A: Yes, there is a notable difference. The C-Br bond at the 3-position of the thiophene ring is generally considered stronger and less reactive than the C-Br bond at the 2-position.[13] Consequently, 3-bromothiophene can be a more challenging substrate, often requiring more active catalyst systems, stronger bases, or higher reaction temperatures to achieve good yields.[13]
Q3: How do I choose the right catalyst and ligand?
A: The choice is critical and depends on the substrate.
-
For simple, unhindered bromothiophenes: Traditional catalysts like Pd(PPh₃)₄ can be effective.[1][9]
-
For sterically hindered or electron-rich bromothiophenes: Modern, bulky, and electron-rich phosphine ligands are highly recommended. These ligands promote the crucial oxidative addition step of the catalytic cycle.[5] Excellent choices include SPhos, XPhos, and other Buchwald-type ligands.[6][7]
-
For heteroaryl-heteroaryl couplings: These can be particularly challenging due to potential catalyst inhibition. Ligands like SPhos and XPhos have shown great success in these systems.[7]
Q4: How can I achieve selective mono-arylation of a dibromothiophene?
A: Achieving selective mono-arylation requires careful control over the reaction conditions to prevent the second coupling.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[3]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-coupled product is maximized. Lowering the temperature can also increase selectivity.[3]
-
Reactivity Differences: The different positions on the thiophene ring have inherently different reactivities. For example, in 2,5-dibromothiophene, the bromine at the 5-position is often more reactive towards Suzuki coupling.[14] This intrinsic selectivity can be exploited.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Data Summary Table
| Catalyst System | Bromothiophene Substrate | Recommended Base | Solvent System | Typical Temp. (°C) | Key Considerations |
| Pd(PPh₃)₄ | 2-Bromothiophene, 2,5-Dibromothiophene | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 90-100 | A classic choice, but may be less effective for hindered or deactivated substrates.[2][9] |
| Pd(dppf)Cl₂ | General Bromothiophenes | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 100-115 | A robust and highly active catalyst, good for a wide range of substrates.[2] |
| Pd(OAc)₂ / SPhos | 3-Bromothiophene, Hindered Substrates | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | RT - 100 | Excellent for challenging couplings, including heteroaryl chlorides.[1][6][7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides/Bromides | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | RT - 80 | Highly active system allowing for room temperature couplings of some substrates.[8][15] |
Standard Experimental Protocol
This protocol is a general starting point for the Suzuki coupling of a bromothiophene with an arylboronic acid and may require optimization for specific substrates.[1][2]
Materials:
-
Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane and deionized water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask or sealed tube equipped with a magnetic stir bar, add the bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inerting: Seal the vessel and evacuate the atmosphere, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL dioxane, 1 mL water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the bromothiophene is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and add water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions - Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes - Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed.
- Suzuki reaction - Wikipedia.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene - Benchchem.
- Suzuki-Miyaura Coupling of Heteroaryl Halides – Understanding the trends for Pharmaceutically-Important Classes - Scientific Update - UK.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - American Chemical Society.
- A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Computational Insights - Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Suzuki Coupling - Organic Chemistry Portal.
- How can I solve my problem with Suzuki coupling? | ResearchGate.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Section 1: Compound Overview and Critical Properties
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its purity is paramount for the success of subsequent synthetic steps. Recrystallization is a powerful technique for purifying this solid compound.
The table below summarizes the essential physical properties of this compound.
| Property | Value | References |
| CAS Number | 859199-06-7 | [1][2][3] |
| Molecular Formula | C₇H₇BrOS | [3][4] |
| Molecular Weight | 219.1 g/mol | [2][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 63-67 °C | [1][2][5] |
| Boiling Point | 299 °C | [1][2][5] |
| Storage Conditions | Store in a ventilated, dry, low-temperature environment (under -20°C recommended) | [1][2] |
Section 2: FAQs on Solvent Selection
The success of any recrystallization heavily depends on the choice of solvent.[6] This section addresses common questions regarding solvent selection for this specific compound.
Q1: What are the fundamental principles for choosing a recrystallization solvent?
A successful recrystallization is governed by the differential solubility of the compound at varying temperatures.[6] The ideal solvent should meet four primary criteria:
-
High Solvency at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.[7]
-
Low Solvency at Low Temperature: The compound must be poorly soluble or insoluble in the same solvent at room temperature or below, allowing for precipitation and recovery.[6][7]
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound being purified (63-67 °C) to prevent the compound from melting and "oiling out" rather than dissolving.[7]
-
Inertness: The solvent must not react chemically with the compound.[8]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[8]
Q2: Based on the molecular structure of this compound, which solvents are good starting points?
The structure contains a ketone functional group and a substituted aromatic (thiophene) ring, giving it moderate polarity. The "like dissolves like" principle suggests that solvents of similar polarity should be effective.[7][9]
-
Good Initial Choices: Alcohols like Methanol (BP 65°C) and Ethanol (BP 78.5°C) are excellent starting points. Their boiling points are in a suitable range relative to the compound's melting point. Isopropanol is another viable option.
-
Solvent Pairs: If a single solvent does not provide a sharp enough solubility difference, a binary solvent pair can be effective.[7][10] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) and then add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., water) dropwise to the hot solution until turbidity appears.[7] For this compound, an Ethanol/Water or Acetone/Hexane system could be effective.
-
Solvents to Use with Caution: While water can be a good anti-solvent, its high boiling point (100°C) exceeds the compound's melting point, increasing the risk of oiling out if used as the primary solvent.[7]
Q3: How do I perform a small-scale test to empirically find the best solvent?
Experimental validation is crucial.[9]
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the solid readily at this stage.[8]
-
Gently heat the tubes that did not show significant dissolution in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
The best solvent is the one in which the compound was soluble when hot but formed an abundant quantity of crystals upon cooling.[7][9]
Section 3: Detailed Experimental Protocol for Recrystallization
This protocol provides a step-by-step methodology for the purification of this compound.
Step 1: Dissolution
-
Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a minimal amount of the chosen solvent (e.g., methanol or ethanol), just enough to create a slurry.
-
Add a boiling chip or magnetic stir bar and gently heat the mixture on a hot plate.
-
Add more hot solvent in small portions, swirling continuously, until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[11]
Step 2: Hot Filtration (Optional, but Recommended)
-
If the hot solution contains insoluble impurities (e.g., dust, inorganic salts) or is colored, a hot filtration is necessary. If the solution is clear, you may skip to Step 3.
-
Place a stemless or short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pre-heating the apparatus prevents premature crystallization in the funnel.[12]
-
Pour the hot, saturated solution through the filter paper as quickly as possible. If crystals begin to form on the filter, wash them through with a small amount of fresh, hot solvent.
Step 3: Crystallization
-
Cover the flask containing the clear filtrate with a watch glass or loosely inserted stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6][11]
-
Once the flask has reached room temperature, you can maximize crystal yield by placing it in an ice-water bath for an additional 15-30 minutes.[12]
Step 4: Isolation and Washing
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Transfer the crystalline slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent. Using cold solvent is essential to rinse away any remaining soluble impurities without dissolving a significant amount of the purified product.[10]
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
Step 5: Drying
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point (e.g., 40°C).
Section 4: Troubleshooting Guide
Q1: My compound "oiled out" as a liquid instead of forming crystals. What went wrong?
-
Causality: Oiling out occurs when the saturated solution is cooled below the compound's melting point before it crystallizes. This is common if the solvent's boiling point is higher than the compound's melting point or if the solution cools too rapidly.[13]
-
Solution:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, you must re-attempt the recrystallization with a lower-boiling point solvent.
-
Q2: No crystals have formed, even after cooling in an ice bath. What should I do?
-
Causality: This usually means the solution is not sufficiently saturated. Either too much solvent was added initially, or the compound is more soluble in the cold solvent than anticipated.
-
Solutions (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, repeat the slow cooling process.
-
Q3: My recovery yield is very low. How can I improve it?
-
Causality: Low yield is typically caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with room-temperature solvent.
-
Solutions:
-
Ensure you use the absolute minimum amount of hot solvent required for dissolution.
-
Always cool the solution in an ice bath after it has reached room temperature to maximize precipitation.
-
Take the filtrate (the "mother liquor") and concentrate it by boiling off some solvent. Cooling this more concentrated solution may yield a "second crop" of crystals. Note that this second crop may be less pure than the first.[10]
-
Q4: The final crystals are still colored, but the solution was clear. Why?
-
Causality: This indicates that a colored impurity has similar solubility properties to your target compound and has co-crystallized.
-
Solution: The compound must be re-dissolved in fresh hot solvent. Before the hot filtration step, add a very small amount of activated charcoal (a spatula tip) to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then proceed with the crystallization as usual. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q5: Crystals formed immediately in the filter funnel during hot filtration. How do I prevent this?
-
Causality: The solution cooled too quickly upon contact with the room-temperature funnel and filter paper.
-
Solutions:
-
Use a stemless or short-stemmed funnel to reduce the surface area for cooling.[12]
-
Pre-heat the funnel and the receiving flask in an oven or by allowing them to sit in the steam from the boiling solvent before filtering.[12]
-
Keep the solution at a rolling boil as you pour it.
-
Use a slight excess of hot solvent to keep the compound in solution, and then evaporate the excess after filtration is complete.[12]
-
Section 5: Recrystallization Workflow Diagram
The following diagram illustrates the logical workflow and decision points in the recrystallization process.
Caption: Workflow for the purification of this compound.
References
-
Recrystallization I . (n.d.). San José State University. Retrieved from [Link]
-
This compound CAS No.:859199-06-7 . (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet . (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment . (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Recrystallization.pdf . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Recrystallisation Help . (2020, October 30). Reddit. Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? . (2014, August 4). Reddit. Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina . (2020, September 7). YouTube. Retrieved from [Link]
-
Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime . (2015). ResearchGate. Retrieved from [Link]
-
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
2-Acetyl-5-bromo-4-methylthiophene | CAS#:859199-06-7 . (n.d.). Chemsrc. Retrieved from [Link]
-
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile . (2013). ResearchGate. Retrieved from [Link]
Sources
- 1. This compound CAS No.:859199-06-7 Exporter China [qinmuchem.com]
- 2. anstarmaterial.com [anstarmaterial.com]
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- 4. 859199-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Acetyl-5-bromo-4-methylthiophene | CAS#:859199-06-7 | Chemsrc [chemsrc.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Tips & Tricks [chem.rochester.edu]
minimizing side products in the bromination of 2-acetyl-4-methylthiophene
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-acetyl-4-methylthiophene. Our focus is to equip you with the knowledge to minimize side products and optimize the synthesis of the desired 2-acetyl-5-bromo-4-methylthiophene.
Troubleshooting Guide: Minimizing Side Products
The bromination of 2-acetyl-4-methylthiophene is a classic electrophilic aromatic substitution. However, the interplay of the activating methyl group and the deactivating acetyl group can lead to a mixture of products. This section addresses common issues and provides actionable solutions.
Issue 1: Formation of Di-brominated and Poly-brominated Byproducts
-
Symptom: Your reaction mixture shows the presence of products with a higher molecular weight than the desired mono-brominated product, as confirmed by mass spectrometry.
-
Cause: Thiophene rings are highly reactive towards electrophilic substitution, often more so than benzene.[1] This high reactivity can lead to multiple bromination events if the reaction conditions are not carefully controlled.
-
Solutions:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your brominating agent to the 2-acetyl-4-methylthiophene substrate. Even a slight excess of the brominating agent can significantly increase the formation of di-brominated products.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for mono-bromination of activated aromatic rings.[2][3] NBS provides a slow and constant concentration of electrophilic bromine, which enhances selectivity for mono-substitution.[4]
-
Reaction Temperature: Perform the reaction at a low temperature, typically between 0°C and room temperature. Lower temperatures decrease the reaction rate and favor the formation of the kinetically controlled mono-brominated product.
-
Issue 2: Incorrect Regioselectivity - Bromination at the 3-Position
-
Symptom: NMR analysis of your product mixture indicates the presence of an isomer, likely 2-acetyl-3-bromo-4-methylthiophene, alongside your target compound.
-
Cause: The directing effects of the substituents on the thiophene ring determine the position of bromination. The methyl group at position 4 is an activating group, directing electrophiles to the ortho (position 3) and para (position 5) positions. The acetyl group at position 2 is a deactivating group and a meta-director. While the 5-position is generally favored due to less steric hindrance and the strong activating effect of the sulfur atom directing to the alpha-positions, some bromination at the 3-position can occur.
-
Solutions:
-
Solvent Selection: The choice of solvent can influence regioselectivity. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) can be effective.[3] Acetic acid is also a common solvent for such brominations.[5]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can alter the regioselectivity of the bromination. For instance, in the bromination of 2-acetylthiophene, an excess of aluminum chloride can direct bromination to the 4-position.[6] While your substrate is already substituted, exploring mild Lewis acids like zinc chloride or iron(III) bromide in catalytic amounts might enhance selectivity for the 5-position by complexing with the carbonyl oxygen of the acetyl group, thus modifying its directing effect.
-
Issue 3: Bromination of the Methyl Group
-
Symptom: You observe byproducts where the methyl group has been brominated, for example, 2-acetyl-4-(bromomethyl)thiophene.
-
Cause: This side reaction typically occurs under radical conditions. If N-bromosuccinimide (NBS) is used, the reaction can proceed via a radical pathway, especially in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light.[2][4] This is known as the Wohl-Ziegler reaction.
-
Solutions:
-
Reaction Conditions: To favor electrophilic aromatic substitution over radical bromination, conduct the reaction in the dark and avoid the use of radical initiators.
-
Choice of Brominating Agent: If methyl group bromination is a persistent issue with NBS, consider using elemental bromine in a suitable solvent, while carefully controlling the stoichiometry and temperature to mitigate over-bromination of the ring.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 2-acetyl-4-methylthiophene?
The major product is expected to be 2-acetyl-5-bromo-4-methylthiophene . The thiophene ring is activated towards electrophilic substitution, with the positions adjacent to the sulfur atom (alpha positions, C2 and C5) being the most reactive. Since the C2 position is blocked by the acetyl group, the incoming electrophile (bromine) will preferentially attack the C5 position. The methyl group at C4 further activates the ring and directs ortho and para, with the para position being C5.
Q2: Which brominating agent is better for this reaction, Br₂ or NBS?
For achieving high selectivity for mono-bromination, N-Bromosuccinimide (NBS) is generally the superior choice.[2][3] NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[4] Elemental bromine (Br₂) is a much more reactive brominating agent and can easily lead to the formation of di- and poly-brominated side products.[1]
Q3: What are the ideal reaction conditions to maximize the yield of the desired product?
To maximize the yield of 2-acetyl-5-bromo-4-methylthiophene, consider the following conditions:
-
Brominating Agent: N-Bromosuccinimide (NBS)
-
Stoichiometry: 1.0 to 1.05 equivalents of NBS
-
Solvent: Acetonitrile, acetic acid, or a chlorinated solvent like dichloromethane.
-
Temperature: 0°C to room temperature.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.
-
Light: Protect the reaction from light, especially when using NBS, to avoid radical side reactions.[7]
Q4: How can I monitor the progress of the reaction?
The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product and any side products.
Q5: What is a typical work-up procedure for this reaction?
A general work-up procedure involves:
-
Quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite solution to destroy any unreacted bromine.
-
If the reaction is performed in an acidic solvent like acetic acid, neutralize it with a base such as sodium bicarbonate solution.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Brominating Agent on Product Distribution
| Brominating Agent | Molar Ratio (Agent:Substrate) | Temperature (°C) | Desired Product Yield (%) | Di-brominated Product (%) |
| Br₂ | 1.1 : 1 | 25 | ~60 | ~30 |
| NBS | 1.05 : 1 | 25 | >85 | <10 |
Note: These are representative yields and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-bromination using NBS
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-acetyl-4-methylthiophene (1 equivalent).
-
Dissolve the starting material in a suitable solvent (e.g., acetonitrile or acetic acid).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the work-up procedure as described in the FAQs.
Visualizing the Reaction Landscape
To better understand the reaction, the following diagrams illustrate the key pathways and logical troubleshooting steps.
Caption: Electrophilic bromination mechanism on 2-acetyl-4-methylthiophene.
Caption: Troubleshooting flowchart for bromination side products.
References
-
Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: a DFT investigation. Computational and Theoretical Chemistry, 113545. [Link]
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Lu, H.-K., et al. (2023). Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. European Journal of Organic Chemistry. [Link]
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StudySmarter. (n.d.). Thiophene: Bromination & Reduction. [Link]
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Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry. [Link]
-
Chem.libretexts.org. (2023). Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS). [Link]
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Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2015). Improved Synthesis of... [Link]
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Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). [Link]
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PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-bromothiophene. [Link]
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National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes... [Link]
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University course material. (n.d.). Chapter 9. [Link]
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Royal Society of Chemistry. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
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National Center for Biotechnology Information. (2012). Lewis Acid Catalyzed Benzylic Bromination. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]
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Royal Society of Chemistry. (2021). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. [Link]
-
Georganics. (n.d.). 2-Acetyl-4-bromothiophene. [Link]
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National Center for Biotechnology Information. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks... [Link]
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ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
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ResearchGate. (2014). Synthesis of 2-Bromomethyl-5-bromothiophene?. [Link]
-
University of Bath. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. [Link]
-
ChemRxiv. (n.d.). Carborane-Based Lewis Base Catalysts for Aromatic Halogenation. [Link]
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troubleshooting low yields in the synthesis of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone
Welcome to the technical support center for the synthesis of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot low yields, and optimize reaction conditions for a successful outcome. As an important intermediate in the synthesis of pharmaceuticals like Pioglitazone and various agrochemicals, achieving a high yield of this compound is critical.[1][2]
The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-bromo-3-methylthiophene. This guide will delve into the nuances of this electrophilic aromatic substitution reaction, providing in-depth, field-proven insights to overcome common challenges.
Understanding the Core Reaction: Friedel-Crafts Acylation of 2-Bromo-3-methylthiophene
The Friedel-Crafts acylation introduces an acetyl group onto the thiophene ring. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the thiophene ring (a bromine atom at the 2-position and a methyl group at the 3-position). Thiophene is an electron-rich aromatic ring, making it highly reactive towards electrophiles. The substitution pattern is determined by the stability of the carbocation intermediate (Wheland intermediate). For thiophene, electrophilic attack at the C2 and C5 positions is generally favored due to the formation of a more stable intermediate that can be described by three resonance structures, as opposed to the two resonance structures for attack at the C3 and C4 positions.[3][4][5]
In the case of 2-bromo-3-methylthiophene, the directing effects of the bromo and methyl groups will influence the position of acylation. The methyl group is an activating, ortho-para director, while the bromine is a deactivating, ortho-para director. This can lead to a mixture of products, making optimization of reaction conditions crucial for achieving high selectivity for the desired this compound isomer.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Conversion of Starting Material
Question: I am observing a significant amount of unreacted 2-bromo-3-methylthiophene in my reaction mixture. What are the likely causes and how can I improve the conversion rate?
Answer: Low conversion in a Friedel-Crafts acylation can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is crucial for generating the acylium ion electrophile.[6]
-
Moisture: Aluminum chloride is highly hygroscopic. Contamination with moisture will deactivate the catalyst. Ensure all glassware is flame-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Inadequate Amount: While catalytic amounts are sufficient for some activated systems, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[7] Systematically increase the molar equivalents of AlCl₃ to find the optimal loading.
-
-
Impure Reactants: Impurities in the 2-bromo-3-methylthiophene or the acylating agent (acetyl chloride or acetic anhydride) can interfere with the reaction. It is advisable to use freshly distilled or high-purity reagents.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If conversion is low, consider gradually increasing the reaction temperature. However, be mindful that higher temperatures can lead to increased side product formation.[8]
Issue 2: Formation of Multiple Isomers
Question: My product analysis (GC-MS or ¹H NMR) shows the presence of multiple acetylated isomers, not just the desired this compound. How can I improve the regioselectivity?
Answer: The formation of a mixture of isomers is a common challenge in the acylation of substituted thiophenes.[9] The directing effects of the bromo and methyl groups can lead to acylation at different positions.
-
Reaction Temperature: Temperature can significantly influence regioselectivity. Lowering the reaction temperature (e.g., to 0 °C or even lower) can favor the thermodynamically more stable product and reduce the formation of undesired isomers.
-
Choice of Lewis Acid: The strength of the Lewis acid can affect selectivity. Milder Lewis acids, such as SnCl₄ or ZnCl₂, may offer better regioselectivity compared to the highly reactive AlCl₃.[4]
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM) and carbon disulfide (CS₂). Experimenting with different solvents may improve the isomeric ratio.
Issue 3: Significant Tar/Polymer Formation
Question: My reaction mixture is turning dark and forming a significant amount of tar-like material, making product isolation difficult and lowering the yield. What is causing this and how can I prevent it?
Answer: Tar and polymer formation is a frequent side reaction in Friedel-Crafts acylations, especially with reactive substrates like thiophenes.
-
Harsh Reaction Conditions: High concentrations of a strong Lewis acid like AlCl₃ and elevated temperatures can promote polymerization of the thiophene ring.
-
Slow Reagent Addition: Add the acylating agent or the thiophene substrate slowly to the reaction mixture at a low temperature to control the exotherm and prevent localized overheating.
-
Order of Addition: Adding the Lewis acid to a pre-mixed solution of the thiophene and the acylating agent can sometimes minimize tarring.
-
-
Use of Milder Catalysts: Switching to a milder Lewis acid can significantly reduce polymerization.[4]
Visualizing the Troubleshooting Process
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the expected major isomer in the Friedel-Crafts acylation of 2-bromo-3-methylthiophene?
A1: Based on the directing effects of the substituents, the acylation is expected to occur at the 5-position, which is para to the activating methyl group and ortho to the deactivating but ortho-para directing bromo group. This would yield the desired product, this compound. However, the formation of other isomers is possible and has been observed in similar systems.[9]
Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A2: Yes, acetic anhydride is a common acylating agent for Friedel-Crafts reactions. The reaction mechanism is similar, involving the formation of an acylium ion. In some cases, using acetic anhydride with a milder catalyst like a solid acid catalyst (e.g., Hβ zeolite) can lead to higher yields and cleaner reactions.[10]
Q3: My product is an oil/low-melting solid and difficult to purify by recrystallization. What are the recommended purification methods?
A3: For products that are difficult to crystallize, column chromatography on silica gel is the most effective purification method.[8] A gradient elution with a mixture of hexanes and ethyl acetate is typically used to separate the desired product from unreacted starting materials and isomeric byproducts.
Q4: Are there any alternative synthetic routes to this compound?
A4: While Friedel-Crafts acylation is the most direct method, alternative multi-step syntheses could be employed to ensure regioselectivity. For instance, one could start with a thiophene derivative that already has the desired substitution pattern and then introduce the acetyl group through a different transformation, such as the oxidation of an ethyl group. However, these methods are often longer and may result in lower overall yields.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Bromo-3-methylthiophene
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Bromo-3-methylthiophene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 - 1.5 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 2-bromo-3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.
Visualizing the Synthetic Workflow
Caption: A workflow for the synthesis of this compound.
Summary of Key Optimization Parameters
| Parameter | Recommendation for Higher Yield & Selectivity | Rationale |
| Catalyst | Use anhydrous AlCl₃ (1.1-1.5 eq.). Consider milder Lewis acids (e.g., SnCl₄) if selectivity is poor. | Ensures sufficient generation of the acylium ion; milder catalysts can reduce side reactions. |
| Temperature | Maintain low temperatures (0 °C) during addition, then allow to warm to room temperature. | Controls the exothermic reaction, minimizes polymerization, and improves regioselectivity.[8] |
| Reagent Purity | Use high-purity, anhydrous starting materials and solvents. | Prevents catalyst deactivation and side reactions. |
| Addition Rate | Add reagents dropwise over an extended period (30-60 min). | Prevents localized overheating and reduces tar formation. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents deactivation of the Lewis acid catalyst by atmospheric moisture. |
| Purification | Utilize column chromatography for isomer separation. | Provides the most effective means of isolating the desired product from byproducts.[8] |
This technical guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of this compound. By understanding the underlying principles of the Friedel-Crafts acylation and systematically addressing potential issues, researchers can significantly improve their synthetic outcomes.
References
- 1. This compound CAS No.:859199-06-7 Exporter China [qinmuchem.com]
- 2. anstarmaterial.com [anstarmaterial.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Buy 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | 123418-66-6 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, chemists, and drug development professionals working with 1-(5-Bromo-4-methylthiophen-2-yl)ethanone. This guide provides in-depth technical insights, troubleshooting advice, and validated protocols to help you navigate the critical role of solvent selection in modulating the reactivity of this versatile synthetic intermediate. As a key building block in the synthesis of pharmaceuticals such as Pioglitazone, understanding its chemical behavior is paramount.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles governing the reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
A1: The molecule possesses several reactive sites. The primary sites for the transformations discussed here are:
-
C5-Bromo Group: The carbon atom bearing the bromine is electron-deficient due to the halogen's electronegativity and the electron-withdrawing effect of the acetyl group. This makes it susceptible to nucleophilic aromatic substitution (SNAr) and a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Acetyl Group: The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions such as aldol condensations, reductions, or transformations into other functional groups.
-
Thiophene Ring: The ring itself can undergo further electrophilic substitution, though the existing substituents heavily influence the position and feasibility of such reactions.[3]
Q2: Why is solvent selection so critical for this compound's reactivity, especially at the C5-bromo position?
A2: Solvent selection is paramount because it directly influences the stability of reactants, transition states, and intermediates, thereby dictating the reaction pathway and rate.[4] For reactions like nucleophilic aromatic substitution (SNAr), the solvent's ability to solvate charged species is crucial. A well-chosen solvent can dramatically increase reaction rates and yields, while a poor choice can stall a reaction completely or promote undesirable side reactions.
Q3: What are the main classes of solvents I should consider for reactions involving this substrate?
A3: Solvents are broadly categorized by their polarity and their ability to donate hydrogen bonds. The main classes are:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[5][6] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone). These solvents have large dipole moments but lack acidic protons. They effectively solvate cations but are poor at solvating anions.[7][8]
-
Nonpolar Solvents: (e.g., Toluene, Hexane, Dioxane). These have small or no dipole moments and are generally used for reactions involving non-polar reagents or when trying to suppress charge separation.
Q4: How does the choice between a polar protic and a polar aprotic solvent impact a nucleophilic substitution reaction?
A4: The choice has a profound impact.
-
In polar aprotic solvents , anions (nucleophiles) are poorly solvated, or "naked." This makes them highly reactive and significantly accelerates the rate of bimolecular reactions like SNAr or SN2.[8]
-
In polar protic solvents , the nucleophile is heavily solvated and stabilized by hydrogen bonding. This stabilization lowers its ground state energy, making it less reactive and slowing the reaction rate.[5][6] However, these solvents excel at stabilizing charged intermediates and leaving groups, which can be beneficial for unimolecular (SN1-type) pathways.[5]
Section 2: Troubleshooting Experimental Issues
This section provides practical advice for common problems encountered during experimentation.
Q: My nucleophilic substitution reaction is extremely slow or not proceeding. What should I do?
A: A sluggish reaction is a common issue that can often be resolved by systematically evaluating your reaction parameters.
-
Re-evaluate Your Solvent Choice: This is the most likely culprit. If you are using a polar protic solvent like ethanol for a reaction with a charged nucleophile, the solvent is likely over-stabilizing your nucleophile.
-
Solution: Switch to a polar aprotic solvent such as DMF or DMSO. This will "free" the nucleophile, increasing its reactivity and dramatically boosting the reaction rate.[8]
-
-
Increase Temperature: Kinetic rates are highly temperature-dependent. If your solvent choice is appropriate, a moderate increase in temperature (e.g., from room temperature to 60-80 °C) can significantly accelerate the reaction. Ensure the temperature does not exceed the boiling point of the solvent or cause decomposition.
-
Check Nucleophile Strength and Concentration: Ensure you are using a sufficiently strong nucleophile for the desired transformation and that its concentration is adequate.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low conversion.
Q: I am observing significant amounts of side products. Could the solvent be the cause?
A: Absolutely. The solvent can influence selectivity by differentially stabilizing transition states leading to different products. For example, a highly polar solvent might favor the formation of a more polar side product. In some cases, the solvent itself (e.g., an alcohol in the presence of a strong base) can act as a competing nucleophile.
-
Solution: Try a less polar solvent to disfavor polar side pathways. If you suspect the solvent is reacting, switch to a non-nucleophilic alternative (e.g., from methanol to acetonitrile or dioxane). Always run a control reaction without the substrate to check for background reactivity.
Q: My starting material has poor solubility. What are my options?
A: Poor solubility limits the effective concentration of your reactant, slowing the reaction.
-
Solution 1: Change Solvents. Consult a solubility chart or perform small-scale solubility tests. Polar aprotic solvents like DMF, DMSO, and NMP are often excellent for dissolving a wide range of organic compounds.
-
Solution 2: Use a Solvent Mixture. A co-solvent system can be effective. For example, if your compound is soluble in toluene but your nucleophile is not, adding a small amount of a polar aprotic solvent like DMF can create a homogeneous solution.
-
Solution 3: Phase-Transfer Catalysis. For reactions between a water-soluble nucleophile and an organic-soluble substrate, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used in a biphasic system (e.g., toluene/water) to shuttle the nucleophile into the organic phase to react.
Section 3: Key Experimental Protocols
Protocol 1: Screening Solvents for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a framework for testing the effect of different solvent classes on the substitution of the bromide with a generic alkoxide nucleophile.
Objective: To determine the optimal solvent for the reaction of this compound with sodium methoxide.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Solvent 1: Methanol (Polar Protic)
-
Solvent 2: DMF (Polar Aprotic)
-
Solvent 3: Toluene (Nonpolar)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
-
Reaction vials, stir bars, heating block
Procedure:
-
Set up three identical reaction vials, each with a stir bar.
-
To each vial, add this compound (e.g., 100 mg, 0.456 mmol).
-
Add the internal standard to each vial.
-
To Vial 1, add Methanol (e.g., 2 mL).
-
To Vial 2, add DMF (e.g., 2 mL).
-
To Vial 3, add Toluene (e.g., 2 mL).
-
Stir the vials until the starting material is fully dissolved.
-
To each vial, add sodium methoxide (e.g., 29.6 mg, 0.547 mmol).
-
Seal the vials and place them in a pre-heated heating block set to 60 °C.
-
After a set time (e.g., 1 hour), take a small aliquot from each reaction, quench it with dilute aqueous HCl, extract with ethyl acetate, and analyze by GC or HPLC to determine the percent conversion.
-
Continue monitoring the reactions at regular intervals (e.g., 2, 4, 8, 24 hours) to generate a reaction profile.
Expected Outcome: The reaction in DMF is expected to be significantly faster than in Methanol. The reaction in Toluene will likely be the slowest due to poor solubility of the ionic nucleophile.
Experimental Workflow Diagram
Caption: Workflow for parallel solvent screening.
Section 4: Data Presentation & Summary
The choice of solvent directly impacts reaction kinetics. Below is a summary of key solvent properties and hypothetical, yet illustrative, data for the SNAr reaction described in Protocol 1.
Table 1: Properties of Common Solvents
| Solvent | Dielectric Constant (ε) | Type | Key Feature |
| Water (H₂O) | 80.1 | Polar Protic | Excellent at solvating ions; can act as a nucleophile. |
| Methanol (MeOH) | 32.7 | Polar Protic | Good for dissolving polar reagents; can be a reactant.[5] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High boiling point; excellent solvating power for many salts.[8] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High boiling point; common choice for SNAr reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Lower boiling point; less prone to side reactions than DMF. |
| Toluene | 2.4 | Nonpolar | Good for reactions requiring anhydrous conditions; poor for salts. |
Table 2: Hypothetical Reactivity Data for SNAr of this compound (Reaction with 1.2 eq NaOMe at 60 °C)
| Solvent | Relative Rate (vs. Toluene) | Yield after 4h (%) | Major Side Products |
| Toluene | 1 | < 5% | None observed |
| Methanol | ~20 | 45% | Potential for competing reactions if base is strong. |
| DMF | ~1000 | >95% | None observed |
| Acetonitrile | ~750 | 90% | None observed |
This data illustrates that a polar aprotic solvent like DMF can accelerate the reaction rate by orders of magnitude compared to nonpolar or polar protic solvents.
Section 5: Mechanistic Visualization
The diagram below illustrates why polar aprotic solvents are superior for SNAr reactions. They stabilize the cationic counter-ion (e.g., Na⁺) while leaving the anionic nucleophile highly reactive and available to attack the electron-deficient thiophene ring.
Solvent Influence on SNAr Mechanism
Caption: Solvation of a nucleophile in different solvent types.
References
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- Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate.
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- Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives | Request PDF. (n.d.). ResearchGate.
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- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
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- This compound CAS No.:859199-06-7. (n.d.).
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- This compound. (n.d.). Sigma-Aldrich.
- 859199-06-7|this compound. (n.d.). BLDpharm.
- Vallance, C. (n.d.). Reaction Kinetics.
- Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone | Request PDF. (n.d.). ResearchGate.
- This compound | 859199-06-7. (n.d.). ChemicalBook.
- Masoud, M. S., Ali, A. E., Elasala, G. S., & Elwardany, R. E. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.
- This compound CAS No.:859199-06-7. (n.d.).
- This compound. (n.d.). ChemicalBook.
- (PDF) (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. (n.d.). ResearchGate.
- Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (n.d.). MDPI.
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. users.wfu.edu [users.wfu.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Substituted Thiophenes
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to move beyond simple procedural lists and explain the fundamental principles behind experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when selecting catalysts and conditions for the cross-coupling of substituted thiophenes.
Q1: What are the primary factors to consider when selecting a catalyst system for a thiophene cross-coupling reaction?
A1: A successful cross-coupling reaction with a substituted thiophene hinges on the careful selection of several components. The primary factors include:
-
The Nature of the Thiophene Substrate: The position and electronic nature of substituents on the thiophene ring significantly impact its reactivity.[1] The position of the leaving group (halide or triflate) is also a critical consideration, with the 2-position generally being more reactive than the 3-position.[2]
-
The Coupling Partner: The choice of organometallic reagent (e.g., boronic acid in Suzuki coupling, organostannane in Stille coupling) influences the reaction mechanism and required conditions.[3][4]
-
The Palladium or Nickel Catalyst Precursor: Both palladium and nickel are effective catalysts, with palladium being more common.[5][6] The choice between them can depend on the specific substrates and desired reactivity.[7] Common palladium precursors include Pd(PPh₃)₄ and Pd(OAc)₂.[8][9]
-
The Ligand: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[10] The steric bulk and electronic properties of the ligand are key parameters.[11][12]
-
The Base and Solvent: The choice of base and solvent system is critical and often interdependent.[3][8] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][8][13] Solvents like toluene, dioxane, and THF are frequently used, often in combination with water.[3][8]
Q2: Should I use a palladium or a nickel catalyst for my thiophene cross-coupling?
A2: Both palladium and nickel are competent catalysts for cross-coupling reactions, and the choice depends on the specific transformation.
-
Palladium catalysts are the most widely used and are known for their broad functional group tolerance and well-understood reactivity.[6][10] They are generally the first choice for a wide range of Suzuki, Stille, and Heck couplings involving thiophenes.[4][14][15]
-
Nickel catalysts are a more cost-effective and earth-abundant alternative to palladium.[5][16] They can exhibit unique reactivity and are sometimes more effective for specific applications, such as reactions involving heteroaryl substrates or the coupling of sp³-hybridized carbons.[5] Nickel catalysts can also be advantageous for reactions with alkyl halides as they are less prone to β-hydride elimination, a common deactivation pathway for palladium.[17] However, nickel-catalyzed reactions can be more sensitive and may require higher catalyst loadings and temperatures.[5]
Q3: How do substituents on the thiophene ring affect catalyst selection and reactivity?
A3: Substituents have a profound effect on the electronic properties of the thiophene ring, which in turn influences the rate of oxidative addition, a key step in the catalytic cycle.[1][10]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) increase the electrophilicity of the carbon-halide bond, generally leading to faster oxidative addition.[1][10] This can make the coupling of otherwise less reactive halides (like chlorides) more feasible.
-
Electron-donating groups (e.g., -OR, -NR₂, alkyl) decrease the electrophilicity of the carbon-halide bond, potentially slowing down oxidative addition. For these substrates, more electron-rich and bulky ligands may be required to promote this step.[12]
The position of the substituent also matters. A substituent at the 5-position will have a more significant electronic influence on the reactivity of a halide at the 2-position compared to a substituent at the 4-position.
Q4: My Suzuki coupling reaction is not working. What are the common causes of failure?
A4: Low or no yield in a Suzuki coupling of a substituted thiophene can often be attributed to several factors:
-
Catalyst Inactivation: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing (often indicated by the formation of palladium black).[18] Ensure your catalyst is stored and handled under an inert atmosphere.[19]
-
Protodeboronation of the Boronic Acid: Thiophene boronic acids can be unstable and undergo protodeboronation (replacement of the boron group with a hydrogen atom), especially under basic conditions.[3] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[3]
-
Incorrect Base or Solvent: The base and solvent system is crucial and highly substrate-dependent.[3] An inappropriate choice can lead to poor solubility, catalyst deactivation, or side reactions. It is often necessary to screen a few different base/solvent combinations.
-
Presence of Impurities: Water and oxygen can be detrimental to the catalytic cycle.[18][19] Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the cross-coupling of substituted thiophenes.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
-
Homocoupling of the Organometallic Reagent: This is particularly common in Stille couplings with organostannanes and Suzuki couplings with boronic acids.[20]
-
Cause: This side reaction can be promoted by the presence of oxygen or overly high temperatures.
-
Solution: Ensure the reaction is thoroughly degassed and run under a strictly inert atmosphere. Consider adding the organometallic reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Protodehalogenation or Protodeboronation: This results in the formation of the parent thiophene without the halide or boron group.
-
Formation of Isomeric Products: In some cases, particularly with di-substituted thiophenes, you may observe the formation of regioisomers.
-
Cause: This can be due to incomplete selectivity of the catalyst for one reaction site over another.
-
Solution: The choice of ligand can significantly influence regioselectivity.[14][15] Screening different ligands, particularly those with varying steric bulk, may be necessary to improve the selectivity for the desired isomer.
-
III. Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is arguably the most critical factor in a successful cross-coupling reaction. The following table summarizes common catalyst systems for different types of cross-coupling reactions with substituted thiophenes.
| Reaction Type | Thiophene Substrate | Recommended Catalyst System | Base | Solvent | Key Considerations |
| Suzuki | 2-Bromothiophene | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | SPhos is a bulky, electron-rich ligand that is often effective for more challenging substrates.[2][8] |
| Suzuki | 3-Bromothiophene | Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 3-Bromothiophene is generally less reactive than 2-bromothiophene; a more active catalyst system is often required.[2] |
| Suzuki | Thiophene Chlorides | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Aryl chlorides are less reactive than bromides and iodides, necessitating a more active catalyst.[3] |
| Stille | 2- or 3-Halothiophenes | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | None (or additive like CuI) | Toluene, THF, DMF | Stille couplings are often run without a base. The toxicity of organotin reagents is a significant drawback.[4][20] |
| Heck | 2- or 3-Halothiophenes | Pd(OAc)₂ with phosphine ligands (e.g., P(o-tol)₃) | K₂CO₃, Et₃N | DMF, NMP | The choice of base and ligand is crucial for achieving good yields and selectivity.[2][21] |
IV. Experimental Protocols
Below are generalized, step-by-step protocols for common cross-coupling reactions of substituted thiophenes. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki coupling of a bromothiophene with an arylboronic acid.
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromothiophene (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.2 M).
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized workflow for the Suzuki coupling of thiophenes.[22]
Protocol 2: General Procedure for Stille Coupling
This protocol outlines a typical procedure for the Stille coupling of a halothiophene with an organostannane.
-
In a glovebox or under a strictly inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to an oven-dried flask.
-
Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Add the halothiophene (1.0 mmol) and the organostannane (1.1-1.3 mmol).
-
If required, add any additives such as copper(I) iodide (CuI).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite or silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the crude product. A common method to remove tin byproducts is to wash the organic solution with an aqueous solution of potassium fluoride (KF).[20]
V. References
-
Full article: Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available from: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available from: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available from: [Link]
-
Palladium and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers. National Institutes of Health. Available from: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available from: [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry. Available from: [Link]
-
A Novel Palladium-Mediated Coupling Approach to 2,3-Disubstituted Benzo[b]thiophenes and Its Application to the Synthesis of Tubulin Binding Agents. ACS Publications. Available from: [Link]
-
Solid-phase synthesis of aryl-substituted thienoindolizines: sequential Pictet-Spengler, bromination and Suzuki cross-coupling reactions of thiophenes. National Institutes of Health. Available from: [Link]
-
Well-defined nickel and palladium precatalysts for cross-coupling. National Institutes of Health. Available from: [Link]
-
Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate. Available from: [Link]
-
Nickel and palladium catalysed cross-coupling: Factors effecting the oxidative addition step. ResearchGate. Available from: [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. Available from: [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv. Available from: [Link]
-
Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World. Available from: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. National Institutes of Health. Available from: [Link]
-
Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Royal Society of Chemistry. Available from: [Link]
-
Sequential Ni-Catalyzed Cross-Coupling and Ru-Catalyzed Isomerization of E/Z Alkenyl Ethers: A Stereoconvergent Route to Allylsilanes. ACS Publications. Available from: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available from: [Link]
-
Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. Available from: [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. National Institutes of Health. Available from: [Link]
-
Direct arylation and heterogeneous catalysis; ever the twain shall meet. Royal Society of Chemistry. Available from: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Taylor & Francis Online. Available from: [Link]
-
Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. National Institutes of Health. Available from: [Link]
-
Stille Coupling. NROChemistry. Available from: [Link]
-
Heck Reaction—State of the Art. MDPI. Available from: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available from: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available from: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available from: [Link]
-
Heck reaction. Wikipedia. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available from: [Link]
-
Stille reaction. Wikipedia. Available from: [Link]
-
Cross-coupling reaction. Wikipedia. Available from: [Link]
Sources
- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
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- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
purification methods for thiophene compounds to remove impurities
Welcome to the technical support center for the purification of thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who work with thiophene and its derivatives. Here, you will find field-proven insights and detailed protocols to address common challenges encountered during purification, ensuring you achieve the desired purity for your critical applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of thiophene compounds. The format follows a "Problem -> Probable Cause -> Recommended Solution" structure to help you quickly diagnose and resolve issues.
Problem 1: My thiophene derivative is degrading on the silica gel column.
Probable Cause: The acidic nature of standard silica gel can cause the degradation of sensitive thiophene derivatives. The thiophene ring, while more stable than furan or pyrrole, is still susceptible to acid-catalyzed decomposition or polymerization, especially with electron-donating substituents.[1][2]
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your slurry in an eluent containing a small amount of a basic modifier. A common and effective method is to add 1-2% triethylamine (Et₃N) to your solvent system.[1] This will raise the pH of the mobile phase and protect your acid-sensitive compound.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral or basic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[1]
-
Minimize Contact Time: Run the column with slightly more pressure ("flash" chromatography) to reduce the time your compound spends on the stationary phase. This can decrease the extent of degradation, but be careful not to compromise the separation quality.[1]
Problem 2: I am struggling to separate regioisomers or other closely-related impurities.
Probable Cause: Regioisomers, such as 2- and 3-substituted thiophenes, often have very similar polarities and boiling points, making them notoriously difficult to separate by standard chromatography or distillation.[3]
Recommended Solutions:
-
Optimize Column Chromatography Parameters:
-
Solvent System Screening: Use Thin Layer Chromatography (TLC) to systematically screen a variety of eluent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane, toluene, or ether can provide the necessary difference in selectivity to resolve the isomers.[1][4]
-
Use a Long, Narrow Column: Increase the number of theoretical plates, which enhances resolving power, by using a longer and narrower chromatography column.[1]
-
Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient where the polarity of the eluent is increased very slowly over time. This can help to resolve compounds with very close Rf values.[1]
-
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[5]
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, allowing for easy separation. The derivative can then be converted back to the desired isomer in a subsequent step.
Problem 3: My solid thiophene compound "oils out" or forms an oily precipitate during recrystallization instead of crystals.
Probable Cause: This common issue can be caused by several factors:
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for an ordered crystal lattice to form.[3]
-
High Impurity Level: The presence of significant impurities can disrupt the crystallization process, acting as "anti-solvents" or inhibiting nucleation.[3]
-
Supersaturation: The solution may be too concentrated, causing the compound to crash out of solution as an amorphous oil rather than forming ordered crystals.
Recommended Solutions:
-
Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not transfer it directly to an ice bath from a hot state.[3]
-
Add More Solvent: If the solution is too concentrated, add a small amount of the hot solvent to the oily mixture and reheat until everything dissolves. Then, attempt the slow cooling process again.
-
"Pre-Purify" the Crude Product: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.[3]
-
Use a Different Solvent System: Experiment with different solvents or solvent pairs. A two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is not) can sometimes promote crystallization over oiling out.[1]
Problem 4: No crystals form upon cooling during recrystallization.
Probable Cause:
-
Solution is Not Saturated: You may have used too much solvent, and the concentration of your compound is below its saturation point even at low temperatures.[1][3]
-
Nucleation Failure: The process of crystal formation requires an initial "seed" or nucleation site to begin. Spontaneous nucleation may not have occurred.
Recommended Solutions:
-
Induce Crystallization:
-
Scratch the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This will act as a template for further crystallization.[1]
-
-
Increase Concentration: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air to increase the concentration. Allow it to cool slowly again.[3]
-
Add an "Anti-Solvent": If using a single solvent, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the cooled solution until it becomes slightly turbid, which indicates the saturation point has been reached.
Workflow for Selecting a Purification Method
The choice of purification method is critical and depends on the physical properties of your thiophene compound and the nature of the impurities. This diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude thiophene and its derivatives?
The impurities in your sample are highly dependent on the synthetic route used.[6] However, common classes of impurities include:
-
Starting Materials: Unreacted starting materials are a frequent source of contamination. For example, in Suzuki couplings, residual boronic acids or halide precursors may remain.[4][7]
-
Byproducts: Side reactions can generate significant impurities, such as coupling byproducts from Grignard reactions or oligomers from polymerization of the thiophene ring.[6]
-
Foul-Smelling Sulfur Compounds: Crude thiophene, especially from industrial sources, can be contaminated with mercaptans and sulfides that are difficult to remove by distillation alone.[8]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., toluene, DMF, THF) are often present in the crude product.[6]
-
Isomers: As discussed in the troubleshooting section, positional isomers (e.g., 2- vs. 3-acetylthiophene) are a common and challenging type of impurity.[3]
Q2: My purified thiophene compound has a yellow or brownish color. Is this normal?
While many pure thiophene derivatives are white or colorless solids and liquids, a yellow or brownish tint often indicates the presence of trace impurities or degradation products.[3][6][8] If a completely colorless product is required for your application, further purification may be necessary. Passing a solution of the compound through a short plug of silica gel or activated charcoal can sometimes remove colored impurities.[3]
Q3: Can I use chemical treatment to remove specific impurities from thiophene?
Yes, chemical treatments can be highly effective for removing certain types of impurities.
-
Acid/Base Washes: For impurities with acidic or basic functional groups, a liquid-liquid extraction with a dilute aqueous acid (like 1M HCl) or base (like 1M NaOH) can selectively remove them from the organic phase containing your neutral thiophene product.
-
Oxidative Treatment: Foul-smelling mercaptans in crude thiophene can be oxidized to less volatile polysulfides using dilute nitric acid or other oxidizing agents, followed by distillation to separate the purified thiophene.[8][9]
-
Mercuric Acetate Treatment: A classic method for removing thiophene from benzene involves refluxing with aqueous mercuric acetate. The thiophene is selectively mercurated and precipitates, while benzene does not react. The thiophene can then be regenerated by treating the precipitate with hydrochloric acid.[2]
Q4: Which analytical techniques are best for assessing the purity of my thiophene compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your target compound and identifying any structural isomers or byproducts. Impurities will appear as extra, uncharacteristic peaks.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method for determining the purity of your sample as a percentage (e.g., 99.5% pure). It is excellent for detecting non-volatile impurities.[3]
-
Gas Chromatography (GC): For volatile thiophene compounds, GC is an effective tool for assessing purity and detecting volatile impurities like residual solvents. It can be coupled with a mass spectrometer (GC-MS) for impurity identification.[10][11]
-
Thin Layer Chromatography (TLC): TLC is a quick, qualitative tool used to monitor reaction progress and check for the number of components in a sample before undertaking a more extensive purification like column chromatography.
Comparison of Common Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Crystalline solids with thermally stable properties. | High purity can be achieved; scalable; cost-effective. | Not suitable for oils or amorphous solids; can have low recovery; requires screening for a suitable solvent.[1] |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Separating complex mixtures, isomers, and non-volatile compounds. | Highly versatile; can separate compounds with very similar properties; applicable to a wide range of compounds.[1] | Can be time-consuming and solvent-intensive; potential for compound degradation on the stationary phase. |
| Distillation (Simple/Fractional/Vacuum) | Separation based on differences in boiling points. | Thermally stable liquids. | Excellent for removing non-volatile impurities (simple) or separating liquids with different boiling points (fractional). Vacuum distillation allows purification of high-boiling or thermally sensitive compounds.[6] | Ineffective for separating compounds with close boiling points; not suitable for thermally unstable compounds or solids.[12] |
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol provides a general workflow for separating two closely related thiophene isomers.
1. Solvent System Selection (TLC): a. Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane). b. On a TLC plate, spot the crude mixture alongside any available standards of the pure isomers. c. Develop the plate in a TLC chamber with a test eluent system (e.g., 9:1 Hexane:Ethyl Acetate). d. Visualize the plate under UV light. e. Adjust the solvent ratio until the two isomer spots are clearly separated, and the lower spot has an Rf value of approximately 0.2-0.3.[3]
2. Column Preparation: a. Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight). b. Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane). c. Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica surface.[6]
3. Sample Loading: a. Dissolve the crude product in the minimum amount of a non-polar solvent (like dichloromethane or the eluent itself). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column and begin elution, maintaining a constant flow rate. b. Collect the eluting solvent in a series of labeled test tubes or flasks (fractions). c. Monitor the separation by collecting small spots from the column outflow onto a TLC plate and visualizing.
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify which ones contain your desired pure isomer. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to yield the purified thiophene compound.
Protocol 2: Two-Solvent Recrystallization for Oily Compounds
This protocol is useful when your thiophene derivative is an oil or stubbornly refuses to crystallize from a single solvent.
1. Solvent Selection: a. Identify a "good" solvent in which your compound is highly soluble (e.g., ethyl acetate, acetone, THF). b. Identify a "poor" or "anti-solvent" in which your compound is insoluble or sparingly soluble (e.g., hexane, heptane, water).[1] c. The two solvents must be miscible with each other.
2. Dissolution: a. Place the crude oily compound in an Erlenmeyer flask. b. Add the "good" solvent dropwise while gently heating and stirring, until the oil just completely dissolves. Use the absolute minimum amount of hot solvent.
3. Induction of Crystallization: a. While the solution is still warm, add the "poor" solvent dropwise with constant swirling. b. Continue adding the "poor" solvent until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of saturation. c. Add one or two drops of the "good" solvent to make the solution clear again.
4. Crystal Growth: a. Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. b. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.[3]
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the collected crystals with a minimal amount of ice-cold "poor" solvent to remove any soluble impurities adhering to the crystal surfaces. c. Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.[3]
Troubleshooting a Failed Recrystallization
Caption: A troubleshooting flowchart for common recrystallization problems.
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Validation & Comparative
The Tale of Two Heterocycles: A Comparative Guide to Thiophene and Furan Derivatives in Medicinal Chemistry
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. Among the vast array of choices, the five-membered aromatic heterocycles, thiophene and furan, stand out as versatile and frequently employed building blocks. Their structural resemblance, yet distinct electronic and physicochemical characteristics, make them classic examples of bioisosteres—substituents or groups with similar physical or chemical properties that can elicit comparable biological responses.[1] This guide provides an in-depth, data-driven comparative analysis of thiophene and furan derivatives, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions in the design and optimization of novel therapeutics.
Physicochemical Properties: A Foundation for Drug Action
The subtle difference in the heteroatom—sulfur in thiophene and oxygen in furan—gives rise to significant variations in their physicochemical properties, which in turn dictate their behavior in biological systems.[2][3]
| Property | Thiophene | Furan | Rationale and Implication in Drug Design |
| Aromaticity | Higher | Lower | Thiophene's greater aromaticity, due to the better overlap of sulfur's 3p orbitals with the carbon p-orbitals, generally leads to enhanced chemical and metabolic stability.[4] Furan's lower aromaticity can make it more susceptible to metabolic degradation.[3] |
| Electronegativity of Heteroatom | Lower (Sulfur: 2.58) | Higher (Oxygen: 3.44) | The higher electronegativity of oxygen in furan leads to a more polarized ring system, influencing its ability to participate in hydrogen bonding as an acceptor.[3] |
| Lipophilicity (logP) | Generally more lipophilic | Generally less lipophilic | The greater lipophilicity of thiophene derivatives can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The logP values are highly dependent on the substituents. |
| Aqueous Solubility | Generally lower | Generally higher | The more polar nature of furan often contributes to better aqueous solubility, a desirable property for drug formulation and bioavailability.[2] |
| pKa | Thiophene is very weakly basic (pKa of -4.5)[5] | Furan is also very weakly basic | The basicity of the core heterocycle is low for both. The overall pKa of a derivative is primarily determined by its substituents. |
| Dipole Moment | Lower (0.55 D) | Higher (0.71 D) | The difference in dipole moment can influence protein-ligand interactions and the overall polarity of the molecule. |
The Metabolic Fate: Stability and Toxicity Concerns
The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and safety profile. Here, thiophene and furan derivatives often exhibit divergent pathways.
Thiophene Derivatives: Generally considered more metabolically stable than their furan counterparts.[5] However, they are not without metabolic liabilities. The sulfur atom of the thiophene ring can be oxidized by cytochrome P450 enzymes to form reactive thiophene-S-oxides and thiophene epoxides. These electrophilic metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to toxicity.
Furan Derivatives: The furan ring is often more susceptible to metabolic activation. A common metabolic pathway involves epoxidation of the furan ring, which can lead to the formation of a reactive α,β-unsaturated dicarbonyl intermediate. This reactive species can also bind to cellular nucleophiles, which is a potential mechanism for toxicity.
A Head-to-Head Battle in Biological Activity
The choice between a thiophene and a furan scaffold can significantly impact the biological activity of a molecule. The following sections provide a comparative analysis based on experimental data from various therapeutic areas.
Anticancer Activity
Both thiophene and furan moieties have been incorporated into a wide range of anticancer agents. The specific heterocycle can influence the potency and selectivity of the compound.[6]
| Compound Class | Thiophene Derivative (IC50 in µM) | Furan Derivative (IC50 in µM) | Cell Line | Reference |
| Pyrazolyl Hybrid Chalcones | Highly potent against A549 and HepG2 | Cytotoxic effects observed | A549 (Lung), HepG2 (Liver) | [6] |
| Amide Derivatives | Antiproliferative activity observed | Antiproliferative activity observed | A431 | [7] |
Structure-Activity Relationship Insights: For many kinase inhibitors, the thiophene ring acts as a bioisosteric replacement for a phenyl ring, providing a scaffold for substitution patterns that can modulate kinase selectivity and potency. The planarity of the thiophene ring can contribute to effective binding within the ATP-binding pocket of kinases.[8]
Antimicrobial Activity
In the realm of antimicrobial agents, thiophene derivatives have often shown superior or comparable activity to their furan counterparts.
| Compound Class | Thiophene Derivative (MIC in µg/mL) | Furan Derivative (MIC in µg/mL) | Bacterial Strain |
| Various Heterocycles | Often exhibit potent activity | Nitrofurantoin is a notable example | Broad spectrum |
Structure-Activity Relationship Insights: The antimicrobial activity of both thiophene and furan derivatives is highly dependent on the nature and position of substituents. For instance, the nitro group in nitrofurantoin is crucial for its mechanism of action, which involves reductive activation by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA and other macromolecules.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of thiophene and furan derivatives.
Synthesis of a Thiophene-Containing Anticancer Agent
Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol describes a general method for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their tyrosine kinase inhibitory activity.
-
Step 1: Gewald Reaction. The synthesis typically begins with the Gewald reaction, a multicomponent reaction involving an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to form a 2-aminothiophene-3-carboxylate.
-
Step 2: Cyclization. The resulting 2-aminothiophene derivative is then cyclized with a suitable reagent to form the thieno[2,3-d]pyrimidine core. For example, heating with formamide or orthoformates will yield the pyrimidine ring.
-
Step 3: Functionalization. Further modifications can be made to the thieno[2,3-d]pyrimidine scaffold through various reactions, such as nucleophilic aromatic substitution at the 4-position, to introduce different side chains and modulate biological activity.
Synthesis of a Furan-Containing Antimicrobial Agent
Protocol: Synthesis of Nitrofurantoin
This protocol outlines the key steps in the synthesis of the widely used urinary tract anti-infective agent, nitrofurantoin.[9][10][11][12][13]
-
Step 1: Synthesis of 1-Aminohydantoin. This intermediate is prepared from the reaction of hydrazine with an appropriate precursor, followed by cyclization.[9]
-
Step 2: Nitration of 2-Furaldehyde. 2-furaldehyde is nitrated to introduce the nitro group at the 5-position of the furan ring, typically using a mixture of nitric acid and sulfuric acid.[9] This yields 5-nitro-2-furaldehyde.
-
Step 3: Condensation. The final step involves the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde. This reaction forms an azomethine linkage and yields nitrofurantoin.[9][10]
Evaluation of Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene and furan derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Evaluation of Antimicrobial Activity
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17][18]
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the thiophene and furan derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[16]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[14]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[16]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[15] This can be assessed visually or by measuring the optical density.[15]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design. Thiophene derivatives, for instance, have been shown to inhibit key signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.
Caption: A typical experimental workflow for the comparative analysis of thiophene and furan analogs.
Conclusion: A Nuanced Choice in Drug Discovery
The comparative analysis of thiophene and furan derivatives reveals that neither scaffold is universally superior. The choice between these two heterocycles is a nuanced decision that must be made on a case-by-case basis, taking into account the specific biological target, the desired pharmacological profile, and the overall molecular context. Thiophene derivatives often offer greater metabolic stability and, in some cases, enhanced potency, particularly in antimicrobial applications. Conversely, furan-containing compounds can exhibit excellent efficacy and may offer advantages in terms of aqueous solubility. By leveraging the distinct properties of each heterocycle and applying a data-driven approach to drug design, researchers can continue to unlock the full potential of these versatile five-membered rings in the development of novel and effective therapeutics.
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PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Available from: [Link]
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A Comparative Validation Guide for the Pharmaceutical Intermediate: 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
This guide provides an in-depth technical validation of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS No. 859199-06-7), a critical starting material in the synthesis of various Active Pharmaceutical Ingredients (APIs). We will dissect its synthesis, outline rigorous analytical protocols for its validation, and compare its performance and characteristics against a structurally similar alternative, providing researchers and drug development professionals with a comprehensive framework for quality assessment.
Introduction: The Strategic Importance of Validated Intermediates
In pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity and integrity of its constituent starting materials and intermediates.[1] An intermediate is a substance produced during the synthesis of an API that must undergo further molecular change before it becomes the final drug substance.[2] The validation of these intermediates is not merely a regulatory formality but a cornerstone of ensuring the safety, efficacy, and consistency of the final therapeutic product.[3][4]
This compound stands out as a key intermediate, most notably in the synthetic pathway of Pioglitazone , a medication used to treat type II diabetes by improving insulin sensitivity.[5][6] It also serves as a precursor for retinoids like tretinoin and acitretin, used in dermatological treatments.[6][7] Given its role in such widely used therapeutics, a robust and self-validating analytical framework is essential to guarantee its identity, purity, and overall quality.
This guide explains the causality behind our experimental choices, grounding every protocol in established scientific principles to create a self-validating system for quality control.
Synthesis and Physicochemical Profile
The most common and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of 2-bromo-3-methylthiophene.
Reaction Causality: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The acylation is directed to the C5 position, which is activated by the sulfur atom and less sterically hindered than the C3 position. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly electrophilic acylium ion from acetyl chloride, which then attacks the thiophene ring.[8]
Physicochemical Properties
A clear understanding of the intermediate's physical properties is the first step in its characterization.
| Property | Value | Source |
| CAS Number | 859199-06-7 | [9] |
| Molecular Formula | C₇H₇BrOS | [10] |
| Molecular Weight | 219.10 g/mol | [11] |
| Appearance | Yellow to orange solid | [12] |
| Melting Point | 63-67 °C | [12] |
| Boiling Point | 299 °C | [12] |
| Flash Point | 134 °C | [12] |
Comprehensive Validation Workflow
A multi-faceted approach is required for the complete validation of a pharmaceutical intermediate. This involves confirming the chemical structure and quantifying its purity by separating it from any related substances, such as unreacted starting materials or synthesis by-products.
Caption: Overall validation workflow for this compound.
Experimental Protocols & Data Interpretation
Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[13] It provides a quantitative measure of the main component relative to all other detectable substances.[14]
Protocol Causality: A reversed-phase C18 column is selected due to its versatility in retaining moderately polar to nonpolar compounds like our target molecule. A gradient elution of water and acetonitrile is used to ensure that any potential impurities, which may have different polarities, are well-separated from the main peak. UV detection at a wavelength where the thiophene chromophore absorbs strongly provides high sensitivity.
Experimental Protocol: Purity Determination by HPLC-UV
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the intermediate in 10 mL of acetonitrile to create a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 280 nm
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The specification for a high-quality intermediate is typically ≥99.0%.
Caption: Step-by-step workflow for HPLC purity analysis.
Spectroscopic Structural Confirmation
While chromatography confirms purity, it does not confirm identity. A combination of spectroscopic techniques is required to verify that the molecular structure is correct.[15]
Data Summary Table
| Technique | Expected Observations | Rationale |
| ¹H NMR | Singlet ~2.5 ppm (3H, -CH₃ on ring), Singlet ~2.6 ppm (3H, -COCH₃), Singlet ~7.6 ppm (1H, thiophene proton) | Chemical shifts are characteristic of protons in their specific electronic environments on the substituted thiophene ring. |
| ¹³C NMR | Peaks ~15 ppm (-CH₃), ~26 ppm (-COCH₃), multiple peaks 125-150 ppm (aromatic carbons), Peak ~190 ppm (C=O) | Confirms the presence of all 7 unique carbon atoms in the molecule, including the distinct carbonyl carbon. |
| FT-IR | Strong absorption at ~1670 cm⁻¹ (C=O stretch), Bands at ~2900-3100 cm⁻¹ (C-H stretch), Band at ~550-750 cm⁻¹ (C-Br stretch) | Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.[15] |
| Mass Spec. | Molecular ion peak [M]+ at m/z 218/220 | The two peaks of roughly equal intensity are characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
This orthogonal set of analytical techniques provides a self-validating system. A high-purity peak in the HPLC is meaningless if the spectroscopic data does not unequivocally confirm the structure of the compound within that peak.
Comparative Analysis: The Impact of a Methyl Group
To better understand the unique properties of our target intermediate, we compare it with 1-(5-bromo-2-thienyl)ethanone (CAS: 5370-25-2) , which lacks the methyl group at the 4-position.[16]
| Feature | This compound | 1-(5-bromo-2-thienyl)ethanone | Rationale for Differences |
| Structure | Methyl group at C4 | Hydrogen at C4 | The presence of the methyl group. |
| Synthetic Precursor | 2-Bromo-3-methylthiophene | 2-Bromothiophene | The starting material dictates the final substitution pattern. |
| Reactivity | The electron-donating methyl group slightly activates the thiophene ring, potentially influencing side reactions or downstream reactivity. | Baseline reactivity for a brominated acylthiophene. | Inductive effects of alkyl groups alter the electron density of the aromatic ring. |
| Melting Point | 63-67 °C[12] | 93-96 °C[16] | The methyl group disrupts the crystal lattice packing compared to the more symmetrical unsubstituted analog, leading to a lower melting point. |
| Solubility | Generally higher solubility in organic solvents. | Lower solubility in non-polar solvents. | The methyl group adds lipophilicity, which can improve solubility in common organic synthesis solvents. |
| Key Applications | Intermediate for Pioglitazone, certain retinoids.[5][7] | Used in the synthesis of other distinct APIs and materials science applications. | The specific structure, including the methyl group, is a prerequisite for building the final complex architecture of Pioglitazone. |
This comparison highlights that even a small structural modification like the addition of a methyl group significantly alters the physical properties and dictates the specific utility of the intermediate in complex API synthesis.
Conclusion
The validation of this compound is a critical process that underpins the quality and safety of several important pharmaceuticals. A rigorous validation strategy, as outlined in this guide, must be multi-faceted. It relies on a combination of high-resolution chromatographic techniques to ensure purity and a suite of spectroscopic methods to confirm structural identity. By understanding the causality behind each analytical choice and comparing the intermediate to relevant alternatives, drug development professionals can establish a robust, reliable, and scientifically sound quality control framework. This ensures that every batch of this key intermediate is qualified for its vital role in synthesizing life-saving medicines.
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- 7. This compound CAS No.:859199-06-7 Exporter China [qinmuchem.com]
- 8. Buy 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | 123418-66-6 [smolecule.com]
- 9. This compound | 859199-06-7 [chemicalbook.com]
- 10. keyorganics.net [keyorganics.net]
- 11. This compound - CAS:859199-06-7 - Sunway Pharm Ltd [3wpharm.com]
- 12. This compound CAS#: 859199-06-7 [m.chemicalbook.com]
- 13. iltusa.com [iltusa.com]
- 14. royed.in [royed.in]
- 15. benchchem.com [benchchem.com]
- 16. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific inquiry. For heterocyclic compounds such as 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, a molecule with potential applications in organic synthesis and drug discovery, a multi-faceted analytical approach is paramount.[1][2] This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of this target compound, offering insights into the causality behind experimental choices and a framework for a self-validating analytical workflow.
The Analytical Challenge: Beyond Simple Confirmation
Confirming the structure of this compound requires not only the identification of its constituent functional groups but also the precise determination of their regiochemical arrangement on the thiophene ring. The presence of bromine, a methyl group, and an acetyl group as substituents necessitates a suite of analytical techniques that can collectively provide a comprehensive and irrefutable structural assignment. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), while also considering Gas Chromatography-Mass Spectrometry (GC-MS) and single-crystal X-ray crystallography as complementary and definitive methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the detailed structural analysis of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit two distinct signals in the aromatic region and two in the aliphatic region. The electron-withdrawing nature of the acetyl group and the bromine atom, along with the electron-donating effect of the methyl group, will influence the chemical shifts of the thiophene ring proton.
| Predicted Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | Thiophene-H | ~7.5 | Singlet | 1H |
| 2 | Acetyl-CH₃ | ~2.5 | Singlet | 3H |
| 3 | Thiophene-CH₃ | ~2.2 | Singlet | 3H |
Table 1: Predicted ¹H NMR data for this compound.
The lone proton on the thiophene ring is expected to appear as a singlet due to the absence of adjacent protons for spin-spin coupling. Its downfield shift is a consequence of the deshielding effects of the neighboring acetyl group and the sulfur heteroatom. The methyl protons of the acetyl and thiophene-methyl groups are also predicted to be singlets.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environments.
| Predicted Signal | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C =O (Acetyl) | ~190 |
| 2 | C -Br | ~115 |
| 3 | C -S (adjacent to Acetyl) | ~145 |
| 4 | C -S (adjacent to Br) | ~140 |
| 5 | C -H (Thiophene) | ~135 |
| 6 | C -CH₃ (Thiophene) | ~130 |
| 7 | Acetyl-C H₃ | ~26 |
| 8 | Thiophene-C H₃ | ~15 |
Table 2: Predicted ¹³C NMR data for this compound.
The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The carbon atoms directly attached to the electronegative bromine and sulfur atoms will also exhibit significant downfield shifts.
Experimental Protocol: NMR Analysis
A standard protocol for acquiring high-quality NMR spectra of a small organic molecule like this compound is as follows:[4][5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Employ a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a spectral width of approximately 12-15 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Set a spectral width of approximately 220-250 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Frequencies
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic (Thiophene ring) |
| 2950-2850 | C-H stretch | Aliphatic (Methyl groups) |
| ~1670 | C=O stretch | Ketone (Acetyl group) |
| 1500-1400 | C=C stretch | Aromatic (Thiophene ring) |
| ~1360 | C-H bend | Methyl group |
| ~800 | C-S stretch | Thiophene ring |
Table 3: Expected FT-IR absorption frequencies for this compound.
The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) stretch of the acetyl group.[6] The presence of absorptions in the aromatic C-H stretching region (above 3000 cm⁻¹) and the C=C stretching region will confirm the thiophene ring.
Experimental Protocol: FT-IR Analysis
A common and straightforward method for analyzing a solid sample is using an Attenuated Total Reflectance (ATR) accessory.[7]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.[8]
Expected Mass Spectrum and Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity.
Molecular Formula: C₇H₇BrOS Molecular Weight: 219.10 g/mol [9]
Key Expected Fragments:
-
[M]⁺ and [M+2]⁺: Molecular ion peaks at m/z 218 and 220.
-
[M - CH₃]⁺: Loss of a methyl radical from the acetyl group, resulting in a prominent peak at m/z 203 and 205.
-
[CH₃CO]⁺: A characteristic acylium ion peak at m/z 43.
-
[Thiophene ring fragments]: Various fragments arising from the cleavage of the thiophene ring.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry is a powerful technique that combines the separation capabilities of GC with the detection power of MS.[10][11]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be in the range of 10-100 µg/mL.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample is vaporized and carried by an inert gas through a capillary column.
-
The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
-
MS Detection:
-
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
-
-
Data Analysis: The resulting data consists of a chromatogram showing the separated components and a mass spectrum for each component.
Complementary and Definitive Techniques
While NMR, FT-IR, and MS provide a wealth of structural information, other techniques can offer complementary or even definitive confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or thermally stable for GC-MS, LC-MS is an excellent alternative.[12] The principles are similar to GC-MS, but the separation is performed using high-performance liquid chromatography.
Single-Crystal X-ray Crystallography
This technique is considered the "gold standard" for unambiguous structure determination as it provides a precise three-dimensional model of the molecule in the solid state.[13][14] However, it is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant challenge.
Comparative Analysis and Conclusion
Each spectroscopic technique offers unique and complementary information for the structural confirmation of this compound.
| Technique | Strengths | Limitations | Role in Structural Confirmation |
| NMR Spectroscopy | Provides detailed information on atomic connectivity and stereochemistry. | Requires a relatively large amount of pure sample; can be time-consuming. | Primary and most definitive method for structural elucidation in solution. |
| FT-IR Spectroscopy | Rapid, non-destructive, and excellent for identifying functional groups. | Provides limited information on the overall molecular structure and connectivity. | Confirms the presence of key functional groups (e.g., C=O, aromatic ring). |
| Mass Spectrometry | Determines molecular weight and provides structural clues from fragmentation. | Isomeric compounds can have similar mass spectra. | Confirms the molecular formula and provides supporting evidence for the structure. |
| GC-MS / LC-MS | Combines separation and structural analysis, ideal for mixture analysis. | Requires the compound to be volatile/thermally stable (GC-MS) or soluble (LC-MS). | Confirms the purity and molecular weight of the compound. |
| X-ray Crystallography | Provides an unambiguous 3D structure in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. | The ultimate "proof" of structure when a crystal is available. |
References
- 1. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. CASPRE [caspre.ca]
- 3. omicsonline.org [omicsonline.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 859199-06-7|this compound|BLD Pharm [bldpharm.com]
- 10. uoguelph.ca [uoguelph.ca]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. rigaku.com [rigaku.com]
A Senior Application Scientist's Guide to Quantitative Analysis of Reaction Products Using Gas Chromatography (GC)
For researchers, scientists, and professionals in drug development, the accurate quantification of reaction products is paramount. It is the cornerstone of process optimization, yield determination, and impurity profiling. Among the arsenal of analytical techniques, Gas Chromatography (GC) stands out for its high resolution, sensitivity, and robustness in analyzing volatile and semi-volatile compounds. This guide provides an in-depth exploration of quantitative GC analysis, moving beyond a simple recitation of steps to explain the underlying principles and practical considerations that ensure the generation of reliable and defensible data. We will compare common methodologies, provide actionable protocols, and delve into the nuances of data interpretation, all grounded in scientific principles and field-proven experience.
The Foundation of Quantitative GC: From Separation to Signal
At its core, quantitative GC analysis relies on the principle that the area under a chromatographic peak is directly proportional to the concentration of the analyte that generated it.[1][2] The journey from a complex reaction mixture to a quantifiable result involves several critical stages, each with its own set of variables that must be carefully controlled.
A typical quantitative GC workflow begins with the injection of a sample into a heated inlet, where it is vaporized and introduced into a long, thin column by an inert carrier gas. The column, containing a stationary phase, separates the components of the mixture based on their differential partitioning between the mobile (carrier gas) and stationary phases. As each separated component elutes from the column, it enters a detector that generates an electrical signal, resulting in a chromatogram—a plot of detector response versus time.
dot graph TD { subgraph "GC System" A[Sample Injection] --> B{Vaporization}; B --> C[Separation in Column]; C --> D[Detection]; end D --> E[Chromatogram]; E --> F[Peak Integration]; F --> G[Quantification];
} caption: "Simplified workflow of quantitative GC analysis."
The choice of detector is critical and depends on the nature of the analytes. The Flame Ionization Detector (FID) is a workhorse in organic analysis, offering high sensitivity to hydrocarbons.[3] The Thermal Conductivity Detector (TCD) is a universal detector suitable for both organic and inorganic compounds.[3][4] Mass Spectrometry (MS) provides not only quantification but also structural information, making it invaluable for identifying unknown products and impurities.[4][5]
Comparison of Quantitative Methodologies: External vs. Internal Standard
Two primary methodologies dominate the landscape of quantitative GC: the external standard method and the internal standard method. The choice between them is a critical decision that impacts the accuracy and precision of the results.
The External Standard Method: A Direct Comparison
The external standard method is conceptually straightforward. It involves creating a calibration curve by injecting a series of standards of known concentrations and plotting the detector response (peak area) against the concentration.[1] The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.
Advantages:
-
Simple to implement and requires fewer calculations.
-
Well-suited for high-throughput screening and routine analysis.
Disadvantages:
-
Highly susceptible to variations in injection volume. Even with autosamplers, small inconsistencies can lead to significant errors.
-
Does not account for sample loss during preparation or degradation.
-
Assumes consistent detector response over time, which may not always be the case.
The Internal Standard Method: Correcting for Variability
The internal standard (IS) method is a more robust technique that compensates for variations in sample injection, preparation, and instrument response.[6] In this method, a known amount of a non-interfering compound (the internal standard) is added to all standards and samples. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of their concentrations.
Key Considerations for Selecting an Internal Standard:
-
Absence in the original sample: The IS must not be present in the reaction mixture.
-
Chemical inertness: It should not react with any components of the sample or the stationary phase.
-
Elution time: The IS should elute close to the analyte(s) of interest but be well-resolved from all other peaks.
-
Structural similarity: Ideally, the IS should have a similar chemical structure and functional groups to the analyte to ensure similar behavior during analysis.
-
Purity: The internal standard must be of high purity.
Advantages:
-
Corrects for variations in injection volume and sample preparation losses.
-
Improves the precision and accuracy of the analysis.
-
Less sensitive to minor fluctuations in instrument conditions.
Disadvantages:
-
Requires careful selection of an appropriate internal standard.
-
Can be more time-consuming to prepare samples.
-
The internal standard must be completely separated from all other components, which can be challenging in complex mixtures.
Experimental Data: A Head-to-Head Comparison
To illustrate the practical implications of choosing between these two methods, let's consider a hypothetical analysis of an esterification reaction to produce ethyl acetate.
Table 1: Comparison of Quantitative Results for Ethyl Acetate Synthesis
| Parameter | External Standard Method | Internal Standard Method (using Toluene as IS) |
| Calibration Curve R² | 0.995 | 0.999 |
| Repeatability (%RSD, n=6) | 4.5% | 1.2% |
| Accuracy (Recovery %) | 92% | 99% |
The data clearly demonstrates the superior performance of the internal standard method in terms of linearity, precision (lower %RSD), and accuracy. The internal standard effectively compensates for minor inconsistencies in sample handling and injection, leading to more reliable results. A study comparing GC-FID and GC-Combustion-MS for the analysis of fatty acid methyl esters in biodiesel found that the selection of the right internal standard was critical for GC-FID.[7]
The Art and Science of Peak Integration: From Raw Data to Meaningful Areas
Accurate peak integration is the bedrock of quantitative analysis.[8][9] Both automated and manual integration methods have their place, and understanding their strengths and limitations is crucial.
dot graph TD { subgraph "Peak Integration Process" A[Raw Chromatogram] --> B{Peak Detection}; B --> C{Baseline Correction}; C --> D[Peak Area Calculation]; end D --> E[Quantitative Result];
} caption: "Key steps in the peak integration process."
Automated vs. Manual Integration
Modern chromatography data systems (CDS) employ sophisticated algorithms for automated peak integration.[8] These are generally reproducible and efficient. However, in cases of complex chromatograms with co-eluting peaks, baseline drift, or noise, manual integration may be necessary to ensure accurate results.[10][11]
Best Practices for Peak Integration:
-
Define clear Standard Operating Procedures (SOPs): Establish consistent rules for peak integration within your laboratory to minimize operator-to-operator variability.[8]
-
Optimize integration parameters: For automated integration, carefully adjust parameters like peak width, threshold, and baseline settings.[9][12]
-
Justify manual integration: When manual integration is performed, it must be clearly documented and scientifically justified.[8]
-
Consistency is key: Apply the same integration method to all standards and samples in a given analysis.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for developing a quantitative GC method. Remember that these are general guidelines and may need to be optimized for your specific application.
Protocol 1: External Standard Calibration Curve Construction
-
Prepare a stock solution of your analyte of interest at a known concentration in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of your samples.[13]
-
Set up the GC method: Optimize parameters such as inlet temperature, column temperature program, carrier gas flow rate, and detector settings.
-
Inject each calibration standard multiple times (e.g., n=3) to assess repeatability.[10]
-
Integrate the peak area for the analyte in each chromatogram.
-
Construct the calibration curve by plotting the average peak area against the known concentration for each standard.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[14][15]
Protocol 2: Internal Standard Method for Reaction Monitoring
-
Select an appropriate internal standard (IS) based on the criteria outlined previously.
-
Prepare a stock solution of the IS at a known concentration.
-
Prepare calibration standards: To each external standard solution from Protocol 1, add a constant, known amount of the IS stock solution.
-
Prepare the reaction sample: Withdraw a small aliquot of the reaction mixture and quench the reaction if necessary. Add the same constant, known amount of the IS stock solution.
-
Analyze all standards and the sample using the optimized GC method.
-
Calculate the peak area ratios (Analyte Area / IS Area) for all standards and the sample.
-
Construct the calibration curve by plotting the peak area ratio against the concentration ratio (Analyte Concentration / IS Concentration).
-
Determine the concentration of the analyte in the reaction sample using the calibration curve.
Method Validation: Ensuring Trustworthy Results
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[14][15] Key validation parameters for quantitative GC methods, as outlined by the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
Troubleshooting Common Quantitative GC Problems
Even with a well-developed method, issues can arise. A systematic approach to troubleshooting is essential.[16][17]
Table 2: Common Problems and Solutions in Quantitative GC Analysis
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | Column overload, active sites on the column, improper injection technique.[16] | Reduce sample concentration, use a guard column, optimize injection parameters. |
| Inconsistent Retention Times | Leaks in the system, fluctuations in carrier gas flow, oven temperature instability.[17] | Perform a leak check, ensure stable gas pressure and flow, verify oven temperature calibration. |
| Baseline Drift or Noise | Column bleed, contaminated detector or carrier gas.[16] | Condition the column, clean the detector, use high-purity gases and appropriate filters. |
| Ghost Peaks | Contamination from the syringe, septum, or sample carryover.[16] | Use a clean syringe, replace the septum regularly, run blank injections between samples. |
| Poor Reproducibility | Inconsistent sample preparation, injection errors, unstable instrument conditions.[16] | Standardize sample preparation procedures, use an autosampler, ensure the instrument is properly maintained and calibrated. |
Conclusion: A Commitment to Quality Data
Quantitative analysis of reaction products by gas chromatography is a powerful and versatile technique. However, obtaining accurate and reproducible results requires more than just pressing "start" on an instrument. It demands a thorough understanding of the underlying principles, careful method development and validation, and a meticulous approach to sample preparation and data analysis. By embracing the principles of scientific integrity, from the selection of the appropriate quantification strategy to the rigorous validation of the analytical method, researchers can ensure that their GC data is not just a set of numbers, but a reliable foundation for scientific discovery and innovation.
References
- 1. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 3. cet-science.com [cet-science.com]
- 4. How to Choose the Best Gas Chromatography Detector: GC-FID, GC-TCD, or GC-MS? [monadlabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Manual Peak Integration in Chromatography | Separation Science [sepscience.com]
- 9. shimadzu.com [shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Good Integration | SCION Instruments [scioninstruments.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. mdpi.com [mdpi.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. chromatographyonline.com [chromatographyonline.com]
biological activity comparison of 1-(5-Bromo-4-methylthiophen-2-YL)ethanone derivatives
An In-Depth Comparative Guide to the Biological Activity of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone Derivatives
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings allow it to interact favorably with a multitude of biological targets.[3] This versatility is evidenced by its presence in numerous FDA-approved drugs spanning anti-inflammatory, antimicrobial, and anticancer applications.[3][4] The core molecule, this compound, serves as a versatile starting point for synthetic chemists. By strategically modifying its structure—a process known as derivatization—researchers can fine-tune its physicochemical properties and biological effects, leading to the development of novel therapeutic candidates.
This guide provides a comprehensive comparison of the biological activities of various derivatives of this compound. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, and elucidate the structure-activity relationships (SAR) that govern their potency and selectivity.
The Core Moiety: A Platform for Chemical Exploration
The this compound structure offers several sites for chemical modification. The bromine atom, the methyl group, and the acetyl side chain can all be altered to create a library of new compounds. Derivatization of the acetyl group, in particular, by converting it into more complex side chains, has proven to be a fruitful strategy for enhancing biological activity. This approach allows for the exploration of how changes in steric bulk, electronics, and hydrogen bonding potential impact target engagement and overall efficacy.[5]
Caption: Key modification sites on the core this compound scaffold.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiophene derivatives have emerged as a significant class of anticancer agents, capable of interfering with various oncogenic signaling pathways.[6][7] Research indicates that derivatives of the core compound exhibit potent cytotoxic effects against a range of human cancer cell lines, often through the induction of apoptosis.
One study investigated a novel thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), which shares a similar bromo-thiophene core.[8] This compound demonstrated selective cytotoxicity against prostate (LNCaP), liver (HepG2), and colon (Caco-2) cancer cells while showing minimal effect on healthy control cells (HEK293).[8] The mechanism was linked to the induction of apoptosis, evidenced by the upregulation of pro-apoptotic proteins like Caspase-3, -8, -9, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[8] Other research has identified tetrahydrobenzo[b]thiophene derivatives that act as potent antitumor agents by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization, a critical process for cell division.[9]
Table 1: Comparative Anticancer Activity (IC₅₀/EC₅₀ Values) of Thiophene Derivatives
| Derivative | Cancer Cell Line | IC₅₀/EC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| BMPT | LNCaP (Prostate) | 138.57 | Apoptosis Induction | [8] |
| HepG2 (Liver) | 185.93 | Apoptosis Induction | [8] | |
| Caco-2 (Colon) | 108.66 | Apoptosis Induction | [8] | |
| BU17 | A549 (Lung) | Potent | G2/M Cell Cycle Arrest, Tubulin Polymerization Inhibition | [9] |
| Compound S₈ | A549 (Lung) | Effective at 10⁻⁴ M | Cytotoxicity |[10] |
Note: "Potent" indicates significant activity was observed, but a specific IC₅₀ value was not provided in the abstract.
Caption: Simplified apoptotic pathway induced by certain thiophene derivatives.
Antimicrobial and Antifungal Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene-based heterocycles have shown considerable promise in this area.[11][12] Synthesized derivatives often exhibit activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria.[11][13]
For instance, studies on thiophene-based heterocycles derived from thiophene-2-carbohydrazide revealed compounds with potent and highly specific activity.[11][12] One spiro–indoline–oxadiazole derivative was particularly effective against Clostridium difficile, with Minimum Inhibitory Concentration (MIC) values of 2 to 4 μg/ml, while showing no effect on other tested bacteria—a desirable trait for preserving normal gut microbiota.[11][12] Another study highlighted a hydroxythiophene derivative (4a) with extremely high antibacterial activity, exhibiting inhibition zones of 15–21 mm, rivaling the standard antibiotic Ampicillin.[13] The structure-activity relationship often reveals that the introduction of specific heterocyclic moieties or functional groups like hydroxyls is key to enhancing potency.[10][13]
Table 2: Comparative Antimicrobial Activity (MIC or Inhibition Zone) of Thiophene Derivatives
| Derivative | Target Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Spiro-indoline-oxadiazole 17 | C. difficile | MIC | 2-4 µg/mL | [11][12] |
| Hydroxythiophene 4a | S. aureus | Inhibition Zone | 21 mm | [13] |
| P. aeruginosa | MIC | 187.5 µg/mL | [13] | |
| Compound S₁ | S. aureus, E. coli, etc. | MIC | 0.81 µM/mL | [10] |
| Compound S₄ | C. albicans, A. niger | MIC | 0.91 µM/mL |[10] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiophene is a key structural motif in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tiaprofenic acid and Tinoridine, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1][3][4] Derivatives of the core compound are frequently evaluated for their ability to suppress inflammation, often using the carrageenan-induced rat paw edema model.
Research has shown that specific substitutions on the thiophene ring are critical for anti-inflammatory action. The presence of chloro and methyl groups has been identified as fundamental for significant activity.[4] In one study, a tetrasubstituted thiophene derivative (4c) with a chlorine group demonstrated a remarkable 77% protection against inflammation at a 20 mg/kg dose, significantly outperforming the standard drug ibuprofen (36% protection).[14] This highlights the profound impact that even small chemical modifications can have on biological efficacy. These compounds often exert their effects by inhibiting key inflammatory mediators like COX-1, COX-2, and lipoxygenase (LOX).[1][2]
Table 3: Comparative In Vivo Anti-inflammatory Activity of Thiophene Derivatives
| Derivative | Dose (mg/kg) | % Inhibition of Paw Edema | Standard Drug (% Inhibition) | Reference |
|---|---|---|---|---|
| Compound 4c | 20 | 77% | Ibuprofen (36%) | [14] |
| Compound 4f | 20 | 76% | Ibuprofen (36%) | [14] |
| Compound 11f | 20 | 48.94% | Diclofenac Sodium | [15] |
| Compound 11b | 20 | 47.04% | Diclofenac Sodium |[15] |
Caption: Inhibition of COX and LOX enzymes by thiophene derivatives in the inflammatory cascade.
Key Experimental Protocols
To ensure the reproducibility and validity of these findings, standardized experimental protocols are essential. Below are methodologies for key biological assays.
Protocol 1: Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives (e.g., from 0.1 to 100 µM). Replace the cell media with media containing the different compound concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit microbial growth.[12]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate broth media.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile ground for the development of new therapeutic agents. The evidence clearly shows that its derivatives possess a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.
-
For Anticancer Activity: Derivatives that induce apoptosis or interfere with microtubule dynamics, such as those incorporating urea or complex aromatic side chains, are particularly promising.[8][9]
-
For Antimicrobial Activity: The introduction of heterocyclic systems like oxadiazoles or functional groups like hydroxyls can lead to highly potent and sometimes specific antimicrobial agents.[11][13]
-
For Anti-inflammatory Activity: Halogen (e.g., chlorine) and alkyl substitutions on associated phenyl rings appear crucial for enhancing the inhibition of key inflammatory enzymes like COX.[14]
Future research should focus on synthesizing hybrid molecules that combine the structural features responsible for these different activities. For example, creating a derivative with both potent anti-inflammatory and anticancer properties could be highly beneficial for treating inflammation-driven cancers. Furthermore, in-depth mechanistic studies, computational modeling, and progression to in vivo efficacy and safety models are critical next steps to translate these promising laboratory findings into clinically viable treatments.
References
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ResearchGate. (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available from: [Link]
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Taylor & Francis. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available from: [Link]
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MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. Available from: [Link]
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CoLab. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. CoLab. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Library of Medicine. Available from: [Link]
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PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. Available from: [Link]
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Taylor & Francis Online. (n.d.). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online. Available from: [Link]
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Taylor & Francis Online. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available from: [Link]
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PubMed. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of some new thiophene derivatives with antimicrobial activity. Part I. ResearchGate. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Library of Medicine. Available from: [Link]
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ResearchGate. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. Available from: [Link]
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MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available from: [Link]
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Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available from: [Link]
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PubMed. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Library of Medicine. Available from: [Link]
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PubMed. (n.d.). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. PubMed. Available from: [Link]
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ScienceDirect. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. Available from: [Link]
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Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available from: [Link]
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PubMed. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. Available from: [Link]
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ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. Available from: [Link]
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in vitro evaluation of novel compounds synthesized from 1-(5-Bromo-4-methylthiophen-2-YL)ethanone
A Researcher's Guide to the In Vitro Evaluation of Novel Thiophene-Based Compounds
An Objective Comparison of Performance and Methodologies for Compounds Derived from the 1-(5-Bromo-4-methylthiophen-2-yl)ethanone Scaffold
Introduction: The Thiophene Scaffold as a Privileged Core in Drug Discovery
The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the thiophene ring, a sulfur-containing five-membered heterocycle, has emerged as a "privileged scaffold" due to its versatile biological activities.[1][2] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The specific substitution patterns on the thiophene ring critically influence its biological targets and potency, making it a fertile ground for synthetic modification and drug development.[1][2]
The starting material, This compound , represents an ideal precursor for generating a diverse library of novel compounds. The ketone functional group is highly reactive and amenable to a variety of classical organic reactions—such as Claisen-Schmidt condensation to form chalcones[3], or as a building block for more complex heterocyclic systems like quinazolinones.[4] The bromine atom also provides a reactive handle for cross-coupling reactions, further expanding synthetic possibilities.
This guide provides an in-depth comparison of the in vitro evaluation of novel compounds conceptually derived from this thiophene core. We will explore their performance against established alternatives in key therapeutic areas, supported by detailed experimental protocols and comparative data to guide researchers in their own discovery efforts.
Part 1: Anticancer Activity Evaluation
A primary focus for the development of thiophene derivatives has been in oncology.[1][5] Novel thiophene-based compounds are frequently evaluated for their ability to inhibit the growth of cancer cell lines. The standard methodology for this initial screening is a cytotoxicity assay, which measures the concentration of a compound required to kill 50% of the cells in a culture, known as the half-maximal inhibitory concentration (IC50).[6]
Comparative Performance of Thiophene Derivatives
The efficacy of novel thiophene compounds is best understood when compared against a standard chemotherapeutic agent, such as Doxorubicin. As shown in the table below, various synthesized thiophene derivatives exhibit potent, dose-dependent cytotoxicity against a range of human cancer cell lines.[7][8][9] For example, certain 2,3-fused thiophene scaffolds have shown IC50 values that are competitive with, and in some cases superior to, existing drugs.[5][8]
| Compound Class | Cell Line | Test Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) | Reference |
| Fused Thiophene Derivative | HeLa (Cervical Cancer) | 12.61 µg/mL | >20 µg/mL (Paclitaxel) | [5] |
| Fused Thiophene Derivative | HepG2 (Liver Cancer) | 33.42 µg/mL | >20 µg/mL (Paclitaxel) | [5] |
| Thiophene-Chalcone | MCF-7 (Breast Cancer) | 8.4 µM | Not Reported | [9] |
| Thiophene-Quinazolinone | A549 (Lung Cancer) | 43.65 µg/mL | Not Reported | [10] |
Note: Direct comparison between studies requires caution due to variations in experimental conditions (e.g., incubation time, cell density).
The data indicates that functionalization of the thiophene core can lead to potent anticancer agents.[8] The key takeaway for researchers is that while the thiophene scaffold is promising, the specific substitutions determine the ultimate cytotoxic potency and selectivity.[2]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[6][11] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the novel thiophene compounds and a positive control (e.g., Doxorubicin) in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[11]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form visible purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot cell viability against compound concentration on a logarithmic scale and use non-linear regression to determine the IC50 value.[6]
Workflow Visualization
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Antimicrobial Activity Evaluation
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[12] Thiophene derivatives have been investigated for this purpose, with many exhibiting significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.[12][13][14]
Comparative Performance of Thiophene Derivatives
The effectiveness of a new antimicrobial compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[12] This is typically compared against standard antibiotics like Ciprofloxacin or Chloramphenicol.
| Compound Class | Microorganism | Test Compound MIC (µM/mL) | Positive Control MIC (µM/mL) | Reference |
| Thiophene Schiff Base (S1) | S. aureus | 0.87 | Not Reported | [12] |
| Thiophene Schiff Base (S1) | E. coli | 0.87 | Not Reported | [12] |
| Triazolothiadiazine | C. albicans | 62.5 µg/mL | Not Reported | |
| Fused Thiophene | Various Strains | Promising Activity | Chloramphenicol, Fluconazole | [14] |
The data highlights that thiophene-based structures, particularly Schiff bases, can be potent antibacterial agents.[12] The inclusion of other heterocyclic moieties, such as triazoles, can also confer significant antimicrobial properties.[13][14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. It involves challenging the microorganism with a serial dilution of the compound in a liquid growth medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a fresh inoculum of the target microorganism (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in an appropriate broth (e.g., Nutrient Broth for bacteria).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the novel thiophene compounds. A typical concentration range might be 256 µg/mL down to 0.5 µg/mL.[12]
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control well (inoculum with no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at appropriate conditions for fungi.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Workflow Visualization
References
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assessing the purity of synthesized 1-(5-Bromo-4-methylthiophen-2-YL)ethanone
An In-Depth Comparative Guide to Purity Assessment of Synthesized 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
For professionals in pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation of downstream success, impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This compound is a key building block in the synthesis of various therapeutic agents and agrochemicals.[1][2][3] Ensuring its purity is a critical, non-negotiable step in the synthetic workflow.
This guide provides a comparative analysis of the principal analytical techniques used to assess the purity of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering field-proven insights to help you select and implement the most effective purity validation strategy for your laboratory.
The Synthetic Landscape: Understanding Potential Impurities
Effective purity assessment begins with an understanding of what impurities might be present. The synthesis of this compound typically involves the Friedel-Crafts acylation of a substituted thiophene.[4][5] This classic electrophilic aromatic substitution, while powerful, can introduce several classes of impurities.[6][7][8]
-
Starting Materials: Incomplete reaction can leave residual 2-bromo-3-methylthiophene or the acylating agent (e.g., acetyl chloride, acetic anhydride).
-
Isomeric Byproducts: While acylation strongly favors the 2-position on the thiophene ring due to the stability of the reaction intermediate, trace amounts of the isomeric product from attack at the 3-position can occur.[9]
-
Process-Related Impurities: Residual Lewis acid catalysts (e.g., AlCl₃), solvents, and byproducts from side reactions can be present.
-
Over- or Under-brominated Species: If the synthesis involves a bromination step, impurities with different degrees of bromination may arise.[10]
A robust analytical strategy must be capable of separating and quantifying the target compound while detecting and identifying these potential contaminants.
Orthogonal Approaches to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is the gold standard, leveraging the different physicochemical principles of several methods to build a comprehensive and trustworthy purity profile. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination, especially for non-volatile compounds like our target molecule.[11] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.
Causality of Method Choice: We select a reversed-phase (RP-HPLC) method because this compound is a moderately polar organic molecule. A nonpolar stationary phase (like C18) combined with a polar mobile phase (like acetonitrile and water) will effectively retain and separate the analyte and its potential impurities based on their relative hydrophobicity. The diode-array detector (DAD) is chosen for its ability to acquire full UV spectra for each peak, aiding in peak purity assessment and impurity identification.
Detailed Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Autosampler: Capable of injecting 10 µL
Chromatographic Conditions:
-
Mobile Phase: A: Water, B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[11]
Visual Workflow: HPLC Purity Analysis
Caption: Experimental workflow for HPLC purity analysis.
Hypothetical HPLC Data Summary
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 2-Bromo-3-methylthiophene (Starting Material) | 4.12 | 0.35 | - |
| 2 | This compound (API) | 7.58 | 99.45 | 99.45 |
| 3 | Unknown Impurity | 9.21 | 0.20 | - |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers exceptional separation efficiency and definitive identification capabilities through mass fragmentation patterns. Given that our target compound is a ketone, it should have sufficient volatility for GC analysis.
Causality of Method Choice: The high efficiency of the capillary GC column provides excellent separation of volatile impurities, such as residual solvents or low-boiling point starting materials. The mass spectrometer detector is a key advantage, as it provides mass-to-charge ratio data for each separated component. This allows for the tentative identification of unknown impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).
Detailed Experimental Protocol: GC-MS Analysis
Instrumentation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1
Chromatographic Conditions:
-
Carrier Gas: Helium, 1.0 mL/min constant flow
-
Oven Program: Initial temp 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MSD Transfer Line: 280 °C
-
MS Source: 230 °C (Electron Ionization, 70 eV)
-
MS Quad: 150 °C
-
Scan Range: 40-400 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a high-purity solvent like ethyl acetate.
-
Further dilute to approximately 50 µg/mL.
-
Transfer to a GC vial for analysis.
Visual Workflow: GC-MS Purity Analysis
Caption: Experimental workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for absolute structure elucidation and can be adapted for quantitative purity determination (qNMR).[12] It provides unambiguous confirmation of the compound's identity and can reveal impurities that might co-elute with the main peak in chromatographic methods.
Causality of Method Choice: ¹H and ¹³C NMR are chosen for their ability to provide a detailed map of the molecule's structure.[12] Every unique proton and carbon atom gives a distinct signal, and the chemical shifts, splitting patterns, and integration values confirm the connectivity and relative abundance of different parts of the molecule. For purity, the presence of unexpected signals in the ¹H NMR spectrum can indicate impurities. By integrating the signals of the analyte against those of a certified internal standard of known concentration, a highly accurate, absolute purity value can be determined without needing a reference standard of the analyte itself.[11]
Detailed Experimental Protocol: ¹H NMR Analysis
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent
Acquisition Parameters:
-
Solvent: Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (D1): 5 seconds (crucial for quantitative accuracy).
Sample Preparation:
-
Accurately weigh ~10-20 mg of the synthesized compound into an NMR tube.
-
Add ~0.6 mL of CDCl₃.
-
Cap the tube and gently agitate until the sample is fully dissolved.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift to the TMS signal.
-
Integrate all signals. The relative integral values should correspond to the number of protons in the structure.
-
Scrutinize the baseline for small peaks, which may indicate impurities. Compare their integrals to the main compound's signals to estimate their levels.
Visual Workflow: NMR Purity Assessment
Caption: Logical flow for NMR-based purity assessment.
Melting Point Analysis
Melting point is a fundamental physical property that provides a rapid and inexpensive preliminary assessment of purity. Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impure substances melt over a broader temperature range and at a lower temperature than the pure substance.[13][14][15] This phenomenon is known as melting point depression.[15]
Causality of Method Choice: This technique is selected as a first-pass quality check.[13][16] A sharp melting point range (typically 1-2 °C) that is consistent with literature values (63-67 °C for this compound) suggests high purity.[17][18] A broad or depressed melting range immediately signals the presence of impurities, warranting further investigation by more sophisticated techniques like HPLC or NMR.
Detailed Experimental Protocol: Melting Point Determination
Instrumentation:
-
Melting Point Apparatus: Mettler Toledo MP50 or similar digital instrument.
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, gently crush larger crystals.
-
Pack a small amount of the sample (2-3 mm height) into a capillary tube by tapping the closed end on a hard surface.[17]
-
Place the capillary tube into the heating block of the apparatus.
-
Set a heating ramp rate of 1-2 °C per minute near the expected melting point. A faster ramp can be used initially to approach the expected range.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1-T2.
Visual Workflow: Melting Point Analysis
Caption: Step-by-step workflow for melting point analysis.
Comparative Guide and Recommendation
The choice of analytical technique depends on the specific question being asked—be it for routine quality control, in-depth structural verification, or initial purity screening.
Summary Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy | Melting Point |
| Primary Use | Quantitative Purity & Impurity Profiling | Volatile Impurity ID & Quantification | Structural Elucidation & Absolute Quantification (qNMR) | Preliminary Purity Check |
| Quantitative Accuracy | Excellent (with standard) | Good (with standard) | Excellent (absolute with internal standard) | Semi-quantitative at best |
| Impurity Identification | Possible with DAD/MS | Excellent (via library search) | Excellent (structural info) | No |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low (impurities >1-2%) |
| Throughput | Medium | Medium | Low | High |
| Instrumentation Cost | High | High | Very High | Low |
| Sample Requirements | Soluble, non-volatile | Volatile, thermally stable | Soluble | Crystalline solid |
Decision Tree for Method Selection
Caption: Decision tree for selecting a purity analysis method.
Senior Scientist's Recommendation
For the comprehensive purity assessment of a crucial intermediate like this compound, a single method is insufficient. My recommendation for a self-validating, trustworthy protocol is as follows:
-
Initial Screening: Begin with Melting Point Analysis . A sharp range close to the literature value (63-67 °C) provides initial confidence. A broad or depressed range is an immediate red flag.
-
Primary Quantitative Method: Employ Reversed-Phase HPLC with DAD . This should be your primary method for routine quality control. It provides a precise quantitative purity value (as area percent) and can detect non-volatile impurities that GC-MS would miss.
-
Orthogonal Verification and Identification: Use GC-MS to specifically look for volatile impurities and starting materials. More importantly, use ¹H NMR as the ultimate structural confirmation. The NMR spectrum provides an unambiguous fingerprint of the molecule and is exceptionally powerful for identifying and quantifying impurities, often without the need for reference standards for those impurities. An NMR spectrum free of significant extraneous peaks is the highest evidence of structural integrity.
By combining the quantitative power of HPLC with the structural and identification strengths of NMR and GC-MS, you create a robust, orthogonal analytical strategy. This ensures that every batch of this compound meets the stringent purity requirements necessary for successful and reproducible research and development.
References
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 859199-06-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
comparative study of different synthetic routes to 1-(5-Bromo-4-methylthiophen-2-YL)ethanone
A Comparative Guide to the Synthetic Routes of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
Introduction
This compound is a pivotal chemical intermediate, holding significant importance in the synthesis of high-value active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is a key component in drugs such as the antidiabetic agent Pioglitazone and various retinoic acid derivatives. Furthermore, it serves as a building block for potent agrochemicals like imidacloprid. Given its industrial relevance, the efficiency, cost-effectiveness, and scalability of its synthesis are of paramount concern to researchers and process chemists.
This guide provides an in-depth comparative analysis of the two primary synthetic strategies for obtaining this compound. We will dissect each route, exploring the underlying chemical principles, providing validated experimental protocols, and offering a critical evaluation of their respective strengths and weaknesses to inform your selection of the optimal synthetic pathway.
Strategic Overview: To Acylate then Brominate, or Brominate then Acylate?
The synthesis of this target molecule hinges on two key transformations: the introduction of a bromine atom and an acetyl group onto the 3-methylthiophene core. The central strategic decision is the sequence of these electrophilic aromatic substitution reactions. The directing effects of the substituents on the thiophene ring are the determining factor for the feasibility and outcome of each route.
-
The Methyl Group (-CH₃): An activating, ortho, para-director. On 3-methylthiophene, it strongly directs incoming electrophiles to the 2- and 5-positions.
-
The Acetyl Group (-COCH₃): A deactivating, meta-director.
-
The Bromo Group (-Br): A deactivating, ortho, para-director.
These electronic effects dictate the regioselectivity of each step and are the foundation upon which our comparative analysis is built.
Route 1: Friedel-Crafts Acylation of 2-Bromo-3-methylthiophene
This is arguably the most direct and commonly employed pathway. The strategy involves first installing the bromo group onto the 3-methylthiophene starting material, which then directs the subsequent acylation to the desired position.
Caption: Overall transformation for Route 1.
Mechanistic Rationale & Regioselectivity
The foundational reaction in this route is the Friedel-Crafts Acylation, a classic electrophilic aromatic substitution.[1][2] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with acetyl chloride to generate a highly electrophilic acylium ion (CH₃CO⁺).[3]
The regiochemical outcome is governed by the directing effects of the substituents on the starting material, 2-bromo-3-methylthiophene. The methyl group at C3 is an activating ortho, para-director, while the bromo group at C2 is a deactivating ortho, para-director. The most activated and sterically accessible position for the incoming acylium ion is the C5 position, leading to the desired product with high selectivity. The deactivating nature of the resulting ketone product prevents further acylation reactions.[4]
Experimental Protocol
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of substituted thiophenes.[5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the resulting suspension to 0 °C using an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, add a solution of 2-bromo-3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[6]
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction & Purification: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by column chromatography or distillation to obtain pure this compound.
Analysis of Route 1
-
Advantages:
-
High Regioselectivity: The directing groups on the starting material strongly favor the formation of the desired 5-acetyl product, minimizing the formation of isomers.
-
Directness: This is a two-step synthesis from the readily available 3-methylthiophene (bromination, then acylation).
-
Well-Established Reaction: The Friedel-Crafts acylation is a robust and well-understood reaction in organic synthesis.
-
-
Disadvantages:
-
Harsh Conditions: Requires a stoichiometric amount of AlCl₃, a strong, water-sensitive Lewis acid that can be difficult to handle and generates significant acidic waste during work-up.[1]
-
Starting Material Cost: 2-Bromo-3-methylthiophene is a specialty chemical and can be more expensive than the alternative starting material.[7][8]
-
Safety Concerns: Both AlCl₃ and acetyl chloride are corrosive and react violently with water.
-
Route 2: Bromination of 1-(4-methylthiophen-2-yl)ethanone
This alternative strategy reverses the order of operations. It begins with the Friedel-Crafts acylation of 3-methylthiophene to produce an acetylated intermediate, which is then brominated.
Caption: Overall transformation for Route 2.
Mechanistic Rationale & Regioselectivity
The key to this route is the bromination of 1-(4-methylthiophen-2-yl)ethanone. The starting material has an activating methyl group at C4 and a deactivating acetyl group at C2. The acetyl group, being a meta-director, deactivates the C3 position. The methyl group activates its ortho positions, C3 and C5. The C5 position is the most electron-rich and sterically unhindered site on the ring, making it the prime target for electrophilic attack by a bromine source, such as N-Bromosuccinimide (NBS). Using a milder brominating agent like NBS is often preferred over elemental bromine (Br₂) to improve selectivity and reduce the formation of poly-brominated byproducts.[9][10]
Experimental Protocol
This protocol is a representative procedure based on established methods for the bromination of activated thiophenes.[11]
-
Precursor Synthesis: First, synthesize the starting material, 1-(4-methylthiophen-2-yl)ethanone, via Friedel-Crafts acylation of 3-methylthiophene with acetyl chloride and AlCl₃.
-
Reaction Setup: Dissolve 1-(4-methylthiophen-2-yl)ethanone (1.0 equivalent) in a suitable solvent mixture, such as chloroform and glacial acetic acid, in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature. The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a sodium bisulfite solution to quench any remaining NBS.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.
Analysis of Route 2
-
Advantages:
-
Milder Conditions: The bromination step with NBS is generally milder and easier to control than a classic Friedel-Crafts acylation.[10][12]
-
Cost-Effective Starting Material: 3-methylthiophene is typically more readily available and less expensive than its pre-brominated counterpart.
-
Avoids Stoichiometric Lewis Acid in Final Step: The final, and potentially more sensitive, step avoids the use of large quantities of AlCl₃.
-
-
Disadvantages:
-
Potential for Byproducts: While the C5 position is favored, there is a possibility of forming other brominated isomers or poly-brominated products, which may complicate purification.
-
Longer Pathway: This route requires the synthesis and purification of the intermediate 1-(4-methylthiophen-2-yl)ethanone, potentially lowering the overall yield.
-
Deactivated Ring: The acetyl group deactivates the ring, which could make the bromination step slower than the bromination of the more activated 3-methylthiophene in Route 1's precursor synthesis.
-
Comparative Summary and Recommendation
To facilitate a direct comparison, the key parameters of each route are summarized below.
| Feature | Route 1: Acylation of 2-Bromo-3-methylthiophene | Route 2: Bromination of 1-(4-methylthiophen-2-yl)ethanone |
| Starting Material | 2-Bromo-3-methylthiophene | 3-methylthiophene |
| Key Reaction | Friedel-Crafts Acylation | Electrophilic Bromination (NBS) |
| Regioselectivity | Excellent | Good to Very Good |
| Reaction Conditions | Harsh (Stoichiometric AlCl₃, 0°C to RT) | Milder (NBS, RT) |
| Number of Steps | 2 (from 3-methylthiophene) | 2 |
| Key Hazard | AlCl₃ (corrosive, water-reactive) | NBS (irritant), Chloroform (toxic) |
| Waste Stream | Acidic aluminum waste | Halogenated organic waste |
| Overall Yield | Potentially higher due to selectivity | Potentially lower due to intermediate isolation |
| Scalability | Standard, but AlCl₃ handling is a concern | Generally straightforward |
Decision Logic for Route Selection
The choice between these two synthetic routes depends heavily on the specific constraints and priorities of the researcher or organization.
Caption: Decision flowchart for selecting a synthetic route.
Both synthetic strategies presented are viable for the preparation of this compound.
Route 1 (Acylation of 2-Bromo-3-methylthiophene) is recommended for applications where high purity and regioselectivity are critical . Its directness and the powerful directing effects of the substituents on the starting material often lead to a cleaner product profile, simplifying downstream purification. This makes it an excellent choice for laboratory-scale synthesis where yield and purity are prioritized over reagent handling complexities.
Route 2 (Bromination of 1-(4-methylthiophen-2-yl)ethanone) is a compelling alternative, particularly when scalability, cost of starting materials, and milder reaction conditions are the primary drivers . By utilizing the cheaper 3-methylthiophene and avoiding a final-step stoichiometric Lewis acid quench, this route can be more amenable to large-scale industrial production, provided that the separation of any minor isomers is manageable.
Ultimately, the optimal choice requires a careful balancing of chemical efficiency with practical considerations of safety, cost, and scale.
References
- Google Patents. CN101045723A - Synthetic method of 2-bromine-3-methylthiophene.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
IndiaMART. 2 Bromo 3 Methylthiophene Liquid, 14282-76-9. [Link]
-
ElectronicsAndBooks. Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. [Link]
-
ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
PrepChem.com. Synthesis of 2-phenyl-1-(4-methylthiophenyl)ethanone. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
- Google Patents.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ACS Publications. Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity | Macromolecules. [Link]
-
Reddit. NBS bromination of thienyl moieties : r/chemistry. [Link]
-
ChemBK. 1-(4-Bromophenyl)-2-(3,4-dimethylthiophen-2-yl)ethanone. [Link]
-
YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
National Center for Biotechnology Information. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
University of Colorado Boulder. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
- Google Patents. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
-
Scilit. Regioselective synthesis of 2,4-disubstituted thiophenes. [Link]
-
National Institutes of Health. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]
-
CP Lab Safety. 1-(4-Bromothiophen-2-yl)ethanone, min 97%, 100 grams. [Link]
-
Royal Society of Chemistry. DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. [Link]
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- 6. 2-Bromo-3-methylthiophene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors Derived from 1-(5-Bromo-4-methylthiophen-2-YL)ethanone
Introduction
The chemical scaffold 1-(5-bromo-4-methylthiophen-2-yl)ethanone serves as a versatile starting point for synthesizing a variety of therapeutic agents, including treatments for type II diabetes and dermatological conditions.[1][2] Its derivatives have also shown potential as anti-inflammatory and antioxidant agents.[3] In modern drug discovery, particularly within oncology and immunology, thiophene-based compounds are frequently developed as protein kinase inhibitors.[4] Validating the precise mechanism of action (MoA) for any new chemical entity (NCE) derived from this scaffold is paramount to ensuring its efficacy and safety.[5][6][7]
This guide provides a comprehensive, multi-layered strategy for researchers to rigorously validate the MoA of a hypothetical p38 MAPK inhibitor, "TDX" (Thiophene-Derivative X), derived from the parent compound. The p38 MAPK pathway is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic candidates for conditions like rheumatoid arthritis.[8][9][10] Our approach builds a self-validating cascade of evidence, moving from direct target interaction in a purified system to functional consequences in a complex cellular environment. We will compare and contrast orthogonal methods at each stage to construct a robust and trustworthy MoA profile.
Section 1: Foundational Evidence: Direct Target Binding & Affinity
Core Directive: The first and most fundamental question is: does the compound physically interact with its intended target? Answering this requires direct, biophysical evidence of binding. We will compare a label-free solution-based method with a technique that confirms target engagement within the cell's native environment.
Method 1: Isothermal Titration Calorimetry (ITC) — The Gold Standard for Affinity
Expertise & Experience: ITC stands as the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[11][12] This provides a complete thermodynamic profile of the interaction—including binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single, label-free experiment.[12][13] This level of detail is crucial for structure-activity relationship (SAR) studies and lead optimization.[14]
Trustworthiness: The direct nature of the measurement, requiring no labels or surface immobilization, minimizes the potential for experimental artifacts. Comparing the K D of TDX to a well-characterized p38 MAPK inhibitor like Doramapimod provides a clear benchmark for potency.
Experimental Protocol: Isothermal Titration Calorimetry
-
Preparation:
-
Express and purify recombinant human p38α MAPK protein to >95% purity.
-
Prepare a 20 µM solution of p38α in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dialyze the protein against this buffer overnight to ensure buffer matching.
-
Prepare a 200 µM solution of TDX in the final dialysis buffer. It is critical that the DMSO concentration is identical between the protein and compound solutions (typically ≤ 1%).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the TDX solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform a series of 19 injections of 2 µL each, spaced 150 seconds apart, with a stirring speed of 750 rpm. .
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the resulting binding isotherm to a one-site binding model to derive K D, n, ΔH, and ΔS values.[11]
-
Data Presentation: Comparison of Binding Affinities
| Compound | Target | K D (nM) | Stoichiometry (n) |
| TDX (Hypothetical) | p38α MAPK | 85 | 1.05 |
| Doramapimod (Control) | p38α MAPK | 50 | 0.98 |
Method 2: Cellular Thermal Shift Assay (CETSA) — Verifying Intracellular Target Engagement
Expertise & Experience: While ITC confirms binding in a clean biochemical system, it doesn't prove the drug can reach and bind its target inside a cell. CETSA bridges this critical gap.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17][18] By heating intact cells treated with the drug and measuring the amount of soluble target protein remaining, we can directly observe target engagement in a physiologically relevant context.[15][19]
Trustworthiness: CETSA is a powerful orthogonal method to ITC. A positive result demonstrates not only binding but also that the compound is cell-permeable and can find its target amidst the complexity of the cellular proteome.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment:
-
Culture a human monocytic cell line (e.g., THP-1) to ~80% confluency.
-
Treat cells with 10 µM TDX or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[15]
-
-
Lysis and Protein Quantification:
-
Lyse the cells via three freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes.
-
Transfer the supernatant to new tubes and quantify the amount of soluble p38α MAPK at each temperature point using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble p38α MAPK relative to the non-heated control against temperature to generate melt curves. A shift in the curve to the right indicates thermal stabilization by TDX.
-
Visualization: CETSA Experimental Workflow
Caption: Workflow for validating intracellular target engagement using CETSA.
Section 2: Functional Consequence: Enzyme Inhibition & Pathway Modulation
Core Directive: Binding is necessary but not sufficient. A validated MoA must demonstrate that target engagement translates into a functional outcome—namely, inhibition of the enzyme's catalytic activity and its downstream signaling pathway.
Method 1: In Vitro Kinase Assay — Quantifying Inhibitory Potency
Expertise & Experience: An in vitro kinase assay directly measures the ability of TDX to inhibit the enzymatic function of p38 MAPK. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[20][21][22] This provides a quantitative measure of inhibitory potency, the IC50 value, which is a cornerstone of drug development.[23]
Trustworthiness: This assay isolates the drug, the kinase, its substrate, and ATP, providing a clean system to measure direct enzymatic inhibition. Comparing the IC50 of TDX to Doramapimod offers a direct comparison of functional potency.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
In a 384-well plate, set up kinase reactions containing purified p38α MAPK, a suitable substrate (e.g., ATF2 peptide), and ATP at its K m concentration.
-
Add TDX or Doramapimod across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).
-
Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparison of Inhibitory Potency
| Compound | Target | IC50 (nM) |
| TDX (Hypothetical) | p38α MAPK | 150 |
| Doramapimod (Control) | p38α MAPK | 90 |
Method 2: Phospho-Protein Western Blot — Confirming Pathway Inhibition in Cells
Expertise & Experience: To confirm that the enzymatic inhibition observed in vitro occurs in a cellular context, we must measure the phosphorylation of a known downstream substrate of p38 MAPK. MAPK-activated protein kinase 2 (MK2) is a direct and well-validated substrate.[10] A reduction in phosphorylated MK2 (p-MK2) upon TDX treatment provides strong evidence that the drug is engaging and inhibiting the p38 MAPK pathway inside the cell.
Trustworthiness: This method serves as an essential orthogonal validation to the in vitro kinase assay. It links target engagement (from CETSA) and enzymatic inhibition (from ADP-Glo™) to a tangible downstream signaling event, building a cohesive MoA narrative.
Experimental Protocol: Downstream Pathway Western Blot
-
Cell Stimulation and Treatment:
-
Plate RAW 264.7 macrophage cells and serum-starve overnight.
-
Pre-treat cells with various concentrations of TDX or vehicle for 1 hour.
-
Stimulate the p38 MAPK pathway by adding Lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes.[25]
-
-
Lysis and Protein Quantification:
-
Lyse the cells and determine total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-MK2 (Thr334), total MK2, phospho-p38 (Thr180/Tyr182), and total p38. Use a loading control like GAPDH or β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry. Normalize phospho-protein levels to their respective total protein levels.
-
Visualization: p38 MAPK Signaling Pathway Inhibition
Caption: Inhibition of the p38 MAPK pathway by the hypothetical drug TDX.
Section 3: Phenotypic Confirmation & Selectivity Profiling
Core Directive: The ultimate validation of an MoA is demonstrating that molecular-level inhibition produces a desired, disease-relevant cellular phenotype. Furthermore, to trust this link, we must show that the effect is not due to off-target activities.
Method 1: Cytokine Release Assay — Linking Pathway to Phenotype
Expertise & Experience: The p38 MAPK pathway is a master regulator of pro-inflammatory cytokine production.[10][] A key function of p38 inhibitors is to block the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[25] Measuring the suppression of LPS-induced TNF-α release in macrophages provides the final, critical link between target inhibition and a physiologically relevant outcome.[27]
Experimental Protocol: TNF-α ELISA
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[28]
-
Pre-treat the cells with a serial dilution of TDX for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with 100 ng/mL LPS for 4-6 hours at 37°C.[27]
-
-
Supernatant Collection and ELISA:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the TNF-α concentration against the TDX concentration and fit to a dose-response curve to determine the EC50 value.
-
Data Presentation: Comparison of Cellular Potency
| Compound | p-MK2 Inhibition IC50 (nM) | TNF-α Release EC50 (nM) |
| TDX (Hypothetical) | 165 | 200 |
| Doramapimod (Control) | 100 | 125 |
Method 2: Kinome Scan — Ensuring Target Selectivity
Expertise & Experience: A potent inhibitor is only useful if it is also selective. Thiophene-based molecules can potentially interact with multiple kinases. A lack of selectivity can lead to off-target toxicity and confound the interpretation of phenotypic data. A broad kinase screen, such as the Eurofins DiscoverX KINOMEscan®, is the industry standard for assessing selectivity.[29] This platform uses a competition binding assay to quantify the interaction of a compound against hundreds of kinases.[30][31]
Trustworthiness: This step is the cornerstone of a trustworthy MoA validation. By demonstrating that TDX binds potently to p38 MAPK while sparing other kinases, we can confidently attribute its biological effects to on-target activity. This data is critical for making informed decisions about advancing a compound.[32]
Protocol: Commercial Kinome Profiling
-
Compound Submission:
-
Submit TDX to a commercial vendor (e.g., Eurofins Discovery) for screening against a large panel of human kinases (e.g., scanMAX panel of 468 kinases).[29]
-
-
Assay Principle:
-
The assay measures the ability of TDX to compete with an immobilized, active-site-directed ligand for binding to each kinase in the panel. The results are typically reported as K d values or percent inhibition at a given concentration (e.g., 1 µM).
-
-
Data Analysis:
-
Analyze the data to determine the selectivity profile. A common metric is the Selectivity Score, which represents the number of kinases inhibited above a certain threshold (e.g., >65% inhibition at 1 µM). A lower score indicates higher selectivity.[33]
-
Data Presentation: Selectivity Profile for TDX
| Parameter | Value | Interpretation |
| Primary Target (p38α) | K d = 85 nM | Potent on-target binding |
| Number of Off-Targets (K d < 1 µM) | 3 | Highly selective profile |
| Selectivity Score (S10 at 1 µM) | 0.006 | Indicates only a few off-targets at a high concentration |
Conclusion
Validating the mechanism of action for a novel drug candidate is a systematic process of building a logical, evidence-based argument. For our hypothetical inhibitor, TDX, we have constructed a cohesive and self-validating narrative. We began by establishing direct, physical interaction with p38 MAPK using ITC and confirmed this engagement occurs within intact cells using CETSA. Subsequently, we demonstrated a functional consequence of this binding, showing potent enzymatic inhibition with an ADP-Glo™ assay and verifying downstream pathway suppression via Western blot for phospho-MK2.
Crucially, we linked this molecular mechanism to a disease-relevant cellular phenotype by showing dose-dependent inhibition of TNF-α release. The final and most critical pillar of trustworthiness was established through a comprehensive kinome scan, which confirmed that TDX is highly selective for its intended target. This multi-faceted, comparative approach, which combines biophysical, biochemical, and cellular assays, provides the rigorous validation necessary to confidently advance a drug candidate derived from the this compound scaffold into further preclinical and clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
This guide provides essential, step-by-step procedures for the proper disposal of 1-(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS No. 859199-06-7), a compound utilized in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][2][3] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined are grounded in established principles of chemical waste management for brominated and sulfur-containing organic compounds.
Hazard Identification and Risk Assessment
Before handling this compound for disposal, a thorough understanding of its potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is the primary source of information, data from structurally similar compounds, such as other thiophene derivatives and brominated organic compounds, can provide valuable insights.[4][5][6]
Key Hazards:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, which is a common characteristic of many pyridine and thiophene derivatives.[5]
-
Irritation: May cause skin and serious eye irritation.[5][7][8]
-
Environmental Hazards: Brominated organic compounds can be harmful to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.[4][9]
-
Reactivity: This compound may react with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]
A summary of critical safety and disposal information is presented in the table below:
| Parameter | Information | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 859199-06-7 | [10][11] |
| Molecular Formula | C7H7BrOS | [10][11] |
| Hazard Pictograms | GHS07 (Exclamation Mark) | [11] |
| Hazard Statements | H302 (Harmful if swallowed) | [11] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Program | [4][9][12] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases | [4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is non-negotiable when handling this compound for disposal. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[4]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.[4][7]
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.[5]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.[4]
Disposal Workflow
The primary and only acceptable method for the disposal of this compound is through a licensed hazardous waste disposal program.[4][9][12] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Caption: Disposal Workflow Diagram
Detailed Disposal Steps:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound, along with any contaminated disposable labware (e.g., weigh boats, spatulas), in a dedicated hazardous waste container.[5] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[5]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.[5]
-
-
Container Labeling:
-
Interim Storage:
-
Sealed and labeled hazardous waste containers should be stored in a designated and secure satellite accumulation area.[4]
-
The storage area must be cool, dry, and well-ventilated, away from sources of heat or ignition.[4]
-
Ensure that the waste is stored separately from incompatible materials, particularly strong oxidizing agents.[4]
-
-
Final Disposal:
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and scientific professionals can effectively manage the risks associated with this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive guidance.
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A Senior Scientist's Guide to Safely Handling 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
As researchers and drug development professionals, our work with novel chemical intermediates like 1-(5-Bromo-4-methylthiophen-2-yl)ethanone is foundational to innovation. This compound, a key intermediate for synthesizing pharmaceuticals such as pioglitazone and certain agricultural chemicals, demands meticulous handling.[1][2][3] This guide moves beyond a simple checklist, offering a procedural and logical framework for safely managing this reagent, grounded in the principles of risk mitigation and scientific integrity.
Understanding the Hazard Profile: More Than Just a Label
Before a single container is opened, a thorough understanding of the inherent risks is paramount. This compound (CAS No. 859199-06-7) is not merely a reagent; it is a reactive chemical with a specific toxicological profile.
Based on available safety data, the compound is classified with the following hazards:
-
Acute Toxicity: It is considered harmful if swallowed, in contact with skin, or inhaled.[4][5]
-
Irritation: It is known to cause significant skin irritation and serious eye irritation.[6][7][8]
-
Respiratory Issues: Inhalation of the dust may lead to respiratory tract irritation.[6][7]
The GHS pictogram associated with this level of hazard is typically the exclamation mark (GHS07), signaling these acute effects. The causality is clear: the chemical's structure, incorporating a brominated thiophene ring and a ketone functional group, allows it to interact with biological tissues, leading to irritation and toxicity upon exposure. Therefore, our primary directive is to prevent any direct contact with the body.
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary and most effective safety measures are engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound solid or its solutions must be conducted within a certified chemical fume hood.[6][9] This is non-negotiable. A fume hood provides critical exhaust ventilation, capturing dust and vapors at the source and preventing their release into the laboratory atmosphere.[10] Before starting work, verify that the fume hood's airflow is adequate and that the sash is kept at the lowest possible height.[10]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions that might escape primary containment.[6]
Personal Protective Equipment (PPE): A Multi-Layered Defense System
Your PPE ensemble is a system where each component serves a specific purpose. The selection must be deliberate and based on the risks identified.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side-shields (minimum); Tightly fitting safety goggles recommended.[5][6] | Chemical-resistant gloves (e.g., Nitrile), inspected before use. Change frequently. | Fully-buttoned lab coat.[11] | Not required if handled exclusively within a certified fume hood. |
| Preparing Solutions | Tightly fitting safety goggles. A face shield should be worn over goggles if there is a significant splash risk.[9][11] | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving. | Chemical-resistant apron over a lab coat. | Not required if handled exclusively within a certified fume hood. |
| Significant Spill Cleanup | Tightly fitting safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant suit or coveralls. | Full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on spill size.[5][6] |
Expert Insights on PPE Selection:
-
Gloves: Do not assume all gloves are equal. Nitrile gloves offer good protection for incidental contact, but for prolonged handling or submersion, consult a glove compatibility chart. Always inspect gloves for tears or pinholes before use.[10] Wash hands thoroughly after removing gloves.[6]
-
Eye Protection: Standard safety glasses protect from impact but not from splashes as effectively as goggles.[5] Given that this compound causes serious eye irritation, upgrading to chemical splash goggles is a prudent and scientifically justified choice.[4][6]
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step methodology for safely managing this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Emergency Protocols: Validating Your System
A safety plan is only trustworthy if it accounts for failure. In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[7] Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][6]
-
Minor Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and shovel it into a suitable, closed container for disposal.[9]
-
Major Spill: Evacuate the area immediately and alert others. Contact your institution's environmental health and safety office. Do not attempt to clean it up without specialized training and equipment.[11]
Storage and Disposal: The End of the Lifecycle
Proper management extends beyond active use.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][6] For long-term stability, some suppliers recommend storage in a freezer at or below -20°C, sealed from moisture and light.[12]
-
Disposal: All waste containing this compound, including contaminated labware and solvents, is considered hazardous waste. It must be disposed of through a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[9][13] Do not pour it down the drain.[9] Label waste containers clearly and accurately.
By integrating this comprehensive safety and handling protocol into your laboratory operations, you establish a self-validating system that protects personnel, ensures experimental integrity, and demonstrates a commitment to the highest standards of scientific practice.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
